2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-14-4-6-15(7-5-14)12-3-2-11(16(17)18)8-10(12)9-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOKDMGRKXOPEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387727 | |
| Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451459-92-0 | |
| Record name | 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile (CAS 451459-92-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib.[1] Olaparib is a clinically approved therapeutic for certain types of cancers, particularly those with BRCA1/2 mutations.[2] The structure of this compound incorporates a nitro-activated phenyl ring, a nitrile group, and a 1-methylpiperazine moiety, making it a versatile building block for the construction of more complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for professionals in the field of drug discovery and development.
Physicochemical Properties
While extensive experimental data for this specific intermediate is not widely published in peer-reviewed literature, the following properties are compiled from reliable chemical supplier databases and predicted based on its structure.
| Property | Value | Source |
| CAS Number | 451459-92-0 | [3][4] |
| Molecular Formula | C₁₂H₁₄N₄O₂ | [3][5] |
| Molecular Weight | 246.27 g/mol | [5] |
| IUPAC Name | This compound | [3] |
| Appearance | Predicted to be a yellow to brown solid | General observation for nitroaromatic compounds |
| Melting Point | Not available in primary literature. | |
| Boiling Point | Not available in primary literature. | |
| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like dichloromethane. Limited solubility in alcohols and likely insoluble in water. | Based on structural analogy |
Spectroscopic Analysis (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 1-methylpiperazine ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (position 6) | ~8.2-8.4 | d | 1H |
| Aromatic H (position 4) | ~8.0-8.2 | dd | 1H |
| Aromatic H (position 3) | ~7.0-7.2 | d | 1H |
| Piperazine CH₂ (adjacent to N-aryl) | ~3.4-3.6 | t | 4H |
| Piperazine CH₂ (adjacent to N-methyl) | ~2.5-2.7 | t | 4H |
| Methyl (N-CH₃) | ~2.3-2.5 | s | 3H |
Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. Coupling constants (J) for ortho and meta coupling are expected to be in the range of 8-9 Hz and 2-3 Hz, respectively.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-CN | ~115-118 |
| Aromatic C-NO₂ | ~145-148 |
| Aromatic C-N(piperazine) | ~155-158 |
| Aromatic CH | ~118-135 |
| Nitrile (C≡N) | ~116-120 |
| Piperazine CH₂ (adjacent to N-aryl) | ~50-55 |
| Piperazine CH₂ (adjacent to N-methyl) | ~53-58 |
| Methyl (N-CH₃) | ~45-50 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Medium, sharp |
| C-NO₂ (Nitro, asymmetric stretch) | 1510 - 1550 | Strong |
| C-NO₂ (Nitro, symmetric stretch) | 1340 - 1370 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2800 - 3000 | Medium |
| C-N (Aromatic-amine) | 1250 - 1350 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to strong |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (246.27). Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methyl group (CH₃), and cleavage of the piperazine ring.
Synthesis
The primary route for the synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from a 2-halo-5-nitrobenzonitrile with 1-methylpiperazine. The nitro group, being strongly electron-withdrawing and positioned para to the leaving group, activates the aromatic ring for nucleophilic attack.
References
- 1. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. arctomsci.com [arctomsci.com]
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential therapeutic applications of 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile. This compound, belonging to the class of nitrobenzonitriles, has garnered interest within the scientific community, particularly in the realm of drug discovery. Its structural similarity to known bioactive molecules suggests its potential as a scaffold for the development of novel therapeutic agents. This guide delves into the technical details of its synthesis, spectroscopic characterization, and explores its promising role as a potential modulator of key biological targets.
Introduction
This compound is a synthetic organic compound characterized by a benzonitrile core substituted with a nitro group and a methylpiperazine moiety. The presence of these functional groups imparts specific physicochemical properties and potential biological activities. The nitroaromatic and piperazine motifs are prevalent in a wide range of pharmaceuticals, suggesting that this compound could serve as a valuable building block in medicinal chemistry. This guide aims to provide a detailed technical resource for researchers and drug development professionals working with or interested in this class of molecules.
Molecular Structure and Properties
The molecular structure of this compound is fundamental to its chemical reactivity and biological interactions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 451459-92-0 | [1] |
| Molecular Formula | C₁₂H₁₄N₄O₂ | [1] |
| Molecular Weight | 246.27 g/mol | |
| IUPAC Name | This compound | |
| SMILES | CN1CCN(CC1)c1ccc(cc1C#N)--INVALID-LINK--=O | [2] |
| InChI | InChI=1S/C12H14N4O2/c1-14-4-6-15(7-5-14)12-3-2-11(16(17)18)8-10(12)9-13/h2-3,8H,4-7H2,1H3 | [2] |
| Appearance | White to off-white powder | [3] |
| Storage Temperature | 2-8°C | [4] |
Structural Elucidation
Synthesis
The most direct and industrially scalable approach for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method is well-established for the synthesis of related aminobenzonitrile derivatives[7].
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by a nucleophile. In this synthesis, 2-fluoro-5-nitrobenzonitrile serves as the electrophilic substrate, and 1-methylpiperazine acts as the nucleophile. The presence of the electron-withdrawing nitro group in the para-position to the fluorine atom strongly activates the aromatic ring towards nucleophilic attack.
Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of this compound via an SNAr reaction. This protocol is adapted from established procedures for similar transformations[7].
Materials:
-
2-Fluoro-5-nitrobenzonitrile (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile in DMF, add potassium carbonate.
-
Add 1-methylpiperazine dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The piperazine protons will likely appear as two broad multiplets corresponding to the two sets of non-equivalent methylene groups. The methyl protons will be a sharp singlet in the upfield region (around δ 2.3 ppm).
¹³C NMR: The carbon NMR spectrum will show signals for all 12 carbon atoms. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon attached to the nitro group being the most deshielded. The nitrile carbon will appear around δ 115-120 ppm. The piperazine carbons will be in the δ 45-55 ppm range, and the methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.
-
N-O stretch (nitro group): Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.
-
C-N stretch: Bands in the 1250-1350 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 246. The fragmentation pattern will likely involve the loss of the methyl group, cleavage of the piperazine ring, and loss of the nitro group[10][11].
Applications and Biological Relevance
The structural motifs within this compound suggest its potential as a scaffold in drug discovery. Of particular interest is its relationship to known inhibitors of Sirtuin 6 (SIRT6).
Potential as a SIRT6 Inhibitor
SIRT6 is a histone deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, and inflammation[12]. Dysregulation of SIRT6 activity has been implicated in several diseases, including type 2 diabetes and cancer[13]. Therefore, small molecule inhibitors of SIRT6 are of significant therapeutic interest.
A closely related analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been identified as a potent and selective inhibitor of SIRT6 with an IC₅₀ value of 4.93 μM[13][14]. This compound demonstrated the ability to increase the levels of glucose transporter GLUT-1 and reduce blood glucose in a mouse model of type 2 diabetes[13].
Given the structural similarity, it is highly plausible that this compound could also exhibit inhibitory activity against SIRT6. The benzonitrile group can act as a bioisostere for the aniline, potentially offering different binding interactions or physicochemical properties. Further investigation into the structure-activity relationship (SAR) of this class of compounds is warranted to explore the therapeutic potential of the nitrile derivative[15].
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound[16].
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a versatile molecule with significant potential in medicinal chemistry and drug discovery. Its synthesis is readily achievable through established nucleophilic aromatic substitution protocols. While detailed experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis, characterization, and exploration of its biological activity. The strong evidence linking its aniline analog to SIRT6 inhibition makes this compound a compelling candidate for further investigation as a potential therapeutic agent for metabolic diseases and other SIRT6-mediated pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]
- 3. 2-Methyl-5-nitro-benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Methyl-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Table 2, SAR of Scaffold 6 Benzonitrile Replacements (<100 μM highlighted) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile IUPAC name
An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile: A Key Intermediate in Olaparib Synthesis
Abstract
This compound is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Olaparib, a first-in-class PARP (Poly(ADP-ribose) polymerase) inhibitor.[1][2] Olaparib represents a significant advancement in targeted cancer therapy, particularly for patients with BRCA-mutated cancers.[1][3] This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, detailed synthetic protocols, reaction mechanisms, and its strategic transformation into downstream active pharmaceutical ingredients (APIs). By synthesizing data from established chemical literature and supplier information, this document serves as an authoritative resource for understanding and utilizing this critical building block.
Chemical Identity and Physicochemical Properties
This compound is an aromatic compound characterized by a benzonitrile core substituted with a nitro group and a methylpiperazine moiety. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring, making it a versatile substrate for further chemical modification.
The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 451459-92-0 | [4] |
| Molecular Formula | C₁₂H₁₄N₄O₂ | [4][5] |
| Molecular Weight | 246.27 g/mol | [5] |
| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2C#N)--INVALID-LINK--[O-] | [4] |
| InChI Key | LFOKDMGRKXOPEC-UHFFFAOYSA-N | [4] |
Synthesis and Reaction Mechanism
The most common and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This process typically uses an activated halo-benzonitrile as the starting material.
Causality of the Synthetic Route
The SNAr mechanism is highly effective for this transformation due to the electronic properties of the starting material, 2-chloro-5-nitrobenzonitrile. The chlorine atom serves as a good leaving group. Crucially, the presence of two strong electron-withdrawing groups, the nitro (-NO₂) group para to the chlorine and the nitrile (-CN) group ortho to it, strongly activates the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution. N-methylpiperazine acts as the nucleophile, displacing the chloride to form the desired product.
Synthesis Workflow Diagram
References
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. a2bchem.com [a2bchem.com]
- 4. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]
- 5. This compound [myskinrecipes.com]
A Technical Guide to the Target Deconvolution of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of a small molecule's protein targets is a critical step in drug discovery, bridging the gap between phenotypic screening and mechanism-of-action studies. This guide outlines a systematic, multi-pronged strategy for the target deconvolution of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile, a compound of interest whose biological interactome is currently uncharacterized. We present an integrated workflow that begins with a structural analysis to generate initial hypotheses, proceeds through cost-effective in silico predictions, and culminates in rigorous experimental identification and biophysical validation. This document is designed not as a review of known data, but as a prospective experimental roadmap, providing detailed protocols and the scientific rationale behind each methodological choice to empower researchers to elucidate the molecular targets of this and other novel chemical entities.
Section 1: Introduction and Compound Analysis
Overview
The molecule this compound (Molecular Formula: C₁₂H₁₄N₄O₂) is a synthetic organic compound available for research purposes.[1][2][3] However, a thorough review of the scientific literature reveals a lack of published data regarding its specific biological activity and protein targets. The process of identifying these targets, often termed target deconvolution, is essential for understanding its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects that could lead to toxicity. This guide provides a comprehensive, field-proven framework for this endeavor.
Structural and Physicochemical Analysis
A molecule's structure is the primary determinant of its function. An analysis of the key functional groups within this compound allows for the generation of initial, testable hypotheses.
-
Nitroaromatic System: The nitrobenzonitrile core is an electron-withdrawing system. Nitroaromatic compounds are well-represented in pharmacology and are often bio-activated via enzymatic reduction of the nitro group.[4][5] This can produce reactive nitroso and hydroxylamine intermediates capable of forming covalent adducts with macromolecules, including DNA and proteins. This suggests a potential mechanism involving covalent modification of target proteins. A structurally related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), was found to inhibit the replication of several picornaviruses, suggesting an interaction with proteins essential for the viral life cycle.[6]
-
Methylpiperazine Moiety: The N-methylpiperazine group is a common pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[7] Its inclusion often improves aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier. Its presence suggests that potential targets may include G-protein coupled receptors (GPCRs), ion channels, or transporters.
Initial Hypothesis Generation
Based on this structural analysis, we can formulate several distinct hypotheses regarding the potential protein targets:
-
Covalent Modifier Hypothesis: Drawing parallels with compounds like NSC59984, which contains both a piperazine and a nitro group and is known to covalently modify cysteines on the tumor suppressor p53, our compound of interest may act as a covalent agent.[8][9][10] Potential targets would be proteins with hyper-reactive cysteine residues.
-
Antiviral Target Hypothesis: Based on the activity of the related molecule MDL-860, the compound may target host or viral proteins essential for viral replication.[6]
-
Kinase Inhibitor Hypothesis: The general scaffold is not dissimilar from those found in many kinase inhibitors. Protein kinases represent one of the largest and most successfully drugged gene families, making them a plausible target class.
These hypotheses are not mutually exclusive but provide a rational starting point for the multi-step investigation detailed below.
Section 2: In Silico Target Prediction: A Computational First-Pass
Rationale for a Computational Approach
Before committing to resource-intensive experimental work, in silico (computational) methods provide a cost-effective and rapid means to scan the entire known proteome for potential binding partners.[11][12] These approaches leverage vast databases of known ligand-target interactions and protein structures to generate a prioritized list of candidate targets, significantly narrowing the experimental search space.[13][14]
Methodologies
Two primary computational strategies should be employed in parallel:
-
Ligand-Based Target Prediction: This method is predicated on the principle that structurally similar molecules often bind to similar protein targets.[11] The 2D structure of this compound (SMILES: CN1CCN(CC1)C1=CC=C(C=C1C#N)--INVALID-LINK--=O[1]) can be used as a query to search public and proprietary databases (e.g., ChEMBL, PubChem, BindingDB) for molecules with high similarity scores. The known targets of these "neighbor" molecules become predicted targets for our compound.
-
Structure-Based Target Prediction (Reverse Docking): This approach "docks" the 3D conformation of the small molecule into the binding sites of thousands of experimentally determined protein structures in databases like the Protein Data Bank (PDB).[11][12] Algorithms score the goodness-of-fit based on factors like shape complementarity and intermolecular forces, ranking proteins by their predicted binding affinity.
In Silico Target Prediction Workflow
The following diagram illustrates the logical flow for computational target prediction.
Caption: Workflow for computational prediction of protein targets.
Data Interpretation and Prioritization
These methods will likely generate a long list of potential targets. Prioritization is key and should be based on:
-
Convergence: Targets identified by both ligand- and structure-based methods are of higher confidence.
-
Scoring: Rank targets by their similarity scores (ligand-based) or docking energies (structure-based).
-
Pathway Analysis: Assess if multiple high-scoring hits belong to a specific protein family (e.g., kinases, GPCRs) or a single biological pathway.
-
Druggability: Prioritize targets with known "druggable" binding pockets.
Section 3: Experimental Target Identification via Chemical Proteomics
Rationale for an Unbiased Experimental Approach
While in silico methods are powerful for hypothesis generation, they are predictive. Chemical proteomics provides an unbiased experimental approach to identify direct binding partners within a complex biological sample, such as a cell lysate, thereby confirming targets in a more relevant physiological context.[15][16][17]
Core Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)
The cornerstone of this approach is AC-MS.[18] This technique uses an immobilized version of the small molecule to selectively capture its binding proteins from a proteome. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[19][20]
Experimental Protocol: AC-MS for Target Identification
This process is a multi-step system requiring careful execution and controls.
Step 1: Synthesis of Affinity Probe and Control Matrix
-
Causality: To immobilize the compound, it must be chemically modified with a linker arm suitable for attachment to a solid support (e.g., sepharose beads). The linker attachment point is critical; it must be at a position on the molecule that does not interfere with its interaction with target proteins. Based on the structure, derivatization could be explored via the methylpiperazine nitrogen or by modifying the aromatic ring if synthetic routes allow.
-
Protocol:
-
Synthesize a derivative of this compound containing a linker with a terminal reactive group (e.g., a carboxylic acid or amine).
-
Covalently attach the derivatized compound to activated sepharose beads (e.g., NHS-activated or Epoxy-activated).
-
Crucial Control: Prepare a control matrix by either blocking the reactive groups on the beads directly ("beads-only" control) or, ideally, by immobilizing a structurally similar but biologically inactive analog of the compound. This control is essential to differentiate true binders from proteins that non-specifically adhere to the matrix.[19]
-
Step 2: Affinity Pulldown
-
Protocol:
-
Prepare a native protein lysate from a relevant cell line or tissue (e.g., a human cancer cell line if an anti-proliferative effect is observed).
-
Incubate the lysate with the compound-derivatized beads and the control beads in parallel under native conditions.
-
Wash the beads extensively with buffer to remove non-specifically bound proteins. The stringency of the washes (e.g., salt concentration, mild detergents) is a key optimization parameter.
-
Elute the specifically bound proteins. Elution can be achieved by changing pH, increasing salt concentration, or, most specifically, by adding a high concentration of the free (non-immobilized) compound to competitively displace the bound proteins.
-
Step 3: Protein Identification by LC-MS/MS
-
Protocol:
-
Denature, reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt/Swiss-Prot) to identify the proteins present in each eluate.
-
AC-MS Workflow Diagram
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Quantitative Data Analysis
To rigorously identify specific binders, a quantitative proteomic strategy is essential. A label-free quantification (LFQ) approach can be used to compare the abundance of each identified protein between the affinity probe eluate and the control eluate.
Table 1: Hypothetical AC-MS Quantitative Data
| Protein ID | Protein Name | LFQ Intensity (Affinity Probe) | LFQ Intensity (Control) | Fold Change (Probe/Control) | p-value |
|---|---|---|---|---|---|
| P04637 | p53 | 1.5 x 10⁸ | 2.1 x 10⁵ | 714 | < 0.001 |
| P00533 | EGFR | 9.8 x 10⁷ | 3.5 x 10⁵ | 280 | < 0.001 |
| Q15759 | PIK3C2A | 8.2 x 10⁷ | 5.0 x 10⁵ | 164 | < 0.005 |
| P62258 | HSP90 | 2.0 x 10⁹ | 1.8 x 10⁹ | 1.1 | 0.85 |
| P02768 | Albumin | 5.0 x 10⁹ | 4.9 x 10⁹ | 1.0 | 0.92 |
Proteins with a high fold-change and low p-value (e.g., p53, EGFR, PIK3C2A) are considered high-confidence hits. Abundant, non-specific binders (e.g., HSP90, Albumin) will have a fold-change near 1.
Section 4: Biophysical Validation of Target Engagement
Rationale for Orthogonal Validation
AC-MS identifies proteins that interact with the immobilized compound. However, it is imperative to validate these interactions using orthogonal, biophysical methods that (a) confirm a direct interaction with the unmodified compound and (b) quantify the binding affinity and kinetics.
Primary Validation: Thermal Shift Assay (TSA)
Principle: The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid and high-throughput method to confirm direct ligand binding.[21][22] The binding of a ligand typically stabilizes the tertiary structure of a protein, resulting in an increase in its melting temperature (Tₘ). This change (ΔTₘ) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds with increasing temperature.[23][24]
Protocol: High-Throughput Thermal Shift Assay
-
Reagent Preparation:
-
For each protein hit identified by AC-MS, obtain or express a purified, recombinant version.
-
Prepare a solution of the protein (typically 2-5 µM) in a suitable buffer.
-
Prepare a working solution of an environmentally sensitive dye (e.g., SYPRO™ Orange) and add it to the protein solution.
-
Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO), along with a vehicle-only control (DMSO).
-
-
Assay Execution:
-
In a 96- or 384-well PCR plate, aliquot the protein/dye mixture.
-
Add the serially diluted compound or DMSO control to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
-
Data Acquisition:
-
Program the instrument to slowly ramp the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C), measuring fluorescence at each increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate melt curves. The Tₘ is the midpoint of the sigmoidal transition.
-
Calculate the ΔTₘ as (Tₘ with compound) - (Tₘ with DMSO). A significant positive ΔTₘ confirms stabilizing binding.
-
Table 2: Sample TSA Validation Data
| Protein Target | Tₘ (DMSO Control) | Tₘ (10 µM Compound) | ΔTₘ (°C) | Result |
|---|---|---|---|---|
| p53 | 42.1°C | 48.5°C | +6.4 | Strong Binder |
| EGFR | 55.3°C | 59.1°C | +3.8 | Binder |
| PIK3C2A | 49.8°C | 49.9°C | +0.1 | Non-binder |
| Negative Control (BSA) | 62.5°C | 62.6°C | +0.1 | Non-binder |
Secondary Validation & Kinetics: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures molecular interactions in real-time.[25][26] It provides precise data on the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[27][28]
Protocol: SPR Kinetic Analysis
-
Chip Preparation: Covalently immobilize the purified target protein (the "ligand") onto the surface of an SPR sensor chip. A control flow cell should be prepared for reference subtraction.
-
Analyte Injection: Prepare a series of precise concentrations of this compound (the "analyte") in running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate. The SPR instrument detects changes in the refractive index at the surface, which is proportional to the mass of analyte binding.
-
Dissociation: After the association phase, flow running buffer without the analyte over the surface to measure the dissociation of the compound.
-
Data Analysis: Fit the resulting sensorgrams (response vs. time curves) to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ.
Target Validation Workflow Diagram
Caption: Workflow for biophysical validation of protein targets.
Section 5: Functional Characterization of Target Interaction
Rationale for Functional Assays
Confirming that a compound binds to a protein with high affinity is a crucial milestone. The final step is to determine the functional consequence of that binding—does it inhibit or activate the protein's biological function? This requires a specific functional assay for the validated target.
Case Study: In Vitro Kinase Assay
Context: If a protein kinase (e.g., EGFR from the hypothetical data) is confirmed as a high-affinity binder, its functional modulation must be assessed.
Protocol: Fluorescence-Based In Vitro Kinase Assay [29]
-
Principle: This assay measures the phosphorylation of a specific peptide substrate by the kinase. Inhibition is measured as a decrease in the signal, which is often generated via fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP).[30]
-
Reagents:
-
Recombinant active kinase (e.g., EGFR).
-
Specific peptide substrate for the kinase.
-
ATP (the phosphate donor).
-
Detection reagents (e.g., phospho-specific antibody conjugated to a fluorophore).
-
Serial dilution of this compound.
-
-
Procedure:
-
In a microplate, combine the kinase and the test compound at various concentrations and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[30] Allow the reaction to proceed for a set time at the optimal temperature (e.g., 30°C).
-
Terminate the reaction and add the detection reagents.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 6: Conclusion and Future Directions
The deconvolution of protein targets for a novel compound like this compound is a systematic process of hypothesis building and rigorous testing. The integrated workflow presented here—moving from in silico prediction to unbiased chemical proteomics and culminating in quantitative biophysical and functional validation—provides a robust framework for success. This strategy minimizes wasted resources by using broad, inexpensive techniques to funnel candidates into more focused, definitive assays.
Upon successful validation of one or more targets, future work would involve cellular target engagement assays (e.g., cellular thermal shift assay), structural biology studies (e.g., X-ray co-crystallography) to understand the binding mode, and medicinal chemistry efforts to optimize the compound's potency and selectivity, ultimately paving the way for preclinical development.
References
- 1. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]
- 2. scbt.com [scbt.com]
- 3. arctomsci.com [arctomsci.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 13. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Affinity Purification and Affinity Purification-Mass Spectrometry: A Powerful Duo in Protein Analysis - Creative Proteomics [iaanalysis.com]
- 21. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. axxam.com [axxam.com]
- 23. eubopen.org [eubopen.org]
- 24. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 27. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nicoyalife.com [nicoyalife.com]
- 29. benchchem.com [benchchem.com]
- 30. In vitro kinase assay [protocols.io]
A Strategic Approach to the Preliminary Toxicity Assessment of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
Abstract
This technical guide outlines a comprehensive strategy for the preliminary toxicological assessment of 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile (CAS No: 451459-92-0), a heterocyclic compound with potential applications in pharmaceutical and chemical research.[1][2][3] Given its structural motifs—a nitroaromatic ring, a nitrile group, and a methylpiperazine moiety—a multi-pronged approach to toxicity evaluation is imperative. This document provides a structured framework for researchers and drug development professionals, detailing the scientific rationale behind the selection of key assays, step-by-step experimental protocols, and data interpretation. The assessment core is built upon a foundation of in silico analysis, in vitro cytotoxicity, and genotoxicity evaluations, designed to identify potential hazards early in the development pipeline, thereby ensuring a robust and scientifically sound safety profile.
Introduction and Compound Profile
This compound is a small molecule whose biological activities are not yet extensively characterized in public literature.[4][5][6][7] The presence of a nitrobenzene group is a notable structural alert, as nitroaromatic compounds are often associated with mutagenic and genotoxic effects, primarily through the metabolic reduction of the nitro group to reactive intermediates.[8] Furthermore, the nitrile functional group can, in some cases, be metabolized to release cyanide, although this is highly structure-dependent.[9][10] The piperazine ring is a common scaffold in medicinal chemistry.[11]
This preliminary assessment strategy is therefore designed to address the key potential liabilities suggested by the compound's structure.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 451459-92-0 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₄O₂ | [2] |
| Physical State | Powder Solid | [12] |
| Appearance | Yellow | [12] |
Hazard Identification from Existing Data
A critical first step in any toxicological assessment is the review of existing safety data. Safety Data Sheets (SDS) from suppliers provide initial GHS hazard classifications.
Table 2: Summary of GHS Hazard Classifications
| Hazard Statement | Classification | Notes | Source |
| H300 | Acute toxicity, Oral (Category 2) | Fatal if swallowed. | [12] |
| H311 + H331 | Acute toxicity, Dermal (Category 3) / Inhalation (Category 3) | Toxic in contact with skin or if inhaled. | [12] |
| H302 / H312 / H332 | Acute toxicity, Oral / Dermal / Inhalation (Category 4) | Harmful if swallowed, in contact with skin, or if inhaled. | [13][14] |
| H315 | Skin irritation (Category 2) | Causes skin irritation. | [13] |
| H319 | Eye irritation (Category 2) | Causes serious eye irritation. | [13] |
| H402 | Short-term (acute) aquatic hazard (Category 3) | Harmful to aquatic life. |
Note: Classifications can vary between suppliers. The most stringent classifications are presented here to ensure the highest level of safety precaution.
The existing data indicates significant acute toxicity.[12] The primary goal of the subsequent experimental plan is to investigate the underlying mechanisms of this toxicity, with a particular focus on genotoxicity, which is a critical concern for pharmaceuticals and other regulated chemicals.
Proposed Experimental Workflow for Preliminary Toxicity Assessment
The proposed workflow is a tiered approach, starting with broad cytotoxicity screening to determine relevant concentration ranges for more specific and mechanistically informative assays.
Caption: Proposed workflow for the preliminary toxicity assessment of this compound.
In Vitro Cytotoxicity Screening
Rationale: The initial step is to determine the concentrations at which the compound elicits cytotoxic effects in vitro. This is crucial for selecting appropriate, non-overtly toxic dose levels for subsequent, more sensitive assays like genotoxicity tests.[15] Two assays with different endpoints are recommended to provide a more complete picture of the cytotoxic mechanism.
-
Cell Line Selection:
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is metabolically competent and widely used in toxicology. It is particularly relevant for compounds like nitroaromatics that may require metabolic activation to exert their toxic effects.[9][16]
-
HEK293 (Human Embryonic Kidney): A non-hepatic cell line to assess baseline cytotoxicity and potential for non-liver-specific toxicity.[17]
-
Protocol: MTT Assay for Metabolic Viability
-
Cell Seeding: Seed HepG2 or HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Rationale: Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer.[18] Given the nitroaromatic structure of the target compound, assessing its genotoxic potential is of paramount importance.[19] A standard battery of tests is required to assess different genotoxic endpoints.
Bacterial Reverse Mutation Assay (Ames Test)
Causality: The Ames test is a widely used method to assess a chemical's potential to cause gene mutations (mutagenicity).[20][21] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[21] The inclusion of a liver S9 fraction is critical for detecting compounds that require metabolic activation to become mutagenic, a known mechanism for many nitroarenes.[19][21][22]
Caption: Workflow for the Ames Test, including metabolic activation with S9 fraction.
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA).[20]
-
Metabolic Activation: Prepare two sets of experiments: one with and one without a metabolically active S9 fraction from Aroclor 1254-induced rat liver.
-
Treatment Mixture: In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).
-
Top Agar: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the test tube, vortex briefly.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
In Vitro Micronucleus Assay
Causality: The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[23][24] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind during anaphase of cell division.[25][26] This assay is a cornerstone of genotoxicity testing batteries as it provides information on chromosomal damage, a different endpoint from the gene mutations detected by the Ames test.[25]
Protocol: Cytokinesis-Block Micronucleus Assay (CBMN)
-
Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or TK6 cells.[23]
-
Treatment: Expose the cells to at least three concentrations of the test compound, selected based on the prior cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity). Include negative (vehicle) and positive (e.g., Mitomycin C for -S9, Cyclophosphamide for +S9) controls. Conduct the assay with and without S9 metabolic activation.
-
Addition of Cytochalasin B: Add Cytochalasin B (CytoB) to the cultures at an appropriate time to block cytokinesis without inhibiting nuclear division. This results in the accumulation of binucleated cells, which are the cells scored for micronuclei.[24]
-
Harvesting: Harvest the cells after a total culture time equivalent to 1.5-2 normal cell cycles.
-
Slide Preparation: Prepare slides using a cytocentrifuge, then fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Interpretation: A significant, dose-related increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.
Synthesis of Findings and Preliminary Risk Statement
The culmination of this preliminary assessment is the integration of all data points.
-
Scenario 1: Negative Results. If the compound is non-cytotoxic at reasonable concentrations and negative in both the Ames and micronucleus assays, it has a low preliminary risk profile for genotoxicity. Further safety studies could proceed with higher confidence.
-
Scenario 2: Cytotoxic but Not Genotoxic. If the compound shows cytotoxicity but is negative in well-conducted genotoxicity assays, the primary concern is acute toxicity, not mutagenicity. The mechanism of cytotoxicity would warrant further investigation.
-
Scenario 3: Positive Genotoxicity Results. A positive result in either the Ames test (mutagenicity) or the micronucleus assay (clastogenicity/aneugenicity) is a significant finding.
-
Ames Positive: Indicates the compound is a bacterial mutagen. The relevance to mammals depends on whether metabolic activation was required. This is a major red flag for drug development.
-
Micronucleus Positive: Indicates the compound damages chromosomes. This is also a significant concern. Further studies to distinguish between clastogenicity and aneugenicity (e.g., using CREST staining) may be warranted.[27]
-
A positive genotoxicity finding for this compound would be consistent with the known properties of some nitroaromatic compounds and would necessitate a thorough risk-benefit analysis before any further development is considered.[19][8]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]
- 3. scbt.com [scbt.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 8. Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. A comparison of in vitro cytotoxicity assays in medical device regulatory studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro cytotoxicity and genotoxicity of single and combined pesticides used by Bolivian farmers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. preprints.org [preprints.org]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biotoxicity.com [biotoxicity.com]
- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 25. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile solubility and stability data
An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published data for this specific molecule, this document outlines robust experimental protocols and the scientific rationale necessary for researchers, scientists, and drug development professionals to generate reliable and submission-quality data. The methodologies described herein are grounded in established principles of physical chemistry and guided by international regulatory standards, ensuring a self-validating system for data generation and interpretation.
Introduction: The Significance of this compound
This compound, with the chemical formula C12H14N4O2[1][2], is a substituted benzonitrile derivative. Its molecular structure, featuring a methylpiperazine group and a nitro group, suggests its potential utility as a versatile building block in the synthesis of pharmacologically active agents. The piperazine moiety is a common scaffold in many marketed drugs, conferring desirable pharmacokinetic properties, while the nitrobenzonitrile portion offers multiple avenues for synthetic modification.
A thorough understanding of the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for its effective use in drug discovery and development. These parameters directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides the necessary protocols to establish a comprehensive physicochemical profile of this compound.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 451459-92-0 | [1][3] |
| Molecular Formula | C12H14N4O2 | [1][2] |
| Molecular Weight | 246.27 g/mol | [2] |
Solubility Profiling: A Multipronged Approach
Solubility is a critical parameter that dictates the bioavailability of a drug substance and influences its formulation design. A comprehensive solubility profile should be established across a range of relevant solvent systems.
Experimental Protocol for Equilibrium Solubility Determination
The equilibrium solubility method, also known as the shake-flask method, is the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (see Table 2 for a recommended list). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
| Solvent System | Rationale |
| Water | Baseline aqueous solubility. |
| pH Buffers (e.g., pH 2, 4.5, 6.8, 7.4) | To assess the impact of pH on the solubility of the basic piperazine moiety. |
| Methanol, Ethanol, Isopropanol | Common organic solvents used in synthesis and purification. |
| Acetonitrile | A common solvent in reversed-phase HPLC. |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent used for compound storage and initial screening. |
| Simulated Gastric Fluid (SGF) | To predict solubility in the stomach. |
| Simulated Intestinal Fluid (SIF) | To predict solubility in the small intestine. |
Table 2: Recommended Solvent Systems for Solubility Profiling
Data Presentation: Solubility Profile
The results of the solubility studies should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Experimental Data |
| pH 2.0 Buffer | 25 | Experimental Data |
| pH 7.4 Buffer | 25 | Experimental Data |
| Methanol | 25 | Experimental Data |
| Acetonitrile | 25 | Experimental Data |
| DMSO | 25 | Experimental Data |
Table 3: Example of a Solubility Data Table for this compound
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify the likely degradation products, establish degradation pathways, and demonstrate the stability-indicating power of analytical methods.[6][7][8] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7]
General Considerations for Forced Degradation
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Analytical Method: A stability-indicating analytical method, typically a gradient reversed-phase HPLC method, must be developed and validated to separate the parent compound from all process-related impurities and degradation products.[4]
Experimental Protocols for Forced Degradation
The following stress conditions are recommended based on ICH guidelines.[7][8]
4.2.1. Hydrolytic Degradation
-
Acidic Conditions: Treat a solution of the compound with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Conditions: Treat a solution of the compound with 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a defined period.
-
Neutral Conditions: Reflux the compound in water at elevated temperature (e.g., 60 °C) for a defined period.
4.2.2. Oxidative Degradation
-
Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.
4.2.3. Thermal Degradation
-
Expose the solid compound to dry heat (e.g., 80 °C) in a stability chamber for an extended period.
4.2.4. Photolytic Degradation
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.
Caption: Overview of a Forced Degradation Study.
Data Presentation: Stability Summary
A summary table should be created to present the findings from the forced degradation studies.
| Stress Condition | Reagent/Condition | Time | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | Experimental Data | Experimental Data |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 h | Experimental Data | Experimental Data |
| Oxidation | 3% H2O2, RT | 24 h | Experimental Data | Experimental Data |
| Thermal | 80°C (solid) | 7 days | Experimental Data | Experimental Data |
| Photolytic | ICH Q1B | 7 days | Experimental Data | Experimental Data |
Table 4: Example of a Forced Degradation Summary Table
Conclusion
References
- 1. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols: Development of a Cell-Based Assay for 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile, a Putative Kinase Inhibitor
Authored by a Senior Application Scientist
Abstract
The development of novel small molecule inhibitors targeting key cellular signaling pathways is a cornerstone of modern drug discovery, particularly in oncology. This document provides a comprehensive guide for the development and validation of a robust cell-based assay to characterize the biological activity of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. While the precise molecular target of this compound is yet to be fully elucidated, its structural motifs are suggestive of kinase inhibitory activity. Therefore, this guide will focus on establishing an assay to evaluate its effect on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3][4] We will detail the rationale for targeting this pathway, provide a step-by-step protocol for an In-Cell Western™ assay to measure the phosphorylation of a key downstream mTORC1 substrate, and outline a rigorous validation process to ensure the assay is suitable for compound characterization and screening.
Introduction: The Rationale for Targeting the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that integrates a multitude of extracellular and intracellular signals to control fundamental cellular processes.[1][4] mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate distinct downstream effectors.[1][3][4][5][6][7]
-
mTORC1 , which is sensitive to the inhibitor rapamycin, is a master regulator of protein synthesis and cell growth.[1][7] It achieves this by phosphorylating key substrates such as the p70 ribosomal S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4]
-
mTORC2 is generally insensitive to acute rapamycin treatment and is involved in the activation of AKT, thereby regulating cell survival and cytoskeletal organization.[1][8]
Given the frequent hyperactivation of this pathway in various cancers, mTOR has emerged as a prime therapeutic target.[6][8] The development of small molecule inhibitors that can modulate the activity of this pathway is therefore of significant interest. Cell-based assays provide a physiologically relevant context to assess the efficacy and potency of such compounds, as they account for cellular uptake, metabolism, and on-target engagement within an intact biological system.[9][10][11]
This application note will describe the development of a quantitative, high-throughput compatible In-Cell Western™ assay to assess the inhibitory potential of this compound on mTORC1 signaling.
Assay Principle: The In-Cell Western™ for Phospho-S6 Detection
The In-Cell Western™ (ICW) assay is a powerful immunocytochemical method that allows for the simultaneous detection and quantification of two proteins in fixed cells within a microplate format.[12] This technique combines the specificity of antibodies with the quantitative capabilities of infrared fluorescence detection, offering several advantages for inhibitor characterization:
-
Physiological Relevance : The assay measures protein phosphorylation within the context of the cellular environment, providing a more accurate representation of a compound's biological effect compared to biochemical assays.[12]
-
High-Throughput Amenability : The microplate-based format is well-suited for screening multiple compounds and concentrations simultaneously.[12]
-
Quantitative and Reproducible : The use of near-infrared fluorescent dyes provides a broad linear range and low background, enabling accurate and reproducible quantification of protein levels.[12]
-
Multiplexing Capability : The use of two different fluorescent dyes allows for the normalization of the phospho-protein signal to the total protein or a housekeeping protein signal in the same well, correcting for variations in cell number.[12]
In this proposed assay, we will quantify the phosphorylation of the ribosomal protein S6 (pS6) at Ser235/236, a downstream target of S6K1 and thus a reliable biomarker for mTORC1 activity.[7] A second antibody will be used to detect total S6 or another housekeeping protein for normalization. A decrease in the pS6 signal upon treatment with this compound would indicate inhibition of the mTORC1 pathway.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A cancer cell line with a constitutively active PI3K/AKT/mTOR pathway (e.g., MCF-7, U87-MG, or HeLa cells).
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Plate: 96-well or 384-well clear-bottom, black-walled microplates.
-
Reagents for ICW:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., Intercept® (TBS) Blocking Buffer)
-
Primary antibodies:
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody
-
Mouse anti-total S6 Ribosomal Protein antibody
-
-
Secondary antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
-
Instrumentation:
-
Standard cell culture incubator (37°C, 5% CO2)
-
Multichannel pipette or automated liquid handler
-
Infrared imaging system (e.g., LI-COR® Odyssey® CLx)
-
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into the wells of a 96-well plate at a pre-determined optimal density (e.g., 10,000-20,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical 8-point dose-response curve might range from 100 µM to 0.01 µM.
-
Include appropriate controls:
-
Vehicle control (DMSO-treated cells)
-
Positive control (a known mTOR inhibitor like rapamycin)
-
Untreated control (media only)
-
-
Carefully remove the culture medium from the wells and add 100 µL of the compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 2, 6, or 24 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment solutions and wash the cells once with 150 µL of cold PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature to fix the cells.
-
Wash the wells three times with 150 µL of PBS containing 0.1% Triton X-100.
-
Add 100 µL of permeabilization buffer (PBS with 0.1% Triton X-100) and incubate for 20 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the wells three times with 150 µL of PBS containing 0.1% Tween-20.
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Prepare a solution of primary antibodies in blocking buffer at their optimal dilutions.
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C with gentle shaking.
-
Wash the wells five times with 150 µL of PBS containing 0.1% Tween-20.
-
Prepare a solution of the fluorescently labeled secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the wells five times with 150 µL of PBS containing 0.1% Tween-20.
-
-
Image Acquisition and Data Analysis:
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system. Set the instrument to detect signals in both the 700 nm and 800 nm channels.
-
The integrated intensity of the signal in each well is then quantified using the instrument's software.
-
The signal for the phospho-protein (800 nm channel) is normalized to the signal for the total protein or housekeeping protein (700 nm channel).
-
The normalized data is then used to generate dose-response curves and calculate the IC50 value.[13]
-
Assay Validation: Ensuring a Self-Validating System
A robust and reliable assay is essential for making confident decisions in a drug discovery program.[14][15][16][17][18] The following parameters should be assessed to validate the phospho-S6 In-Cell Western™ assay.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the separation between the positive and negative controls. It reflects the quality and dynamic range of the assay. | Z' > 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control (e.g., stimulated cells) to the signal from the negative control (e.g., unstimulated or maximally inhibited cells). | S/B > 3 |
| Intra-plate and Inter-plate Precision | The variability of the assay within a single plate and between different plates, respectively. Expressed as the coefficient of variation (%CV). | %CV < 20% |
| IC50 Reproducibility | The consistency of the calculated IC50 value for a reference compound (e.g., rapamycin) across multiple experiments. | Consistent IC50 values within a 2-3 fold range |
Data Presentation and IC50 Calculation
The normalized data should be plotted with the log of the inhibitor concentration on the x-axis and the percentage of inhibition on the y-axis. A sigmoidal dose-response curve with a variable slope should then be fitted to the data using a non-linear regression analysis program (e.g., GraphPad Prism).[13] The IC50, which is the concentration of the inhibitor that produces a 50% reduction in the phospho-S6 signal, can be determined from this curve.[12][13][19][20]
Visualizations
The PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTORC1 signaling pathway.
In-Cell Western™ Experimental Workflow
Caption: Step-by-step workflow for the In-Cell Western™ assay.
Conclusion
This application note provides a detailed and scientifically grounded framework for the development and validation of a cell-based assay to characterize the inhibitory activity of this compound on the mTOR signaling pathway. The described In-Cell Western™ protocol for measuring phospho-S6 levels offers a robust, quantitative, and high-throughput compatible method for determining the potency of this putative kinase inhibitor. By adhering to the outlined validation principles, researchers can generate high-quality, reproducible data to support lead optimization and further preclinical development. This comprehensive approach ensures the generation of trustworthy results and provides a solid foundation for the continued investigation of novel therapeutic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. inits.at [inits.at]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. clyte.tech [clyte.tech]
- 14. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 15. marinbio.com [marinbio.com]
- 16. The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. pharmaron.com [pharmaron.com]
- 19. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Importance of IC50 Determination | Visikol [visikol.com]
Application Notes & Protocols: Leveraging 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile in High-Throughput Screening for Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Nitrobenzonitrile Scaffold
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive molecules from vast chemical libraries.[1][2][3] The compound 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile is a small molecule featuring a nitrobenzonitrile core coupled with a methylpiperazine moiety. While direct biological activity for this specific molecule is not extensively documented, its structural components are present in various biologically active agents. For instance, the nitro group is a functional group in numerous approved drugs and bioactive compounds.[4][5] Furthermore, a structurally related compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as an inhibitor of SIRT6, a member of the histone deacetylase (HDAC) family.[6]
This precedent provides a compelling rationale for exploring the potential of this compound as a scaffold for discovering new enzyme inhibitors. This application note, therefore, outlines a comprehensive strategy and detailed protocols for utilizing this compound within a high-throughput screening campaign aimed at identifying novel inhibitors of a generic histone deacetylase (HDAC) enzyme. HDACs are a well-validated class of drug targets, particularly in oncology and inflammatory diseases.
The following sections will detail a robust, luminescence-based HTS assay, followed by protocols for primary screening, secondary validation, and essential counter-screening to ensure data integrity and identify true "hit" compounds.
The Scientific Rationale: Why a Luminescence-Based HDAC Assay?
For this screening campaign, we propose a commercially available, homogeneous (no-wash) luminescence-based HDAC assay.[7] This choice is underpinned by several key advantages that are critical for a successful HTS campaign:
-
High Sensitivity and Wide Dynamic Range: Luminescence assays are renowned for their high sensitivity and broad linear range, enabling the detection of subtle inhibitory effects and accurate quantification over a wide range of compound concentrations.[8][9][10]
-
Low Background and Reduced Interference: Unlike fluorescence-based methods, luminescence assays do not require an external light source for excitation, which significantly reduces background signals and minimizes interference from fluorescent compounds often present in screening libraries.[7]
-
HTS Automation Compatibility: The "add-and-read" format of these assays simplifies the workflow, making them highly amenable to robotic liquid handling and automated plate reading, which are essential for high-throughput applications.[1][2]
The assay principle involves a two-step enzymatic reaction. In the first step, the HDAC enzyme deacetylates a specific substrate. In the second step, a developer reagent is added that contains a protease capable of digesting the deacetylated substrate. This digestion releases a substrate for a luciferase enzyme, leading to the generation of a luminescent signal that is directly proportional to the HDAC activity. Consequently, a decrease in luminescence indicates inhibition of the HDAC enzyme.
Caption: Principle of the proposed luminescence-based HDAC assay.
Experimental Protocols: A Step-by-Step Guide
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | Commercial Vendor | Test Compound |
| HDAC Assay Kit (Luminescent) | e.g., Promega, BPS Bioscience | Contains HDAC enzyme, substrate, developer reagent |
| DMSO (Anhydrous, ≥99.9%) | Sigma-Aldrich | Solvent for compound stock solutions |
| Trichostatin A (TSA) | Sigma-Aldrich | Positive Control (known HDAC inhibitor) |
| 384-well white, solid-bottom microplates | Corning, Greiner | Assay plates for luminescence measurements |
| Multichannel pipettes and automated liquid handler | Various | Reagent and compound dispensing |
| Plate reader with luminescence detection capability | BMG LABTECH, PerkinElmer | Signal detection |
Primary High-Throughput Screen
The primary screen is designed to rapidly test a large library of compounds at a single concentration to identify "hits".[11]
Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Using an automated liquid handler, transfer 50 nL of the 10 mM stock solution to the appropriate wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM in a 50 µL reaction volume.
-
For controls, dispense 50 nL of 100% DMSO into the negative control wells (maximum signal) and 50 nL of a 10 mM Trichostatin A stock solution into the positive control wells (minimum signal).
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X HDAC enzyme solution in the appropriate assay buffer.
-
Prepare a 2X acetylated substrate solution in the same assay buffer.
-
Dispense 25 µL of the 2X enzyme/substrate mix into each well of the assay plate.
-
-
Incubation:
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the plates at 37°C for 60 minutes.
-
-
Signal Development and Detection:
-
Prepare the developer reagent according to the manufacturer's instructions.
-
Add 25 µL of the developer reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible plate reader.
-
Secondary Screen: Dose-Response Analysis
Hits identified in the primary screen are subjected to a dose-response analysis to confirm their activity and determine their potency (IC50 value).[12]
Protocol:
-
Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.
-
Plate 50 nL of each concentration into a 384-well plate.
-
-
Assay Execution:
-
Follow steps 2-4 of the primary screening protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Counter-Screen: Identifying False Positives
A counter-screen is crucial to eliminate compounds that interfere with the assay technology itself, rather than acting on the target enzyme.[3] A common source of false positives in luminescence assays is the inhibition of the luciferase enzyme.
Protocol:
-
Assay Setup:
-
Use a commercially available luciferase inhibition assay (e.g., Promega's Luciferase Assay System).
-
Plate the hit compound (e.g., this compound) at its IC50 concentration and at the primary screening concentration.
-
-
Reaction:
-
Add the luciferase enzyme and its substrate (luciferin) to the wells.
-
Immediately read the luminescence.
-
-
Interpretation:
-
A significant decrease in the luminescent signal in the presence of the compound indicates inhibition of the luciferase enzyme, marking it as a false positive. True hits should not significantly affect the luciferase reaction.
-
Caption: A typical workflow for a high-throughput screening campaign.
Data Analysis and Quality Control
Robust data analysis and stringent quality control are paramount for the success of any HTS campaign.[1]
Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[12][13] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[3][14]
The formula for Z'-factor is: Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|]
Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
Hit Selection
In the primary screen, "hits" are typically defined as compounds that cause an inhibition greater than a certain threshold, often calculated based on the mean and standard deviation of the sample population (e.g., > 3 standard deviations from the mean of the negative controls).
Conclusion
While the specific biological activity of this compound remains to be fully elucidated, its chemical structure suggests potential as a scaffold for the development of novel enzyme inhibitors. The detailed protocols and strategic considerations outlined in this application note provide a robust framework for employing this compound in a high-throughput screening campaign against histone deacetylases. By adhering to these scientifically sound methodologies, including rigorous secondary and counter-screening, researchers can confidently identify and validate true hit compounds, paving the way for subsequent lead optimization and drug discovery efforts.
References
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Bioluminescent Assays for High-Throughput Screening [promega.com]
- 9. promega.com [promega.com]
- 10. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 12. dovepress.com [dovepress.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols: 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile as a Versatile Scaffold for Chemical Probe Development
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The quest for novel chemical probes is a cornerstone of modern drug discovery and chemical biology. These molecular tools are indispensable for dissecting complex biological pathways and validating new therapeutic targets. This guide focuses on 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile, a compound whose core structure is increasingly recognized as a "privileged scaffold" in medicinal chemistry. While this specific molecule is not yet a fully characterized probe, its structural motifs are present in a variety of potent and selective inhibitors of diverse protein classes. This document will provide a comprehensive overview of the known biological activities of its close analogs, thereby illuminating the potential applications of this compound as a foundational tool for probe development. We will delve into the established biology of its derivatives, propose avenues for investigating the parent compound, and provide detailed protocols to empower researchers to explore its potential.
Chemical Identity and Properties
-
IUPAC Name: this compound
-
CAS Number: 451459-92-0
-
Molecular Formula: C₁₂H₁₄N₄O₂
-
Molecular Weight: 246.27 g/mol
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid (form may vary) | General Chemical Knowledge |
| Solubility | Soluble in DMSO and Methanol.[1] | Vendor Information[1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[1] | Safety Data Sheet[1] |
The this compound Scaffold in Biologically Active Molecules
The true potential of this compound as a starting point for chemical probe development is best understood by examining the biological activities of its close structural relatives. This core scaffold has been successfully incorporated into inhibitors targeting distinct and important classes of proteins.
Analogs as SIRT6 Inhibitors
Sirtuin 6 (SIRT6) is a critical NAD⁺-dependent deacylase that plays a pivotal role in genome stability, metabolism, and inflammation.[2][3] Its dysregulation is implicated in aging-related diseases, including cancer and type 2 diabetes, making it an attractive therapeutic target.[2][4]
A notable derivative, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been identified as a potent inhibitor of SIRT6. This compound, which shares the 4-methylpiperazinyl-nitrobenzene core with our topic compound, demonstrated an IC₅₀ of 4.93 μM against SIRT6 in a Fluor de Lys (FDL) assay. Importantly, it displayed high selectivity, showing no activity against other sirtuins (SIRT1-3) or HDACs (HDAC1-11) at concentrations up to 200 µM. In a mouse model of type 2 diabetes, this compound was shown to increase the levels of glucose transporter GLUT-1, leading to reduced blood glucose.
This discovery strongly suggests that the 2-(4-methylpiperazin-1-yl)-5-nitro-phenyl moiety is a key pharmacophore for SIRT6 inhibition. It provides a compelling rationale for investigating this compound as a potential SIRT6 inhibitor or as a foundational scaffold for developing more potent and selective SIRT6 probes.
Analogs as WDR5-MLL Interaction Antagonists
WD repeat-containing protein 5 (WDR5) is a scaffolding protein that is a core component of multiple chromatin-modifying complexes, including the mixed-lineage leukemia 1 (MLL1) methyltransferase complex.[5][6] The interaction between WDR5 and MLL1 is essential for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark crucial for active gene transcription.[7] Dysregulation of this interaction is a hallmark of certain aggressive leukemias, making it a prime target for anticancer therapies.[5]
The chemical probe OICR-9429 is a potent antagonist of the WDR5-MLL1 interaction.[5][6] While structurally more complex, it notably contains the N-(2-(4-methylpiperazin-1-yl)phenyl) core. OICR-9429 binds to the WIN (WDR5-interacting) site of WDR5 with high affinity (K_D = 24-52 nM), effectively displacing MLL1 and inhibiting its methyltransferase activity.[6] This demonstrates the utility of the 2-(4-methylpiperazin-1-yl)phenyl motif in targeting the arginine-binding pocket of WDR5.[5][6]
Although this compound itself has not been tested as a WDR5 inhibitor, the prevalence of this moiety in established WDR5 probes suggests its potential as a fragment or starting point for designing novel WDR5-targeted chemical probes.
Analogs as Inhibitors of Inwardly Rectifying Potassium (Kir) Channels
Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular excitability and ion homeostasis in various tissues, including the nervous system, heart, and kidneys.[8][9] In insects, Kir channels in the Malpighian tubules (equivalent to kidneys) are essential for excretion and osmoregulation.[10][11] This makes them a promising target for the development of novel insecticides.
Research has identified a series of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as potent inhibitors of the Aedes aegypti Kir1 (AeKir1) channel.[10][11] These compounds, which feature a substituted piperazinyl-nitroaniline core, were shown to be more potent in vitro than previously reported scaffolds and were effective at killing mosquito larvae.[10][11] This highlights the potential of the substituted nitro-piperazine scaffold for modulating ion channel activity.
Proposed Applications and Investigative Workflows for this compound
Based on the activities of its analogs, we propose that this compound be investigated as a chemical probe in the following contexts:
-
As a potential SIRT6 inhibitor: To explore its role in metabolism and gene regulation.
-
As a fragment or starting point for WDR5 inhibitors: To develop probes for studying epigenetic regulation and cancer.
-
As a potential modulator of Kir channels: To investigate its effects on ion transport and cellular excitability.
The following diagram illustrates a generalized workflow for characterizing the biological activity of this compound.
Caption: Generalized workflow for the biological characterization of this compound.
Detailed Experimental Protocols
The following protocols are generalized methodologies for assessing the potential activities of this compound. Researchers should optimize these protocols based on their specific experimental setup and available resources.
Protocol 1: In Vitro SIRT6 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods for measuring SIRT6 deacetylase activity.[1][12][13]
A. Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine adjacent to a fluorophore/quencher pair)
-
NAD⁺ solution
-
SIRT6 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[13]
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
This compound (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
B. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD⁺ solution (to a final concentration of ~500 µM)
-
Test compound or vehicle (DMSO)
-
-
Enzyme Addition: Add recombinant SIRT6 enzyme to all wells except for the "no enzyme" control wells.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Development: Add the developer solution to each well and incubate at room temperature for 15-30 minutes.
-
Measurement: Read the fluorescence intensity on a microplate reader (e.g., Ex/Em = 355/460 nm, but will vary by substrate).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: WDR5-MLL1 Interaction Assay (TR-FRET)
This protocol is based on established methods for screening inhibitors of the WDR5-MLL1 protein-protein interaction.[7]
A. Materials:
-
Recombinant human WDR5 protein (e.g., His-tagged)
-
Biotinylated MLL1 peptide (containing the WDR5-binding motif)
-
Terbium-conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated D2 (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound (dissolved in DMSO)
-
384-well low-volume, black plates
-
TR-FRET compatible microplate reader
B. Procedure:
-
Compound Plating: Add serial dilutions of the test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Reagent Mix: Prepare a master mix of WDR5 protein and Terbium-conjugated anti-His antibody in assay buffer. Add this mix to each well.
-
Incubation 1: Incubate the plate at room temperature for 30-60 minutes.
-
Peptide Addition: Prepare a solution of biotinylated MLL1 peptide and Streptavidin-D2 in assay buffer. Add this to each well to initiate the interaction.
-
Incubation 2: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the TR-FRET signal on a compatible plate reader (e.g., Donor excitation at 340 nm, emission at 620 nm; Acceptor emission at 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the compound concentration to determine the IC₅₀ value.
Protocol 3: Kir Channel Functional Assay (Thallium Flux)
This protocol is a high-throughput method to assess Kir channel activity by measuring the influx of thallium (Tl⁺), a surrogate for K⁺, using a Tl⁺-sensitive fluorescent dye.[14]
A. Materials:
-
HEK293 cells stably expressing the Kir channel of interest (e.g., AeKir1)
-
Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus Buffer (Assay buffer containing Tl₂SO₄ and K₂SO₄)
-
This compound (dissolved in DMSO)
-
384-well black, clear-bottom plates
-
Fluorescence imaging plate reader with automated liquid handling
B. Procedure:
-
Cell Plating: Seed the Kir-expressing cells into the 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye dissolved in assay buffer to each well. Incubate at room temperature for 60-90 minutes.
-
Compound Addition: Wash the cells with assay buffer and then add assay buffer containing serial dilutions of the test compound or vehicle. Incubate for 15-30 minutes.
-
Thallium Flux Measurement: Place the plate in the fluorescence reader. Begin recording a baseline fluorescence signal.
-
Stimulation: Using the instrument's liquid handler, add the Stimulus Buffer to initiate Tl⁺ influx through the open Kir channels.
-
Data Recording: Continue to record the fluorescence signal for several minutes.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percent inhibition of the thallium flux rate by the test compound relative to the vehicle control to calculate the IC₅₀ value.
Safety and Handling
This compound and its analogs should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use in a well-ventilated area or a chemical fume hood.[1]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.[10]
-
-
Storage: Keep the container tightly closed and store in a cool, dry place.[1]
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel chemical probes. The demonstrated success of its close analogs as inhibitors of SIRT6, WDR5, and Kir channels provides a strong rationale for its investigation. The protocols outlined in this guide offer a roadmap for researchers to explore the biological activities of this versatile scaffold. Future work should focus on systematic evaluation against these target classes, comprehensive selectivity profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately leading to the development of well-characterized chemical probes for the scientific community.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 7. benchchem.com [benchchem.com]
- 8. Inwardly rectifying potassium channels (K<sub>IR</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. rupress.org [rupress.org]
- 10. Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)- N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes aegypti Kir1 ( AeKir1) Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT6 Activity Assay Kit (Fluorometric) (ab156068) | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Strategic Rationale for SAR Studies of the 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile Scaffold
The compound this compound presents a compelling starting point for structure-activity relationship (SAR) studies aimed at the discovery of novel therapeutic agents.[1][2][3] Its molecular architecture comprises three key pharmacophoric elements: a nitrobenzonitrile core, a methylpiperazine moiety, and a specific substitution pattern. This unique combination of functional groups suggests potential interactions with a variety of biological targets and provides multiple avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[4]
-
The Nitrobenzonitrile Core: The benzonitrile group is a structural unit found in numerous biologically active molecules and pharmaceuticals.[5] The strong electron-withdrawing nature of both the nitrile and nitro groups significantly influences the electronic properties of the aromatic ring, potentially driving key interactions with biological targets.[6] However, the presence of a nitro group can sometimes be associated with metabolic liabilities, making it a prime candidate for bioisosteric replacement in later stages of an SAR campaign.[7][8][9][10]
-
The 4-Methylpiperazine Moiety: The piperazine ring is a common scaffold in medicinal chemistry, often included to enhance aqueous solubility and introduce a basic nitrogen center capable of forming salt bridges with acidic residues in a protein's active site.[11][12][13] The N-methyl group can influence the piperazine's conformation and basicity, and provides a vector for exploring steric and electronic effects on biological activity.[14] The piperazine moiety is known to interact with various receptors and transporters, potentially contributing to the overall pharmacological profile of the molecule.[15]
-
Substitution Pattern: The ortho-relationship between the piperazine and nitrile groups, and the para-relationship of the piperazine to the nitro group, create a specific electronic and steric environment. A systematic exploration of this substitution pattern is crucial for understanding the molecule's interaction with its biological target.
This guide provides a comprehensive framework for conducting SAR studies on the this compound scaffold. It outlines a logical progression from the synthesis of analogs to their biological evaluation and subsequent data analysis, with the ultimate goal of identifying optimized lead compounds for further development.[16]
Experimental Design: A Multipronged Approach to Unraveling the SAR
A robust SAR study requires a systematic and iterative approach, combining chemical synthesis, biological testing, and computational modeling.[16][17] The overall workflow is designed to systematically probe the contributions of each structural component of the parent molecule.
Caption: A comprehensive workflow for SAR studies.
Analog Design and Synthesis Strategy
The core of any SAR study is the rational design and efficient synthesis of a library of analogs.[18] Modifications should be made systematically to probe the importance of each part of the molecule.
Table 1: Proposed Modifications for SAR Studies
| Molecular Fragment | Proposed Modifications | Rationale |
| Nitro Group | - Positional Isomers: Move to the 3- or 4-position. | To assess the importance of the electron-withdrawing effect at the 5-position. |
| - Bioisosteric Replacement: Replace with -CN, -SO2Me, -CF3, -SF5.[7][8] | To mitigate potential toxicity associated with the nitro group while maintaining or improving activity. | |
| - Reduction: Reduce to an amino group (-NH2). | To evaluate the impact of a strongly electron-donating group. | |
| Nitrile Group | - Bioisosteric Replacement: Replace with -CONH2, -tetrazole, -COOH. | To explore alternative hydrogen bonding interactions and physicochemical properties. |
| - Removal: Replace with -H. | To determine if the nitrile group is essential for activity. | |
| 4-Methylpiperazine | - N-Alkyl Variation: Replace methyl with -H, -Et, -iPr, -cyclopropyl. | To probe the steric and electronic requirements of the N-substituent. |
| - Ring Analogs: Replace piperazine with piperidine, morpholine, or acyclic diamines. | To assess the importance of the second nitrogen atom and the overall ring conformation. | |
| - Positional Isomers: Move the methyl group to the 2- or 3-position of the piperazine ring. | To investigate the impact of stereochemistry and steric hindrance. |
Synthetic Protocols
The synthesis of the parent scaffold and its analogs will likely involve nucleophilic aromatic substitution (SNAr) as a key step.
Protocol 2.2.1: General Synthesis of 2-(4-Alkylpiperazin-1-yl)-5-nitrobenzonitrile Analogs
-
Starting Materials: 2-Chloro-5-nitrobenzonitrile and the desired N-alkylpiperazine.
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the N-alkylpiperazine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by column chromatography on silica gel or by recrystallization to yield the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: From Primary Screening to Mechanistic Insights
The choice of biological assays is critical and should be guided by the therapeutic area of interest. Given the prevalence of the scaffold's components in kinase inhibitors, a kinase screening panel is a logical starting point.[19][20]
Primary Screening: Kinase Panel
A broad panel of kinases should be used for initial screening to identify potential targets and assess selectivity.[19] Commercial services offer comprehensive kinase profiling.
Protocol 3.1.1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework; specific conditions will vary depending on the kinase.[21][22]
-
Assay Components:
-
Recombinant kinase
-
Peptide or protein substrate
-
[γ-³³P]ATP
-
Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compounds (dissolved in DMSO)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compound at a fixed concentration (e.g., 10 µM).
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to a no-inhibitor control.
Secondary Assays: Potency and Selectivity Determination
Compounds showing significant inhibition in the primary screen should be advanced to determine their potency (IC₅₀) and confirm their selectivity.
Protocol 3.2.1: IC₅₀ Determination
-
Perform the kinase inhibition assay as described in Protocol 3.1.1, but with a range of inhibitor concentrations (e.g., 10-point, 3-fold serial dilutions).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Table 2: Hypothetical SAR Data for Nitro Group Modifications
| Compound | R (Position 5) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| Parent | -NO₂ | 50 | 1200 |
| 1a | -CN | 75 | 1500 |
| 1b | -SO₂Me | 45 | 800 |
| 1c | -CF₃ | 120 | 2500 |
| 1d | -NH₂ | >10,000 | >10,000 |
This is example data and does not reflect actual experimental results.
Computational Modeling in the SAR Workflow
Computational methods can accelerate the drug discovery process by prioritizing which analogs to synthesize and test.[23][24][25][26]
Caption: Integration of computational modeling into the SAR cycle.
Molecular Docking
If the structure of the biological target is known, molecular docking can be used to predict the binding mode of the inhibitors and rationalize the observed SAR.[24]
Protocol 4.1.1: Molecular Docking Study
-
Preparation of the Protein Structure: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB) or build a homology model. Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
Preparation of Ligands: Generate 3D structures of the synthesized analogs and minimize their energy.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligands into the ATP-binding site of the kinase.
-
Analysis of Results: Analyze the predicted binding poses and scoring functions to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. This can explain why certain modifications increase or decrease activity.
Data Interpretation and Iterative Design
The ultimate goal of the initial SAR round is to build a coherent model that explains how structural changes affect biological activity.[27] This model, which is a synthesis of the synthetic, biological, and computational data, will then guide the design of the next generation of analogs.
-
Identify Activity Cliffs: Look for small structural changes that lead to a large drop in activity. These "activity cliffs" can highlight critical interactions.[16]
-
Establish Trends: Determine if properties like steric bulk, electronics, or hydrogen bonding capacity correlate with activity.
-
Optimize for ADME Properties: In parallel with potency and selectivity, early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. Assays for metabolic stability (e.g., microsomal stability) and cell permeability (e.g., PAMPA) should be integrated for promising compounds.
By following this iterative cycle of design, synthesis, testing, and analysis, researchers can systematically explore the chemical space around the this compound scaffold to identify novel and optimized drug candidates.
References
- 1. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]
- 2. arctomsci.com [arctomsci.com]
- 3. scbt.com [scbt.com]
- 4. monash.edu [monash.edu]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 17. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00009A [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 23. Strategies for the use of computational SAR methods in assessing genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Computational transformation in drug discovery: A comprehensive study on molecular docking and quantitative structure activity relationship (QSAR) [journal.hep.com.cn]
- 27. solubilityofthings.com [solubilityofthings.com]
Application Notes & Protocols: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile Analogues for Lead Optimization
<_ _>
Abstract
This document provides a comprehensive guide for the synthesis and strategic diversification of 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile analogues. The core synthesis is achieved via a robust Nucleophilic Aromatic Substitution (SNAr) reaction. We further detail strategic modifications of the aryl ring and the piperazine moiety, crucial for establishing Structure-Activity Relationships (SAR) during the lead optimization phase of drug discovery.[1][2] The protocols are designed for medicinal chemists and drug development scientists, emphasizing experimental causality, procedural safety, and data-driven analogue design.
Introduction: The Strategic Imperative for Analogue Synthesis
The journey from a biologically active "hit" compound to a preclinical drug candidate is a meticulous process of multiparameter optimization known as lead optimization.[1][2][3][4] The objective is to refine the chemical structure of a lead compound to enhance efficacy, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) while minimizing toxicity.[2][3]
The 2-(piperazin-1-yl)benzonitrile scaffold is a privileged structural motif found in a wide array of biologically active agents targeting diverse pathologies, including viral infections like Hepatitis C, various cancers, and central nervous system disorders.[5][6][7][8][9] The piperazine ring, in particular, is a versatile component that can improve aqueous solubility and bioavailability, while its nitrogen atoms serve as key hydrogen bond acceptors or donors, fine-tuning interactions with biological targets.[10]
The parent molecule, this compound, serves as an excellent starting point for a lead optimization campaign. Its synthesis is straightforward, and the structure presents three primary vectors for chemical modification:
-
The Piperazine N4-Substituent: The methyl group can be replaced with a wide variety of functionalities to probe interactions with the target protein and modulate physicochemical properties.
-
The Benzonitrile Ring: The nitro group, a strong electron-withdrawing group, can be moved or replaced with other substituents to alter electronic properties and metabolic stability.
-
The Piperazine Ring Carbon Backbone: More advanced modifications can introduce substituents directly onto the carbon atoms of the piperazine ring, exploring new regions of chemical space.[11]
This guide provides the foundational protocols to build a library of analogues around this core scaffold, enabling a systematic exploration of the chemical space to develop a robust SAR.
Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The principal synthetic route to the this compound scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful transformation is ideal for this system for several key reasons:
-
Activation: The aromatic ring of the starting material, 2-chloro-5-nitrobenzonitrile, is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitro (-NO₂) group. This group stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the reaction.[12][13][14]
-
Leaving Group: A halide, typically fluorine or chlorine, serves as a good leaving group. While fluorine often provides faster reaction rates due to the high polarization of the C-F bond, chlorine is a more economical and widely available starting material.[13]
-
Robustness: The reaction is high-yielding and tolerates a wide range of functional groups, making it suitable for library synthesis.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile (1-methylpiperazine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.[4][12]
-
Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the final product.
Diagram: SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Protocol: Synthesis of this compound
This protocol describes a general, scalable procedure for the synthesis of the parent compound.
Materials:
-
2-Chloro-5-nitrobenzonitrile (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-chloro-5-nitrobenzonitrile (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add DMSO to the flask to a concentration of approximately 0.5 M with respect to the starting material. Begin stirring the suspension. Add 1-methylpiperazine (1.2 eq) to the mixture.
-
Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity. K₂CO₃ is a mild inorganic base used to scavenge the HCl byproduct.[15]
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[15]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).
-
Rationale: Pouring the reaction mixture into water precipitates the organic product and allows for its extraction into an immiscible organic solvent like ethyl acetate.
-
-
Washing: Combine the organic layers and wash with brine (1 x volume). This step helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) or by recrystallization (e.g., from ethanol) to afford the pure product as a yellow solid.
Expected Yield: 85-95% Characterization: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.
Analogue Synthesis Strategies for Lead Optimization
The goal of analogue synthesis is to systematically probe the Structure-Activity Relationship (SAR).[1] By making discrete changes to the molecule and assessing the impact on biological activity and other properties, researchers can build a model of the pharmacophore and identify key features for improvement.
Diagram: Lead Optimization Workflow
Caption: The iterative cycle of design, synthesis, and testing in lead optimization.
Strategy 1: Modification of the Piperazine N4-Substituent
This is often the most straightforward and fruitful avenue for initial analogue synthesis.
Objective: To explore the steric and electronic requirements of the binding pocket and to modulate the physicochemical properties (e.g., pKa, lipophilicity) of the molecule.
Synthetic Approach: The core synthesis protocol (Section 2.2) is adapted by replacing 1-methylpiperazine with other commercially available or readily synthesized N-substituted piperazines.
Protocol:
-
Follow the general SNAr procedure described in Section 2.2.
-
In step 2, substitute 1-methylpiperazine with the desired N-substituted piperazine (e.g., 1-ethylpiperazine, 1-benzylpiperazine, 1-(2-hydroxyethyl)piperazine, etc.).
-
If the desired piperazine is not commercially available, it can often be synthesized by mono-alkylation or mono-acylation of piperazine itself, followed by the SNAr reaction.
Table 1: Example Analogues via N4-Substituent Modification
| Analogue ID | N4-Substituent | Rationale for Modification | Expected Property Change |
| LEAD-001 | -CH₃ | Parent Compound | Baseline |
| LEAD-002 | -CH₂CH₃ | Increase lipophilicity, probe for larger pocket | ↑LogP, ↓pKa |
| LEAD-003 | -CH₂CH₂OH | Introduce H-bond donor, increase solubility | ↓LogP, ↑Solubility |
| LEAD-004 | -CH₂Ph | Introduce bulky aromatic group for π-stacking | ↑LogP, ↑Potency? |
| LEAD-005 | -C(O)CH₃ | Introduce H-bond acceptor, remove basicity | Neutral, ↓pKa |
Strategy 2: Modification of the Benzonitrile Aromatic Ring
Objective: To modulate the electronic properties of the scaffold, alter metabolic liability (nitro groups can sometimes be metabolic liabilities), and explore alternative interactions with the target.
Synthetic Approach: This requires starting with different substituted benzonitriles. The key is that the ring must still be activated by an electron-withdrawing group (EWG) positioned ortho or para to the leaving group (the chlorine).
Protocol:
-
Follow the general SNAr procedure described in Section 2.2.
-
In step 1, replace 2-chloro-5-nitrobenzonitrile with an alternative activated aryl halide.
Table 2: Example Analogues via Aromatic Ring Modification
| Analogue ID | Starting Material | Modification | Rationale for Modification |
| LEAD-006 | 2-Chloro-3-nitrobenzonitrile | Isomeric shift of -NO₂ | Probe positional importance of the EWG |
| LEAD-007 | 2,5-Dichlorobenzonitrile | Replace -NO₂ with -Cl | Reduce potential for nitro-reduction metabolism |
| LEAD-008 | 2-Chloro-5-(trifluoromethyl)benzonitrile | Replace -NO₂ with -CF₃ | Bioisosteric replacement for -NO₂, metabolically stable |
| LEAD-009 | 4-Chloro-3-nitrobenzonitrile | Isomeric shift of -CN and -NO₂ | Explore different scaffold geometry |
Advanced Strategy: C-H Functionalization of the Piperazine Ring
Objective: To introduce diversity at positions that are not accessible through traditional N-alkylation, potentially leading to novel interactions and improved properties.
Synthetic Approach: Recent advances in photoredox catalysis have enabled the direct C-H functionalization of piperazine rings.[11][16] These reactions typically involve generating an α-amino radical on the piperazine ring, which can then be coupled with various partners. This is an advanced technique requiring specialized equipment and expertise.
General Concept:
-
Synthesize an N-protected piperazine derivative (e.g., N-Boc-N'-aryl-piperazine).
-
Employ a photoredox catalyst (e.g., an Iridium complex) and a light source to generate the α-amino radical.[11]
-
Couple this radical with a suitable partner (e.g., an electron-deficient arene).
-
Deprotect and perform the SNAr reaction as previously described.
This strategy is reserved for later-stage optimization when simpler modifications have been exhausted, as it involves more complex, multi-step syntheses.
Data Interpretation and Decision Making
The data generated from screening the synthesized analogues must be compiled and analyzed to guide the next iteration of design.
Table 3: Hypothetical Data for SAR Analysis
| Analogue ID | IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Microsomal Stability (% remaining @ 30 min) |
| LEAD-001 | 50 | 15 | 45% |
| LEAD-002 | 65 | 8 | 40% |
| LEAD-003 | 45 | 120 | 60% |
| LEAD-004 | 15 | 2 | 25% |
| LEAD-005 | >1000 | 50 | 85% |
| LEAD-007 | 80 | 12 | 75% |
Analysis of Hypothetical Data:
-
LEAD-003 vs. LEAD-001: The addition of a hydroxyl group maintained potency while dramatically increasing solubility and improving metabolic stability. This is a highly favorable modification.
-
LEAD-004 vs. LEAD-001: The benzyl group improved potency significantly, suggesting a beneficial hydrophobic interaction is possible. However, this came at a great cost to solubility and stability, making this a less desirable path unless the potency gains can be decoupled from the liabilities.
-
LEAD-005 vs. LEAD-001: Acylation of the nitrogen completely abolished activity, indicating that the basicity of the distal nitrogen is critical for target engagement, likely through a salt-bridge interaction.[6]
-
LEAD-007 vs. LEAD-001: Replacing the nitro group with chloro slightly decreased potency but significantly improved metabolic stability, confirming the nitro group as a potential metabolic soft spot.
Decision: Based on this data, the next round of synthesis should focus on analogues combining the features of LEAD-003 and LEAD-007 , for example, by synthesizing the chloro-benzonitrile analogue with the N-hydroxyethyl piperazine side chain.
Safety and Handling Precautions
-
Nitroaromatic Compounds: Many nitroaromatic compounds are potentially toxic and can be skin irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMSO and other polar aprotic solvents can enhance skin absorption of other chemicals. Avoid all skin contact.
-
Reagents: 1-Methylpiperazine and other amines are corrosive and have strong odors. Handle them with care in a fume hood.
-
General: Perform a thorough safety assessment of all reagents and reaction conditions before beginning any experimental work.
References
- 1. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 2. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Kinase Inhibitor Discovery Utilizing 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile as a strategic starting scaffold for the discovery and development of novel kinase inhibitors. We will delve into the rationale behind its selection, key synthetic transformations, and a comprehensive workflow from initial screening to lead optimization. This document is designed to be a practical resource, blending established medicinal chemistry principles with actionable experimental protocols.
Introduction: The Strategic Value of the Scaffold
Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology. The design of potent and selective inhibitors often relies on "privileged scaffolds" - molecular frameworks that are known to interact favorably with the kinase ATP-binding site.[1] this compound represents such a valuable starting point. Its two key moieties, the methylpiperazine group and the aminobenzonitrile core (accessible via nitro reduction), are frequently found in successful kinase inhibitors.[2][3]
-
The 4-Methylpiperazine Moiety: This group is a common feature in many approved kinase inhibitors.[2] Its basic nitrogen can form crucial hydrogen bonds or salt bridges with acidic residues in the kinase hinge region or solvent-exposed regions, significantly enhancing binding affinity and conferring favorable pharmacokinetic properties such as improved solubility.[2][4]
-
The Aminobenzonitrile Core: Upon reduction of the nitro group, the resulting 2-amino-5-(4-methylpiperazin-1-yl)benzonitrile provides a versatile platform for further chemical elaboration. The aniline nitrogen can be functionalized to interact with the kinase hinge region, a critical interaction for many Type I and Type II kinase inhibitors.[5] The nitrile group can also be a site for further chemical modification or may itself interact with the protein.
This guide will walk you through the process of leveraging this scaffold in a typical kinase inhibitor discovery campaign.
Part 1: From Scaffold to Library - Synthetic Strategy
The initial and most critical synthetic step is the reduction of the nitro group to an amine. This transformation unlocks the potential of the scaffold for elaboration into a diverse chemical library.
Protocol 1: Reduction of this compound
A common and effective method for this reduction is the use of tin(II) chloride in an acidic medium.[6] This method is generally high-yielding and tolerant of the nitrile and piperazine functionalities.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-amino-5-(4-methylpiperazin-1-yl)benzonitrile.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Choices: The use of SnCl₂ in HCl is a classic method for nitro group reduction that is well-tolerated by many functional groups.[6] The basic workup is necessary to neutralize the acid and precipitate the tin salts, allowing for the extraction of the free amine product into an organic solvent.
Library Development Strategy
With the 2-amino-5-(4-methylpiperazin-1-yl)benzonitrile core in hand, a diverse library of potential kinase inhibitors can be generated through various chemical reactions, such as:
-
Amide bond formation: Coupling the aniline with a variety of carboxylic acids.
-
Urea formation: Reacting the aniline with isocyanates.
-
Sulfonamide synthesis: Reacting the aniline with sulfonyl chlorides.
-
Buchwald-Hartwig amination: Coupling the aniline with aryl halides to generate diarylamines.
-
Pictet-Spengler or Friedländer reactions: To construct more complex heterocyclic systems.
The choice of reactants for these subsequent steps should be guided by computational modeling and knowledge of the target kinase's binding site.[7]
Part 2: The Kinase Inhibitor Discovery Workflow
The following workflow outlines the key stages of a kinase inhibitor discovery program, starting from the synthesized library based on our scaffold.
Caption: A typical workflow for kinase inhibitor discovery.
Stage 1: Initial Screening and Hit Identification
The primary goal of this stage is to identify "hits" from the synthesized library that exhibit inhibitory activity against the kinase of interest. A combination of biochemical and cell-based assays is typically employed.
This protocol describes a general, homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method.[8]
Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bring the terbium donor and acceptor fluorophore into close proximity, resulting in a FRET signal that is proportional to kinase activity.
Materials:
-
Recombinant active kinase
-
Biotinylated peptide substrate specific for the kinase
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (from the synthesized library) dissolved in DMSO
-
Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665 or d2)
-
Stop/Detection buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM EDTA, 0.1% BSA)
Procedure:
-
Compound Plating: Dispense test compounds into a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Add the kinase and substrate/ATP mixture to the wells to initiate the reaction.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Add the stop/detection buffer containing the detection reagents to each well.
-
Incubate at room temperature for 60 minutes to allow for the development of the detection signal.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound. Hits are typically defined as compounds that show inhibition above a certain threshold (e.g., >50% at a 10 µM concentration).
Cell-based assays are crucial for confirming that hit compounds are active in a more physiologically relevant context.[9] This protocol outlines a general method for measuring the phosphorylation of a kinase's substrate within a cell.
Assay Principle: Cells are treated with the test compounds, and the level of phosphorylation of a specific downstream substrate of the target kinase is measured, typically by ELISA or a similar immunoassay.
Materials:
-
A cell line that expresses the target kinase and its substrate.
-
Cell culture medium and reagents.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Antibodies: a capture antibody for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.
-
ELISA plate and reagents (e.g., HRP-conjugated secondary antibody, substrate for HRP).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the test compounds for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the wells.
-
ELISA:
-
Transfer the cell lysates to an ELISA plate pre-coated with the capture antibody.
-
Incubate to allow the substrate protein to bind.
-
Wash the plate and add the phospho-specific detection antibody.
-
Incubate, wash, and then add an HRP-conjugated secondary antibody.
-
Incubate, wash, and add the HRP substrate.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis: Determine the IC₅₀ value for each compound, which is the concentration that causes a 50% reduction in substrate phosphorylation.
Stage 2: Hit-to-Lead Optimization
Once hits are identified, the goal is to improve their potency, selectivity, and drug-like properties through iterative chemical synthesis and biological testing.[7][10]
SAR studies involve systematically modifying the structure of the hit compounds and assessing the impact on their biological activity. This process helps to identify the key chemical features required for potent inhibition.
It is crucial to determine if the hit compounds are selective for the target kinase or if they inhibit other kinases, which could lead to off-target toxicities. This is typically done by screening the compounds against a large panel of kinases.[11]
| Assay Type | Purpose | Key Metrics |
| Biochemical Kinase Panel | To assess the selectivity of the compound against a broad range of kinases. | IC₅₀ values for each kinase in the panel. |
| Cellular Kinase Panel | To confirm selectivity in a cellular context. | IC₅₀ values for inhibition of downstream signaling of various kinases. |
Target engagement assays confirm that the compound binds to the intended kinase target within living cells.[12] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a widely used method for this purpose.[9]
Assay Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase is added (the energy acceptor). When the tracer is bound to the kinase-NanoLuc fusion, BRET occurs. Test compounds compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the kinase-NanoLuc fusion protein.
-
Transfection reagent.
-
NanoBRET™ Tracer specific for the kinase family.
-
Nano-Glo® Substrate.
-
Test compounds.
Procedure:
-
Transfection: Transfect the cells with the kinase-NanoLuc plasmid and plate them in a 96-well plate.
-
Compound and Tracer Addition: Add the test compounds at various concentrations, followed by the NanoBRET™ Tracer.
-
Substrate Addition: Add the Nano-Glo® Substrate to the wells.
-
BRET Measurement: Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >610 nm for the acceptor).
-
Data Analysis: Calculate the BRET ratio and determine the IC₅₀ for compound binding.
Stage 3: Lead Optimization and Preclinical Evaluation
Promising lead compounds undergo further optimization to improve their pharmacokinetic (PK) and pharmacodynamic (PD) properties.
This involves a series of in vitro and in vivo assays to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds, as well as their pharmacokinetic profile (e.g., half-life, bioavailability).[13][14]
| Parameter | In Vitro Assay | In Vivo Study |
| Solubility | Thermodynamic or kinetic solubility assays | - |
| Permeability | PAMPA, Caco-2 assays | - |
| Metabolic Stability | Liver microsome or hepatocyte stability assays | - |
| Pharmacokinetics | - | Rodent PK studies (e.g., intravenous and oral dosing) |
Conclusion
This compound is a highly valuable and versatile scaffold for the discovery of novel kinase inhibitors. By following a structured workflow encompassing strategic chemical synthesis, robust biochemical and cellular screening, and comprehensive lead optimization, researchers can effectively leverage this starting material to develop potent and selective clinical candidates. The protocols and principles outlined in this guide provide a solid foundation for initiating and advancing such a drug discovery program.
References
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.com.br]
- 13. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
Welcome to the technical support resource for the synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to logically diagnose and resolve experimental issues.
Core Synthesis Overview: The SNAr Mechanism
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process involves the displacement of a halide (typically chloride) from an activated aromatic ring by a nucleophile (1-methylpiperazine).
The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring—in this case, a nitro group (NO₂) and a nitrile group (CN). These groups, positioned ortho and para to the leaving group (chlorine), are critical for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2] This stabilization is key to the reaction's success, as it lowers the activation energy of the rate-determining addition step.[3][4]
Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during the synthesis. Each answer provides a causal explanation and a clear course of action.
Question 1: My reaction yield is very low, or TLC analysis shows a significant amount of unreacted 2-chloro-5-nitrobenzonitrile even after prolonged reaction time. What are the likely causes?
Answer: This is a classic issue of poor reaction kinetics or incomplete conversion. Several factors, often synergistic, can be responsible.
-
Causality: The SNAr reaction rate is highly dependent on temperature, solvent polarity, and the effective concentration of the nucleophile.
-
Insufficient Thermal Energy: Inadequate heating fails to provide the necessary activation energy for the nucleophilic attack to proceed at a reasonable rate.[5]
-
Suboptimal Solvent: The solvent must be polar and aprotic (e.g., DMF, DMSO) to dissolve the reagents and stabilize the charged Meisenheimer complex without protonating the nucleophile.[6]
-
Reagent Purity: Water is a critical impurity. It can compete as a nucleophile (leading to the 2-hydroxy byproduct) and interfere with the reaction environment.[7] Ensure starting materials and solvents are anhydrous.
-
Base Neutralization: The reaction generates HCl in situ. Without a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge this acid, the 1-methylpiperazine nucleophile will be protonated and rendered inactive, halting the reaction.[6]
-
-
Troubleshooting Protocol:
-
Verify Temperature: Ensure your reaction is heated to an appropriate temperature, typically between 80-120 °C for this transformation.[5][6] Use an oil bath with a thermometer immersed to get an accurate reading of the internal temperature.
-
Check Reagents and Solvent: Use anhydrous grade solvents. If in doubt, dry the solvent over molecular sieves. Ensure your 1-methylpiperazine is pure and not hydrated.
-
Ensure Presence of Base: Add 2.0-3.0 molar equivalents of a powdered, anhydrous base like potassium carbonate (K₂CO₃). A slight excess of the amine nucleophile (1.2-1.5 eq) is also recommended to drive the reaction to completion.[5]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. A complete reaction will show the full consumption of the starting material (2-chloro-5-nitrobenzonitrile).
-
Question 2: My TLC plate shows multiple product spots, and the final product is difficult to purify. What are these impurities and how can I minimize them?
Answer: The formation of multiple products points to side reactions. Identifying the likely culprits is key to suppression.
-
Causality & Potential Side Products:
-
2-Hydroxy-5-nitrobenzonitrile: This is the most common byproduct, formed if water is present in the reaction mixture and acts as a nucleophile, displacing the chloride.[8]
-
Products from Solvent Decomposition: At high temperatures (>140 °C), solvents like DMF can decompose to form dimethylamine. This secondary amine is also a nucleophile and can react with your starting material to form 2-(dimethylamino)-5-nitrobenzonitrile, a common and difficult-to-remove impurity.
-
Di-substituted Piperazine Species: While less common, if your 1-methylpiperazine contains piperazine as an impurity, you risk forming a dimeric byproduct where two molecules of the aryl halide react with one piperazine molecule.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: This is the most critical step to prevent the formation of the hydroxy byproduct. Dry all glassware in an oven, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Control Reaction Temperature: Do not overheat the reaction. For most SNAr reactions of this type, a temperature of 120 °C should be considered a maximum to avoid solvent decomposition.[7]
-
Verify Reagent Purity: Use high-purity 1-methylpiperazine. If the purity is suspect, consider distillation before use.
-
Optimize Purification: If impurities are still present, column chromatography is the most effective purification method. A gradient elution using hexanes and ethyl acetate is typically effective for separating the desired product from less polar starting material and more polar byproducts.[6]
-
Question 3: After the aqueous workup, my product precipitated as a sticky oil or gum instead of a crystalline solid. What went wrong?
Answer: This issue, often called "oiling out," usually indicates the presence of impurities that disrupt the crystal lattice formation of your product, or that the product itself has a melting point near room temperature.
-
Causality:
-
Residual Solvent: Trapped high-boiling point solvent (e.g., DMSO, DMF) in the crude product will make it oily.
-
Presence of Impurities: As discussed in Q2, side products can act as "eutectic melters," lowering the overall melting point of the mixture and preventing crystallization.
-
Incomplete Reaction: A significant amount of unreacted starting material mixed with the product can also lead to an oily consistency.
-
-
Troubleshooting Protocol:
-
Improve Workup: When quenching the reaction with water, use a large volume of ice-cold water and stir vigorously. This promotes rapid precipitation and can lead to a more solid material.
-
Wash Thoroughly: After filtering the crude precipitate, wash it extensively with water to remove residual DMF or DMSO. A final wash with a cold, non-polar solvent like diethyl ether or hexanes can help remove non-polar impurities and dry the product.
-
Attempt Trituration: If the product is an oil, try adding a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. This can often induce crystallization of the pure product.
-
Purify via Chromatography: If trituration fails, the most reliable method is to dissolve the oil in a minimal amount of dichloromethane or ethyl acetate and purify it using silica gel column chromatography.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and base combination? A: Polar aprotic solvents are essential. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective choices.[5] For the base, an inorganic, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal as it is inexpensive, effective at neutralizing HCl, and easily removed during aqueous workup.[6]
Q2: How should I monitor the reaction progress effectively? A: Thin Layer Chromatography (TLC) is the best method. Prepare a TLC chamber with an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting material (2-chloro-5-nitrobenzonitrile), the co-reactant (1-methylpiperazine is often not UV active), and the reaction mixture on the plate. The reaction is complete when the starting material spot has completely disappeared and a new, typically lower Rf product spot is dominant.
Q3: What are the primary safety concerns? A: 2-Chloro-5-nitrobenzonitrile is classified as an acute toxicant and skin/eye irritant.[10] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents DMF and DMSO have their own hazards and can facilitate skin absorption of other chemicals.
Reference Experimental Protocol
This protocol is a robust starting point based on analogous procedures.[5][6] Researchers should optimize conditions based on their specific setup and observations.
Materials:
-
2-Chloro-5-nitrobenzonitrile (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate, Hexanes (for TLC and chromatography)
-
Deionized Water
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add Solvent and Reagent: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material. Begin stirring. Add 1-methylpiperazine (1.2 eq) to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C using an oil bath. Monitor the reaction progress every 1-2 hours using TLC. The reaction is typically complete in 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (approx. 10 times the volume of DMF used) while stirring vigorously. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid filter cake thoroughly with deionized water to remove DMF and salts, followed by a small amount of cold diethyl ether.
-
Purification: Air-dry the crude solid. If TLC analysis shows significant impurities, purify the material by column chromatography on silica gel using a hexane-ethyl acetate gradient. The pure product is typically a yellow solid.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic; solubilizes reagents and stabilizes intermediate.[6] |
| Nucleophile | 1-Methylpiperazine (1.2-1.5 eq) | Slight excess drives the reaction to completion. |
| Base | Anhydrous K₂CO₃ (2.0-3.0 eq) | Neutralizes generated HCl without acting as a nucleophile.[5] |
| Temperature | 80 - 100 °C | Provides sufficient activation energy without causing solvent degradation.[5] |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
| Work-up | Quench in ice-water | Precipitates the organic product while dissolving inorganic salts.[6] |
Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve common issues during the synthesis.
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Nucleophilic_aromatic_substitution [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-氯-5-硝基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for this important synthetic transformation. As your dedicated scientific resource, this document moves beyond a simple protocol, offering insights into the reaction mechanism, critical parameters, and solutions to common challenges you may encounter at the bench.
Understanding the Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this transformation, the nucleophile, 1-methylpiperazine, displaces a leaving group, typically a halide (such as chlorine or fluorine), on the aromatic ring of 2-halo-5-nitrobenzonitrile.
The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of a strong electron-withdrawing group, in this case, a nitro group (-NO₂), positioned para to the leaving group, is essential. This nitro group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2][3][4]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition of the Nucleophile: The lone pair of electrons on one of the nitrogen atoms of 1-methylpiperazine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex).[3][4] This is typically the rate-determining step of the reaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride or fluoride ion).
Visualizing the SNAr Mechanism
Caption: The SNAr mechanism for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction is very slow or is not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: Several factors can contribute to a sluggish reaction. Let's break them down:
-
Insufficient Activation of the Aromatic Ring: The nitro group must be in the ortho or para position relative to the leaving group to effectively stabilize the Meisenheimer complex through resonance.[1][2][3][4] If you are using an isomer where the nitro group is in the meta position, the reaction will be significantly slower or may not occur at all.
-
Choice of Leaving Group: In SNAr reactions, the bond to the leaving group is broken in the second, fast step, so the bond strength is less critical than the atom's ability to stabilize a negative charge. The reactivity order for halogens is F > Cl > Br > I.[5] This is because the more electronegative halogen polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack in the rate-determining step. If your reaction with 2-chloro-5-nitrobenzonitrile is slow, switching to 2-fluoro-5-nitrobenzonitrile will likely increase the reaction rate.
-
Inadequate Temperature: SNAr reactions often require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly accelerate the reaction.[6] Always monitor for potential side reactions when increasing the temperature.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred as they can solvate the cationic species and do not interfere with the nucleophile.[7][8][9] Protic solvents, such as alcohols, can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.
Q2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are these impurities and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some possibilities and their solutions:
-
Disubstitution: If your starting material has more than one potential leaving group, you might observe disubstitution products. For the synthesis of this compound, this is less likely unless you are using a di- or tri-halogenated starting material.
-
Reaction with Solvent: If you are using a protic solvent like an alcohol, it can compete with the 1-methylpiperazine as a nucleophile, leading to the formation of an ether byproduct. To avoid this, use a polar aprotic solvent like DMF or DMSO.[7]
-
Hydrolysis of the Nitrile Group: Under harsh basic or acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. Ensure that your reaction conditions are not excessively acidic or basic. If a base is used, a non-nucleophilic base like potassium carbonate is a good choice.[6]
-
Degradation of Starting Material or Product: At excessively high temperatures, the nitro group can participate in decomposition pathways. Monitor your reaction temperature carefully and avoid prolonged heating once the reaction is complete.
Q3: I am having difficulty isolating and purifying the final product. What are the recommended procedures?
A3: Proper work-up and purification are crucial for obtaining a high-purity product.
-
Aqueous Work-up: After the reaction is complete, a common procedure is to pour the reaction mixture into cold water to precipitate the crude product.[6][10] This helps to remove water-soluble impurities like the base and any remaining 1-methylpiperazine hydrochloride.
-
Extraction: If the product does not precipitate, you can perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or dichloromethane.[6]
-
Recrystallization: For further purification, recrystallization is often a viable option. Common solvents to try for nitrobenzonitrile derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.[10][11] The ideal solvent will dissolve your product well at high temperatures but poorly at room temperature.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a reliable method.[10][11] A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of your crude product.
Q4: Is a base necessary for this reaction? If so, which one should I use?
A4: The reaction between 2-halo-5-nitrobenzonitrile and 1-methylpiperazine generates a hydrohalic acid (e.g., HCl) as a byproduct. This acid will protonate the basic 1-methylpiperazine, rendering it non-nucleophilic. To prevent this and drive the reaction to completion, it is advisable to use a base to scavenge the acid.
A non-nucleophilic base is preferred to avoid it competing with your primary nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices.[6] Typically, 1.5 to 2.0 equivalents of the base are used.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and starting materials.
Illustrative Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Protocol 1: Synthesis using 2-Chloro-5-nitrobenzonitrile
Materials:
-
2-Chloro-5-nitrobenzonitrile (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-chloro-5-nitrobenzonitrile and potassium carbonate.
-
Add anhydrous DMF to the flask to dissolve the solids.
-
Slowly add 1-methylpiperazine to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from ethanol or by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes).
Quantitative Data (Hypothetical)
The following table provides hypothetical data for the synthesis, based on analogous reactions reported in the literature.[6]
| Reactant | Molar Eq. | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| 2-Fluoro-5-nitrobenzonitrile | 1.0 | DMF | K₂CO₃ | 80 | 4 | ~90 |
| 2-Chloro-5-nitrobenzonitrile | 1.0 | DMSO | K₂CO₃ | 120 | 12 | ~75 |
References
- 1. EP2264016B1 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1,5] benzodiazepine - Google Patents [patents.google.com]
- 2. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile Purification
Welcome to the technical support center for the purification of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying principles to empower you to make informed decisions in your work.
General Purification Workflow
The purification of this compound typically follows a standard workflow from the crude reaction mixture to the final, high-purity solid. The choice between recrystallization and chromatography depends on the impurity profile and the scale of the purification.
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
What are the most likely impurities in my crude this compound?
Understanding the potential impurities is critical for designing an effective purification strategy. The most common synthetic route to this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction between a 2-halo-5-nitrobenzonitrile (e.g., 2-chloro- or 2-fluoro-5-nitrobenzonitrile) and 1-methylpiperazine.[1][2] This reaction is favored because the electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.[3][4]
Based on this, the primary impurities are:
-
Unreacted Starting Materials: Residual 2-halo-5-nitrobenzonitrile and 1-methylpiperazine. 1-methylpiperazine is basic and highly water-soluble, so it can often be removed with an aqueous acid wash during workup.
-
Hydrolysis Byproducts: Under harsh basic or acidic conditions, the nitrile group can hydrolyze to the corresponding amide or even the carboxylic acid (2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid).[5][6] This is more likely if a strong base is used in the reaction or during workup at elevated temperatures.[7][8]
-
Residual Solvents: High-boiling polar aprotic solvents like DMF or DMSO, which are often used for SNAr reactions, can be difficult to remove.[1]
My crude product is an oil and won't solidify. What should I do?
This is a common issue known as "oiling out." It can happen for several reasons:
-
High Impurity Level: Impurities can act as a eutectic mixture, depressing the melting point of your compound and preventing crystallization.
-
Residual Solvent: Trapped solvent can prevent the formation of a crystal lattice.
-
Supersaturation: The solution may be too concentrated, or cooling may have been too rapid.
Troubleshooting Steps:
-
Trituration: Try stirring the oil with a poor solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can sometimes induce crystallization and wash away impurities.
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating.
-
Purify a Small Sample: Purify a small amount of the oil via column chromatography to obtain a pure seed crystal. Add this seed crystal to the bulk of the oil to induce crystallization.
-
Proceed to Chromatography: If the oil persists, column chromatography is the most effective method for purification.[9]
What is the best initial approach for purification: recrystallization or chromatography?
The choice depends on the purity and physical state of your crude material.
-
Recrystallization is ideal for purifying solids that are already relatively pure (>90%) and have good crystallinity. It is often faster, more cost-effective, and more scalable than chromatography.
-
Column Chromatography is the preferred method for purifying oils or solids with complex impurity profiles (i.e., multiple components or impurities with similar polarity to the product).[10] It offers much higher resolving power.
A good rule of thumb is to first analyze your crude material by Thin Layer Chromatography (TLC). If you see a major spot for your product and only minor, well-separated spots for impurities, attempt recrystallization. If you see multiple, close-running spots, proceed directly to column chromatography.
My purified compound has a yellow tint. Is it impure?
Not necessarily. Many nitro-aromatic compounds are inherently colored, often appearing as pale yellow crystalline solids.[11] The color arises from the electronic transitions associated with the nitro-aromatic chromophore. However, a dark yellow, orange, or brown color could indicate the presence of colored impurities or degradation products. The definitive test of purity is not color, but analytical data such as melting point, HPLC, and NMR.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique based on the principle that the solubility of a solid in a solvent increases with temperature.[12] An ideal solvent should dissolve the compound well when hot but poorly when cold.
Q1: How do I select the best solvent for recrystallization?
The "like dissolves like" principle is a good starting point, but experimental screening is essential. Since the target molecule contains polar functional groups (nitro, nitrile, tertiary amines), polar solvents are a good place to start.[13]
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the tubes that show poor room temperature solubility. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is one that produces a high yield of well-formed crystals upon cooling.[14]
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds, non-flammable. Slow to dry.[13] |
| Ethanol (EtOH) | High | 78 | A very common and effective solvent for many organic compounds.[13] |
| Isopropanol (IPA) | Medium | 82 | Similar to ethanol, slightly less polar. |
| Acetonitrile (MeCN) | Medium | 82 | Good for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Medium | 77 | Often used in a two-solvent system with hexanes.[13] |
| Toluene | Low | 111 | Can be effective for aromatic compounds, but higher boiling point may cause oiling out. |
| Hexanes/Heptane | Low | ~69 | Unlikely to be a good single solvent, but excellent as an anti-solvent in a two-solvent system.[13] |
Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. Instead of crystallizing, the compound separates as a liquid phase.
Caption: Troubleshooting Decision Tree for "Oiling Out".
Solutions:
-
Add more solvent: Re-heat the mixture to dissolve the oil, add more hot solvent, and allow it to cool more slowly.
-
Lower the temperature: Use a lower-boiling point solvent.
-
Use a two-solvent system: Dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol) and add a hot "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.[12]
Q3: No crystals are forming, even after cooling. What are the next steps?
This usually means the solution is not sufficiently saturated.
-
Boil off excess solvent: Gently heat the solution to reduce its volume and increase the concentration of your compound. Allow it to cool again.
-
Induce Crystallization:
-
Scratch: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.
-
Seed: Add a tiny crystal of pure product (if available) to the solution.
-
-
Add an anti-solvent: If you are using a single-solvent system, you can try adding a few drops of a miscible solvent in which your compound is insoluble (e.g., add water to an ethanol solution).
Troubleshooting Guide: Column Chromatography
Flash column chromatography uses pressure to move the solvent through a column of adsorbent (usually silica gel), allowing for rapid purification.[15]
Q1: How do I choose the right solvent system (eluent) for my column?
The ideal solvent system should move your target compound to an Rf (retention factor) of 0.25-0.35 on a TLC plate, while providing good separation from all impurities.
TLC Analysis Protocol:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system. Start with a non-polar system (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., 40% EtOAc/Hex, 60% EtOAc/Hex, etc.).
-
For this polar, amine-containing compound, systems like ethyl acetate/hexanes or methanol/dichloromethane are good starting points.[15]
-
Visualize the spots under UV light. The Rf is the distance the spot traveled divided by the distance the solvent traveled. Choose the system that gives the best separation and the target Rf.
Q2: My compound is streaking/tailing on the column. How do I get sharp bands?
Tailing is common for basic compounds like amines on acidic silica gel. The amine can interact strongly with silanol groups on the silica surface, leading to poor peak shape and difficult elution.
Solutions:
-
Add a basic modifier: Add a small amount (0.5-1%) of triethylamine (TEA) or ammonia in methanol to your eluent.[16] This will neutralize the acidic sites on the silica gel and prevent strong binding of your basic compound.
-
Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase (C18) silica gel if the problem persists.
-
Don't overload the column: Using too much crude material for the amount of silica can cause band broadening and tailing. A general rule is to use a silica-to-crude ratio of at least 30:1 to 50:1 by weight.[10]
Q3: I'm not getting good separation between my product and an impurity. What can I adjust?
Poor separation occurs when two compounds have very similar polarities in the chosen eluent.
-
Use a shallower gradient: If you are running a gradient elution (gradually increasing solvent polarity), make the gradient shallower in the region where your compounds are eluting. This will increase the resolution.
-
Try a different solvent system: Solvent selectivity can be changed by swapping one of the eluent components. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol or acetonitrile/dichloromethane.[17] Different solvents interact with your compounds and the silica gel in different ways, which can dramatically alter the separation.
Q4: My compound won't elute from the column. How can I recover it?
This happens when the compound is very polar and binds too strongly to the silica gel, even with a highly polar eluent.
-
Increase eluent polarity: If you are using an EtOAc/Hexane system, switch to a more polar mixture like 5-10% methanol in dichloromethane.[15]
-
Add a modifier: As mentioned for tailing, adding triethylamine can help elute strongly-bound amines. In some cases, a few drops of acetic acid may be needed for acidic compounds, though this is less likely to be the issue here.
-
Extrude and Extract: In a worst-case scenario, the silica gel can be pushed out of the column and stirred with a very strong solvent (like methanol) to extract the compound. The silica is then filtered off, and the compound is recovered from the filtrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. flexbooks.ck12.org [flexbooks.ck12.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][1,5] benzodiazepine - Google Patents [patents.google.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. benchchem.com [benchchem.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. biotage.com [biotage.com]
2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile stability issues and degradation products
Welcome to the technical support resource for 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for stability issues and degradation product analysis. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity of your experiments and drug development programs.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of this compound.
Q1: My stored solution of this compound has turned a slightly different color. Should I be concerned?
Yes, a change in color is often a visual indicator of chemical degradation. The chromophores in the molecule, particularly the nitroaromatic system, can be altered by chemical reactions, leading to a shift in the wavelengths of light it absorbs. This suggests the formation of one or more degradation products. It is crucial to investigate the purity of the sample using an analytical technique like High-Performance Liquid Chromatography (HPLC) to confirm the presence of new impurities.
Q2: What functional groups in this compound are most susceptible to degradation?
Based on its chemical structure, several functional groups could be involved in degradation pathways:
-
Nitrile Group (-C≡N): This group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it first to an amide and then potentially to a carboxylic acid.
-
Nitro Group (-NO₂): Aromatic nitro groups can be reduced to amines (-NH₂) or other intermediates under certain reducing conditions. They can also influence the molecule's susceptibility to nucleophilic attack and photodegradation.
-
Piperazine Ring (Tertiary Amines): The tertiary amines within the piperazine ring are susceptible to oxidation, which could lead to the formation of N-oxides.
-
Aromatic System: The electron-withdrawing nature of the nitro and nitrile groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this is generally less common under typical storage conditions.
Q3: What are the ideal storage conditions for this compound?
While specific long-term stability data is not publicly available, general best practices for compounds with similar functional groups should be followed. We recommend storing this compound as a solid in a tightly sealed container at low temperatures (e.g., 2-8 °C or -20 °C), protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage is necessary, use aprotic solvents if possible, store at -20 °C or -80 °C, and purge the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
Q4: How can I determine the shelf-life of this compound in my specific formulation?
Determining the shelf-life requires a formal stability study. This involves storing the compound in the specific formulation under defined conditions (e.g., temperature, humidity, light) and monitoring its purity and the formation of degradation products at various time points. Forced degradation studies, as detailed in this guide, are an essential first step to understand potential degradation pathways and to develop a stability-indicating analytical method capable of resolving the parent compound from its degradants.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common stability-related problems encountered during experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Chemical degradation of the compound. | 1. Confirm the identity of the main peak using a reference standard. 2. Perform a forced degradation study (see Section 3) to intentionally generate degradation products and see if they match the unexpected peaks. 3. Evaluate your experimental conditions (pH, temperature, exposure to light) as potential stressors. |
| Poor reproducibility of bioassay results | Degradation of the active compound, leading to a lower effective concentration. | 1. Assess the purity of the compound stock solution before each experiment using HPLC. 2. Investigate the stability of the compound in your assay buffer/media over the time course of the experiment. 3. Prepare fresh solutions for each experiment. |
| Compound fails to dissolve completely or precipitates out of solution | Formation of a less soluble degradation product. | 1. Characterize the precipitate. Is it the parent compound or something new? 2. Analyze the supernatant for the presence of degradation products. 3. Re-evaluate the choice of solvent and storage conditions for your solutions. |
Investigating Stability: Forced Degradation Studies
Forced degradation (or stress testing) is a critical step to identify likely degradation products and establish the intrinsic stability of a molecule.[1][3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3][5]
Below are step-by-step protocols to assess the stability of this compound under various stress conditions.
Prerequisite: Developing a Stability-Indicating HPLC Method
Before initiating stress studies, you must have an analytical method that can separate the parent compound from any potential degradation products. A reverse-phase HPLC method with UV detection is a common starting point.
Protocol: HPLC Method Development
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to resolve all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm) and/or a photodiode array (PDA) detector to assess peak purity.
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[4]
Caption: General workflow for HPLC analysis.
Forced Degradation Protocols
For each condition below, a sample of this compound (e.g., 1 mg/mL) is stressed. A control sample (stored under normal conditions) should be analyzed alongside the stressed samples.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2 to 8 hours | To test the stability of the nitrile group and other bonds in an acidic environment.[3][4] |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2 to 8 hours | To test the stability of the nitrile group and other bonds in an alkaline environment.[3][4] |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To evaluate the susceptibility of the tertiary amines in the piperazine ring to oxidation.[4] |
| Thermal | Dry Heat | 80 °C | 48 hours | To assess the intrinsic thermal stability of the molecule in the solid state. |
| Photostability | ICH Q1B Option 2 | Ambient | As per ICH | To determine if the compound is sensitive to light, which is common for nitroaromatic compounds.[6][7][8] |
Protocol: Hydrolytic Degradation (Acid & Base)
-
Prepare a 1 mg/mL solution of the compound in 0.1 M HCl (for acid) or 0.1 M NaOH (for base).
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at regular intervals (e.g., 2, 4, 6, 8 hours).
-
Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to stop the degradation reaction.
-
Dilute with mobile phase to an appropriate concentration and analyze by HPLC.
Protocol: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound in 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Dilute with mobile phase and analyze by HPLC.
Protocol: Photostability Degradation
-
Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[6][7]
-
A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate light-induced degradation from thermal degradation.
-
After exposure, prepare the samples for HPLC analysis.
Potential Degradation Pathways and Products
The following diagram illustrates the hypothesized primary degradation pathways based on the compound's structure. The identification of these products would require further characterization by techniques such as LC-MS and NMR.
Caption: Hypothesized degradation pathways.
Conclusion
This technical support guide provides a comprehensive framework for understanding and investigating the stability of this compound. By following the outlined troubleshooting steps and experimental protocols, researchers can proactively identify potential stability issues, develop robust analytical methods, and ensure the quality and integrity of their work. The principles of forced degradation are a cornerstone of pharmaceutical development, providing essential insights into a molecule's intrinsic stability and degradation profile.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. q1scientific.com [q1scientific.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
Welcome to the technical support guide for 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this versatile chemical intermediate. As a key building block in drug discovery programs, particularly in the synthesis of kinase inhibitors and other therapeutics, ensuring its complete dissolution is the first critical step for reaction success, biological screening, and accurate data generation.[1][2][3]
This guide provides a structured approach to systematically overcoming solubility issues, moving from basic principles to advanced troubleshooting protocols.
Compound Profile & Critical Safety Precautions
Before handling this compound, it is imperative to consult the full Safety Data Sheet (SDS).[4] The nitrobenzonitrile functional group and its derivatives can be hazardous.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 451459-92-0[4][5] |
| Molecular Formula | C₁₂H₁₄N₄O₂[5] |
| Molecular Weight | 246.27 g/mol |
| Appearance | Typically a solid powder |
⚠️ Safety First:
-
Toxicity: Similar nitro- and cyano-containing aromatic compounds are often classified as acutely toxic if swallowed, inhaled, or in contact with skin.[6]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]
-
Disposal: Dispose of waste according to institutional and local regulations. Do not release it into the environment.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: What is the expected solubility profile of this compound based on its structure?
The molecule's structure contains three key functional groups that dictate its solubility:
-
Nitrobenzonitrile Core: This aromatic system is rigid and relatively non-polar (lipophilic), which tends to decrease solubility in aqueous media.
-
Methylpiperazine Group: This is a basic, tertiary amine moiety. It is polar and, crucially, can be protonated in acidic conditions to form a much more water-soluble salt.[8]
-
Overall Character: The compound is a weak base with significant lipophilic character. Therefore, it is expected to have poor solubility in water and non-polar solvents but good solubility in polar aprotic organic solvents.
Q2: Which organic solvents should I try first?
For preparing stock solutions for chemical reactions or initial biological screens, begin with polar aprotic solvents. These are generally the most effective at solvating a wide range of organic molecules.
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are highly effective but have high boiling points, which can be a consideration for product isolation. For applications requiring more volatile solvents, polar protic solvents can also be effective, though likely to a lesser extent.
Secondary Solvent Options:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethanol or Methanol
Q3: Is the compound soluble in aqueous solutions?
Direct solubility in neutral aqueous buffers (e.g., PBS at pH 7.4) is expected to be very low. The hydrophobic nature of the nitrobenzonitrile core dominates, often leading to precipitation in biological media if the compound is introduced from a concentrated organic stock without careful dilution. This is a classic challenge for compounds classified as BCS Class II or IV (low solubility).[9]
Q4: How can I leverage pH to improve aqueous solubility?
The basic nitrogen atom in the piperazine ring is the key to enhancing aqueous solubility. By lowering the pH of the aqueous medium, this nitrogen can be protonated to form a positively charged ammonium salt. This ionic form is significantly more polar and thus more soluble in water.
-
Principle: R₃N (insoluble) + H⁺A⁻ → R₃NH⁺A⁻ (soluble salt)
-
Practical Application: Prepare a concentrated stock in DMSO. For the final aqueous solution, use a buffer with a pH below the pKa of the protonated piperazine (typically pKa is ~7-9 for similar structures). Acidifying the buffer with a small amount of HCl to pH 4-5 can dramatically increase the solubility limit.
Q5: Can I use heat or sonication to help dissolve the compound?
Yes, both methods can be used to accelerate the dissolution process.
-
Heating: Gently warming the solution (e.g., to 30-40°C) can increase both the rate of dissolution and the equilibrium solubility. However, be cautious. Always check the compound's stability at elevated temperatures. After cooling to room temperature, observe the solution for any signs of precipitation, as you may have created a supersaturated solution.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the dissolution rate by enhancing solvent-solute interaction at the particle surface.[10] This is a very common and effective technique that does not involve heat.
Part 2: Systematic Troubleshooting Workflow
When facing persistent solubility issues, a systematic approach is more effective than random solvent testing. This workflow guides you from initial assessment to a robust solution.
Solubility Troubleshooting Decision Tree
This diagram outlines a logical path for addressing solubility challenges with the target compound.
Caption: Decision tree for selecting a solubilization strategy.
Protocol 1: Initial Qualitative Solubility Assessment
This rapid screen helps categorize the compound's solubility in various solvents.
Methodology:
-
Add approximately 1-2 mg of the compound into a small, clear glass vial.
-
Add the chosen solvent dropwise (e.g., 100 µL at a time) up to a total volume of 1 mL.
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect for any undissolved particles against both a light and dark background.
-
Record the outcome as "Freely Soluble," "Soluble," "Sparingly Soluble," or "Insoluble."
| Solvent Class | Example Solvents | Inferred Qualitative Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole moments effectively solvate the polar and aromatic parts of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the piperazine nitrogens but less effective at solvating the aromatic core than polar aprotic solvents. |
| Ethers | THF, Dioxane | Low to Moderate | Moderate polarity, may show some solubility. |
| Chlorinated | DCM, Chloroform | Low to Moderate | Primarily interacts with the lipophilic portions of the molecule. |
| Aqueous Buffer | PBS (pH 7.4) | Very Low / Insoluble | The molecule is uncharged and has significant hydrophobic character. |
| Non-Polar | Toluene, Hexane | Insoluble | "Like dissolves like" principle; these solvents cannot effectively solvate the polar functional groups.[8] |
Protocol 2: The Co-Solvent Approach
Co-solvency is a powerful technique to increase the solubility of lipophilic compounds in aqueous systems by reducing the polarity of the water.[10][11][12] This is essential for preventing precipitation in cell-based assays or formulation studies.
Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Create a series of co-solvent mixtures. For example: 90:10, 80:20, and 70:30 water:DMSO (v/v).
-
In separate vials, add a small volume of your DMSO stock solution to each co-solvent mixture to achieve your desired final concentration.
-
Vortex immediately and observe for any signs of precipitation (cloudiness).
-
If the solution remains clear, it is a viable formulation. The goal is to use the minimum amount of organic co-solvent necessary.
Protocol 3: pH-Modification for Aqueous Solutions
This protocol leverages the basicity of the piperazine group to form a soluble salt.
Methodology:
-
Prepare a concentrated stock solution in DMSO (e.g., 10 mM).
-
Prepare your desired aqueous buffer (e.g., saline or a phosphate buffer).
-
Adjust the pH of the aqueous buffer to be acidic. A pH of 4.5 to 5.5 is a good starting point. Use dilute HCl (e.g., 0.1 M) for the adjustment.
-
Slowly add the DMSO stock solution to the vortexing acidic buffer to reach the final desired concentration. The slow addition into a vortexing solution helps prevent localized high concentrations that can cause precipitation.
-
Visually inspect the final solution for clarity. Compare its clarity to a solution prepared in a neutral pH buffer to confirm the benefit of pH adjustment.
Part 3: Advanced Strategies & Further Considerations
If the above methods are insufficient, particularly for in vivo applications requiring higher concentrations, more advanced formulation strategies may be necessary.[9]
-
Solid Dispersions: The compound can be molecularly dispersed within a hydrophilic polymer carrier (e.g., PVP, HPMC, or PEG).[11] This is typically achieved through methods like spray-drying or hot-melt extrusion, which create an amorphous, higher-energy state of the compound that dissolves more readily.[11]
-
Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic parts of the molecule, increasing its apparent water solubility.[13][14]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio, which enhances the rate of dissolution according to the Noyes-Whitney equation.[11][12][13] However, this does not increase the intrinsic equilibrium solubility.[12][13]
Long-Term Stability: Always assess the stability of your final solution. Compounds can sometimes precipitate out of solution over time, especially if stored at lower temperatures (e.g., 4°C). It is best practice to prepare solutions fresh or to conduct short-term stability studies (e.g., 24-48 hours) at the intended storage temperature before use in critical experiments.
Summary Troubleshooting Table
| Problem | Probable Cause | Recommended Solution(s) |
| Compound won't dissolve in DMSO/DMF. | Insufficient solvent volume or low-quality solvent. | Increase solvent volume. Use fresh, anhydrous grade solvent. Apply gentle heat (30-40°C) or sonicate. |
| Precipitation upon dilution into aqueous buffer. | Compound has exceeded its aqueous solubility limit. | Use a co-solvent system (Protocol 2). Decrease the pH of the aqueous buffer (Protocol 3). Lower the final concentration. |
| Solution is clear initially but cloudy after refrigeration. | Supersaturated solution was formed; solubility is lower at reduced temperatures. | Store the solution at room temperature if stability allows. Reformulate with a higher percentage of co-solvent or at a lower concentration. |
| Inconsistent results in biological assays. | Partial precipitation of the compound is leading to variable effective concentrations. | Confirm complete solubility in the final assay medium under a microscope. Re-evaluate the formulation strategy to ensure the compound remains in solution for the duration of the experiment. |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. drughunter.com [drughunter.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpbr.in [ijpbr.in]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting NMR Spectra of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
Welcome to the technical support guide for the analysis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize NMR spectroscopy for structural verification and purity assessment of this important intermediate. My goal is to provide not just data, but a logical framework for interpreting the spectra and troubleshooting common issues you may encounter in the lab.
Introduction: The 'Why' Behind the Spectrum
This compound presents a fascinating case for NMR interpretation. Its structure combines three distinct spin systems: a highly substituted aromatic ring, a flexible piperazine moiety, and a terminal methyl group. The electronic properties of the substituents—the strongly electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and the electron-donating piperazine ring—create a unique electronic environment that is clearly reflected in the chemical shifts and coupling patterns of the molecule. Understanding these influences is key to a confident spectral assignment.
Part 1: Expected Spectral Data & Assignment
A clear understanding of the expected spectrum is the first step in any analysis. The data below is a reference based on typical values for similar structures and should be used as a baseline for your own experimental results.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Assignment | Structure Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Notes |
| H-3 | Aromatic | ~8.45 | d | J ≈ 2.5 Hz | 1H | Downfield due to ortho position to the strongly withdrawing -NO₂ group. Meta-coupled to H-4. |
| H-4 | Aromatic | ~8.20 | dd | J ≈ 9.0, 2.5 Hz | 1H | Ortho-coupled to H-6 and meta-coupled to H-3. Deshielded by the adjacent -NO₂ group. |
| H-6 | Aromatic | ~7.05 | d | J ≈ 9.0 Hz | 1H | Upfield shift due to the electron-donating effect of the piperazine group at the ortho position. |
| Ar-N-CH₂ | Piperazine | ~3.50 | t (broad) | J ≈ 5.0 Hz | 4H | Protons on carbons attached to the aromatic ring. Broader due to potential conformational exchange. |
| CH₃-N-CH₂ | Piperazine | ~2.65 | t (broad) | J ≈ 5.0 Hz | 4H | Protons on carbons adjacent to the N-methyl group. |
| N-CH₃ | Methyl | ~2.40 | s | - | 3H | A sharp singlet, characteristic of an N-methyl group. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Assignment | Structure Position | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 | Aromatic (ipso) | ~160 | Attached to the electron-donating piperazine nitrogen. |
| C-5 | Aromatic (ipso) | ~148 | Attached to the electron-withdrawing nitro group. |
| C-4 | Aromatic (CH) | ~128 | |
| C-6 | Aromatic (CH) | ~127 | |
| C-3 | Aromatic (CH) | ~118 | |
| C-1 | Aromatic (ipso) | ~116 | Attached to the cyano group. |
| -C N | Cyano | ~115 | Quaternary carbon, may have a weaker intensity. |
| Ar-N-C H₂ | Piperazine | ~54 | |
| CH₃-N-C H₂ | Piperazine | ~48 | |
| N-C H₃ | Methyl | ~46 |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the acquisition and interpretation of the NMR data for this molecule.
FAQ 1: Sample Preparation & Common Artifacts
Question: My baseline is noisy and my peaks are broad. What's going wrong?
Answer: This is a classic problem that almost always points to issues with sample preparation.[1][2] High-quality spectra depend on a homogeneous solution free of particulates and paramagnetic impurities.
-
Causality: Broad peaks are often caused by poor magnetic field homogeneity (shimming) or the presence of paramagnetic species.[1] Incomplete dissolution leads to solid particles that disrupt the magnetic field homogeneity. Paramagnetic metals (like trace iron or copper) can dramatically shorten relaxation times, leading to significant peak broadening.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Prepare your sample in a separate vial before transferring it to the NMR tube. Use gentle vortexing or sonication. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
-
Check Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is usually sufficient.[1] For ¹³C NMR, you may need a more concentrated sample (10-30 mg) due to the lower natural abundance of the ¹³C isotope.[1] Overly concentrated samples can also lead to viscosity-related broadening.
-
Solvent Choice: While CDCl₃ is common, your batch might have poor solubility. Consider alternative deuterated solvents like DMSO-d₆ or Acetone-d₆ if you face solubility issues.[3] Remember that solvent choice will affect chemical shifts.[3]
-
Water Contamination: A broad, rolling peak, often between 1.5-2.5 ppm in CDCl₃, is typically due to water.[3] Ensure your glassware is oven-dried and use fresh, high-quality deuterated solvent.
-
Workflow for Optimal Sample Preparation
Caption: Standard workflow for NMR sample preparation and initial analysis.
FAQ 2: Aromatic Region Interpretation
Question: The three aromatic signals are complex. How can I confidently assign H-3, H-4, and H-6?
Answer: The assignment of this ABC spin system relies on understanding both chemical shifts and coupling constants. The aromatic region of a substituted benzene can be complex, but it is highly informative.[4]
-
Chemical Shift Logic:
-
The -NO₂ group is one of the strongest electron-withdrawing groups. Protons ortho and para to it will be the most deshielded (shifted furthest downfield). H-3 and H-4 are both adjacent to the nitro group.
-
The piperazine group is an amine, which is a strong electron-donating group. Protons ortho and para to it will be shielded (shifted upfield). H-6 is ortho to the piperazine.
-
Therefore, the most downfield signal will be H-3, and the most upfield aromatic signal will be H-6. H-4 will be at an intermediate value.
-
-
Coupling Constant (J-coupling) Logic:
-
Ortho coupling (³J): Coupling between protons three bonds apart. This is typically the largest coupling in an aromatic ring, around 7-10 Hz.
-
Meta coupling (⁴J): Coupling between protons four bonds apart. This is much smaller, typically 2-3 Hz.
-
H-6 is only coupled to H-4 (ortho). It will appear as a simple doublet with a large J-value (~9.0 Hz).
-
H-3 is only coupled to H-4 (meta). It will appear as a doublet with a small J-value (~2.5 Hz).
-
H-4 is coupled to both H-6 (ortho) and H-3 (meta). It will be a doublet of doublets (dd) , showing both the large and small coupling constants.
-
Troubleshooting Logic for Spectral Artifacts
Caption: Decision tree for troubleshooting common NMR spectral artifacts.
FAQ 3: Piperazine Signal Complexity
Question: Why do the piperazine signals at ~3.50 and ~2.65 ppm appear as broad triplets and not sharp, well-defined multiplets?
Answer: The broadness of the piperazine signals is often due to the molecule's dynamic nature in solution.
-
Causality: The piperazine ring can undergo rapid chair-to-chair conformational interconversion. On the NMR timescale, if this exchange is at an intermediate rate, it can lead to broadening of the signals for the axial and equatorial protons. While they appear as triplets due to coupling with their neighbors on the other side of the ring, this dynamic exchange blurs the fine structure.
-
Troubleshooting & Confirmation:
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a lower temperature can slow down the conformational exchange. This may "freeze out" the individual conformations, resulting in sharper, but more complex, signals as the axial and equatorial protons become distinct. Conversely, heating the sample can accelerate the exchange, sometimes leading to a sharpening of the time-averaged signal.
-
FAQ 4: Missing or Weak ¹³C Signals
Question: I'm struggling to see the signal for the cyano carbon (-CN) and the carbon attached to the piperazine (C-2). Are they just missing?
Answer: It is highly unlikely they are missing; they are more likely weak and potentially broad, which can make them difficult to distinguish from the baseline noise.
-
Causality: This is a common issue for quaternary carbons (carbons with no attached protons) in proton-decoupled ¹³C NMR.
-
Long Relaxation Times (T₁): Quaternary carbons relax much more slowly than protonated carbons. In a standard experiment with a short delay between pulses, these carbons may not have fully relaxed, leading to a significantly diminished signal intensity.
-
Lack of Nuclear Overhauser Effect (NOE): During proton decoupling, energy is transferred to nearby carbons, enhancing their signal (NOE). Since quaternary carbons have no directly attached protons, this enhancement is minimal.
-
-
Experimental Solution:
-
Increase the Relaxation Delay (d1): The most effective solution is to increase the delay between scans. Change the d1 parameter in your acquisition settings from the default (often 1-2 seconds) to 5-10 seconds. This allows the quaternary carbons more time to relax back to their ground state before the next pulse, significantly increasing their signal intensity.
-
Increase the Number of Scans: Simply acquiring more scans will improve the signal-to-noise ratio for all carbons, making the weaker signals easier to identify.
-
Part 3: Experimental Protocols
Standard Protocol for NMR Sample Preparation
This protocol is a self-validating system designed to produce high-quality NMR data consistently.
-
Glassware Preparation: Ensure all glassware (sample vial, Pasteur pipette, NMR tube) is meticulously clean and oven-dried at 120 °C for at least 4 hours to remove trace water and organic contaminants.
-
Sample Weighing: Accurately weigh approximately 10-15 mg of this compound into a clean, dry 1-dram vial. This amount is suitable for both ¹H and subsequent ¹³C experiments.
-
Solvent Addition: Using a calibrated pipette, add 0.7 mL of a high-purity deuterated solvent (e.g., Cambridge Isotope Laboratories, 99.8% D) to the vial. Chloroform-d (CDCl₃) is a standard starting point.
-
Homogenization: Cap the vial and gently vortex for 30-60 seconds. If any solid material remains, place the vial in an ultrasonic bath for 2-5 minutes. Visually inspect against a bright light to ensure no particulate matter is suspended.
-
Sample Transfer: Prepare a Pasteur pipette by tightly packing a small amount of clean glass wool into the neck. Transfer the sample solution through this filter pipette into a clean, dry, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker. The sample is now ready for analysis.
References
Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
Here is the technical support center guide for the synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile.
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic intermediate. The primary route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful but sometimes challenging transformation. This guide provides in-depth, experience-based answers to common issues related to side product formation, helping you optimize your reaction for yield and purity.
Section 1: The Core Reaction - Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is typically achieved by reacting an activated aryl halide, such as 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile, with 1-methylpiperazine. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group (NO₂) positioned para to the site of substitution, which sufficiently lowers the electron density of the aromatic ring to make it susceptible to attack by a nucleophile.[1][2]
The mechanism proceeds through a two-step addition-elimination pathway.[3] First, the nucleophile (1-methylpiperazine) attacks the carbon atom bearing the leaving group (e.g., Chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.[3]
Caption: The SNAr addition-elimination mechanism.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common side products and experimental pitfalls encountered during the synthesis.
Q1: My mass spectrometry results show a peak at approximately M+182 relative to my product. What is this high-molecular-weight impurity?
A: This is very likely the result of a di-substitution reaction, where a second molecule of 2-chloro-5-nitrobenzonitrile reacts with the secondary amine (-NH) of the piperazine ring in your desired product. This forms the symmetrical bis-arylated side product: 1,4-bis(2-cyano-4-nitrophenyl)-1-methylpiperazinium salt.
-
Causality: This side reaction is favored when there is a localized or overall excess of the electrophile (2-chloro-5-nitrobenzonitrile) relative to the nucleophile. It can also be promoted by excessively high temperatures or prolonged reaction times, which can overcome the steric hindrance and reduced nucleophilicity of the second nitrogen atom. While piperazine itself is known to form di-substituted byproducts, this can also occur with N-substituted piperazines.[4]
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine to ensure the electrophile is the limiting reagent.
-
Order of Addition: Add the 2-chloro-5-nitrobenzonitrile solution slowly to the solution of 1-methylpiperazine and base. This maintains a low concentration of the electrophile throughout the reaction, favoring the mono-substitution product.
-
Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For aryl chlorides, this might be in the 80-120 °C range, whereas more reactive aryl fluorides can often react at lower temperatures.[5]
-
Q2: My NMR and IR spectra indicate the presence of an amide (-CONH₂) or carboxylic acid (-COOH) functionality. How is this possible?
A: This points to the hydrolysis of the nitrile (-C≡N) group. The nitrile is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[6]
-
Causality:
-
Partial Hydrolysis: Leads to the formation of 2-(4-methylpiperazin-1-yl)-5-nitrobenzamide.
-
Complete Hydrolysis: Results in 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid.
-
Root Cause: This is almost always due to water contamination in the solvent or reagents, or non-optimized workup conditions. For example, quenching a reaction mixture containing a strong base with water at a high temperature can promote this side reaction.
-
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF, DMSO) and ensure reagents are dry.[7]
-
Controlled Workup: Cool the reaction mixture to room temperature or below before quenching with water.
-
pH Control: Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strongly acidic or basic aqueous conditions.
-
Q3: I've purified my product, but I'm seeing an isomeric impurity that is difficult to separate. What is the likely source?
A: The most probable source is an isomeric impurity present in your starting material, 2-chloro-5-nitrobenzonitrile. The nitration of 2-chlorobenzonitrile can sometimes produce the 2-chloro-3-nitrobenzonitrile isomer as a side product.[8] This impurity will undergo the SNAr reaction alongside your main starting material, leading to the formation of the corresponding product isomer, 2-(4-methylpiperazin-1-yl)-3-nitrobenzonitrile.
-
Causality: The formation of regioisomers is a common challenge in electrophilic aromatic substitution reactions used to prepare starting materials.
-
Troubleshooting & Prevention:
-
Starting Material Analysis: Always verify the purity of your starting 2-chloro-5-nitrobenzonitrile by a suitable analytical method like HPLC, GC, or ¹H NMR before starting the reaction.
-
Supplier Qualification: Source starting materials from reputable suppliers with clear specifications on isomeric purity.
-
Purification Strategy: If the impurity is present, you may need to develop a more sophisticated purification method, such as preparative HPLC or fractional crystallization, to separate the final product isomers.
-
Q4: My reaction is incomplete, and pushing the temperature higher only results in a darker color and more side products. What are my options?
A: This is a classic optimization problem. Higher temperatures increase the rate of the desired SNAr reaction but can disproportionately accelerate decomposition pathways and side reactions like nitrile hydrolysis or di-substitution.
-
Causality: The activation energy for the desired reaction may be close to that of undesired pathways. Darkening of the reaction mixture often indicates decomposition.
-
Troubleshooting & Prevention:
-
Switch the Leaving Group: The reactivity of the leaving group in SNAr reactions is generally F > Cl > Br > I.[1] Switching from 2-chloro-5-nitrobenzonitrile to 2-fluoro-5-nitrobenzonitrile will significantly increase the reaction rate, often allowing for lower reaction temperatures and shorter reaction times, which minimizes side product formation.[3]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are excellent for SNAr reactions as they solvate the cation but not the nucleophile, increasing its effective reactivity.[7] Ensure the chosen solvent is dry.
-
Base Selection: A non-nucleophilic base like K₂CO₃ or DIPEA is typically used to scavenge the HCl generated during the reaction. Ensure at least one equivalent is used.
-
Section 3: Optimized Experimental Protocol
This protocol is a general guideline based on established SNAr procedures and is designed to minimize the formation of common side products.[5][9]
Materials:
-
2-Fluoro-5-nitrobenzonitrile (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a temperature probe, add 2-fluoro-5-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Nucleophile Addition: Begin stirring the suspension and add 1-methylpiperazine (1.2 eq) dropwise at room temperature over 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water. The product should precipitate as a solid.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a yellow solid.
Section 4: Summary of Potential Side Products
| Side Product | Formation Mechanism | Key Analytical Signature (MS) | Prevention Strategy |
| 1,4-bis(2-cyano-4-nitrophenyl)-1-methylpiperazinium | Di-arylation of piperazine | [M+182.1] vs. product | Use slight excess of 1-methylpiperazine; slow addition of electrophile. |
| 2-(4-Methylpiperazin-1-yl)-5-nitrobenzamide | Partial hydrolysis of nitrile | [M+18.0] vs. product | Use anhydrous conditions; control temperature and pH during workup. |
| 2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid | Complete hydrolysis of nitrile | [M+19.0] vs. product | Use anhydrous conditions; avoid prolonged heating in presence of water/base. |
| 2-(4-Methylpiperazin-1-yl)-3-nitrobenzonitrile | Isomeric starting material | Same mass as product | Analyze purity of 2-chloro/fluoro-5-nitrobenzonitrile before use. |
Section 5: Reaction Pathway Visualization
The following diagram illustrates the desired synthetic pathway versus the major competing side reactions.
Caption: Workflow of desired reaction vs. side product formation.
Section 6: References
-
Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic aromatic substitution of the nitro-group.--INVALID-LINK--[10]
-
BenchChem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.--INVALID-LINK--[8]
-
BYJU'S. Nucleophilic aromatic substitution.--INVALID-LINK--[11]
-
BenchChem. Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzonitrile.--INVALID-LINK--[6]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.--INVALID-LINK--[1]
-
BenchChem. Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis.--INVALID-LINK--[5]
-
Chemistry LibreTexts. Nucleophilic Substitutions on Aromatic Systems.--INVALID-LINK--[2]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.--INVALID-LINK--[4]
-
NIH National Library of Medicine. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.--INVALID-LINK--[3]
-
BenchChem. An In-depth Technical Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile.--INVALID-LINK--[9]
-
ACS Green Chemistry Institute. SNAr Solvents and Reagents.--INVALID-LINK--[7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. byjus.com [byjus.com]
2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile assay interference and artifacts
Welcome to the technical support guide for researchers utilizing 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile in their experimental workflows. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential assay interference and artifacts associated with this compound. Our goal is to ensure the integrity and validity of your research data by promoting a thorough understanding of this molecule's behavior in various assay systems.
Introduction: The Challenge of Assay Interference
In drug discovery and chemical biology, high-throughput screening (HTS) is a powerful tool for identifying novel bioactive molecules. However, a significant challenge in HTS is the prevalence of false positives, which can arise from compounds that interfere with the assay technology rather than interacting specifically with the biological target of interest.[1][2] These compounds, often referred to as Pan-Assay Interference Compounds (PAINS), can lead to the misallocation of resources and time.[3][4]
The structure of this compound contains features, such as the nitro-activated aromatic ring, that are common in compounds known to exhibit non-specific activity or assay interference. This guide is designed to help you identify and troubleshoot such potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be problematic in my assay?
A1: this compound, which we will refer to as MNPB, is a small molecule with the chemical formula C12H14N4O2.[5] Its structure contains a nitro-substituted benzonitrile core coupled to a methylpiperazine group. While it may be identified as a hit in a primary screen, its structure bears resemblance to known classes of PAINS.[4][6] The nitroaromatic moiety, in particular, can be susceptible to metabolic reduction, potentially leading to redox cycling and the generation of reactive oxygen species (ROS) that can disrupt assay components.[1][7]
Q2: What are the most likely mechanisms of assay interference for MNPB?
A2: Based on its chemical structure, MNPB could interfere with your assay through several mechanisms:
-
Chemical Reactivity: The electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution, potentially leading to covalent modification of proteins, especially those with reactive cysteine residues.[3][8][9]
-
Redox Activity: Nitroaromatic compounds can undergo enzymatic or chemical reduction to form nitro radical anions, which can then react with molecular oxygen to produce superoxide and other ROS. This can lead to oxidative damage of assay components, including enzymes and detection reagents.[1][6]
-
Compound Aggregation: Like many small molecules, MNPB may form aggregates at higher concentrations, which can non-specifically sequester and inhibit enzymes, leading to false-positive signals.[3][4]
-
Fluorescence Interference: If your assay uses a fluorescence readout, it is crucial to check if MNPB has intrinsic fluorescence or quenching properties at the excitation and emission wavelengths used.[1][3]
Q3: I have a confirmed "hit" with MNPB in my primary screen. What should be my immediate next steps?
A3: Congratulations on your initial finding. However, it is critical to proceed with a series of validation and de-risking experiments before committing significant resources. We recommend the following initial steps:
-
Confirm the Identity and Purity of the Compound: Ensure the sample of MNPB is of high purity and its identity is confirmed by analytical methods such as LC-MS and NMR. Impurities can be a source of assay artifacts.[3]
-
Perform a Dose-Response Curve: A well-behaved hit should exhibit a sigmoidal dose-response curve. An unusually steep or irregular curve might suggest non-specific activity.
-
Conduct Counter-Screens and Orthogonal Assays: Test MNPB in an assay lacking the specific biological target to identify target-independent effects. Additionally, use a different assay format (e.g., a binding assay if the primary was an enzyme activity assay) to confirm the activity.
In-Depth Troubleshooting Guides
Issue 1: Suspected False Positive due to Chemical Reactivity
If you suspect that MNPB is acting as a false positive by reacting with components in your assay, the following guide will help you investigate this possibility.
Many reactive compounds interfere with biochemical assays by covalently modifying proteins, particularly at nucleophilic residues like cysteine.[3][8] The presence of an electron-deficient aromatic ring in MNPB makes it a candidate for such reactions.
Caption: Workflow to investigate thiol reactivity of MNPB.
This protocol is designed to assess if the observed activity of MNPB is due to its reactivity with thiol groups.
Materials:
-
MNPB stock solution
-
Assay buffer
-
Dithiothreitol (DTT)
-
All other components of your primary assay
Procedure:
-
Prepare your standard assay reactions.
-
Create a parallel set of reactions where DTT is added to the assay buffer at a final concentration of 1-5 mM.[7]
-
Pre-incubate MNPB with the DTT-containing buffer for 15-30 minutes before initiating the main reaction.
-
Run both sets of assays (with and without DTT) in parallel, testing a full dose-response of MNPB.
-
Compare the IC50 values obtained in the presence and absence of DTT.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Significant rightward shift in IC50 (>5-fold) with DTT | MNPB is likely reacting with thiol groups. The observed activity is likely an artifact. | Deprioritize this compound. |
| No significant change in IC50 with DTT | Thiol reactivity is not the primary mechanism of action. | Proceed to investigate other interference mechanisms. |
Issue 2: Potential for Redox Cycling and Oxidative Stress
The nitroaromatic structure of MNPB is a well-known motif for redox cycling, which can generate ROS and interfere with assay readouts.[1][7]
Redox-active compounds can produce hydrogen peroxide (H2O2), which can non-specifically inhibit enzymes or interfere with assay detection technologies, such as those using horseradish peroxidase (HRP).[7]
Caption: Workflow to investigate redox activity of MNPB.
This protocol uses a commercially available probe to detect the generation of hydrogen peroxide by MNPB.
Materials:
-
MNPB stock solution
-
Assay buffer
-
Amplex Red reagent (or similar H2O2 probe)
-
Horseradish peroxidase (HRP)
Procedure:
-
In a 96-well plate, add MNPB at various concentrations.
-
Add assay buffer containing Amplex Red and HRP to each well.
-
Include a positive control (e.g., a known redox cycler) and a negative control (buffer only).
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths for the chosen probe.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Dose-dependent increase in fluorescence with MNPB | MNPB is generating H2O2, indicating redox activity. | The compound is likely an assay artifact. |
| No significant increase in fluorescence | MNPB is not a significant redox cycler under these conditions. | Investigate other potential interference mechanisms. |
Summary and Recommendations
The compound this compound possesses structural motifs commonly associated with Pan-Assay Interference Compounds (PAINS). Any activity observed in primary screens should be treated with a high degree of skepticism and be subjected to a rigorous series of validation experiments. The troubleshooting guides provided here offer a starting point for identifying potential assay artifacts. Remember that a multi-pronged approach, including counter-screens, orthogonal assays, and direct measurement of potential interference mechanisms, is the most robust way to validate a screening hit.[7][10]
References
- 1. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - C12H14N4O2 | CSSB00000384195 [chem-space.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Up the Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. As you transition from laboratory-scale experiments to pilot or production-scale manufacturing, this resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of scaling up this critical nucleophilic aromatic substitution (SNAr) reaction.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzonitrile with N-methylpiperazine. The electron-withdrawing nitro group is essential for activating the aromatic ring, making it susceptible to nucleophilic attack.[1][2] The reaction proceeds via a Meisenheimer complex intermediate.[2]
Caption: General mechanism of the SNAr reaction.
II. Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the synthesis of this compound.
Issue 1: Low Reaction Yield
Question: We are experiencing a significant drop in yield upon scaling up the reaction from 10g to 1kg. What are the potential causes and how can we mitigate this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the reactor's agitation system is appropriate for the scale and viscosity of the reaction mixture. Use of baffles can improve mixing efficiency. For very large-scale operations, consider a reactor with a bottom-mounted agitator.
-
-
Poor Temperature Control: The SNAr reaction is exothermic. Inadequate heat dissipation on a larger scale can lead to an uncontrolled temperature increase, favoring the formation of impurities and degradation of the product.
-
Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a suitable heat transfer fluid and ensuring a sufficient surface area-to-volume ratio. A controlled, slower addition of one of the reactants can also help manage the exotherm.
-
-
Presence of Water: While polar aprotic solvents are typically used, the presence of excessive water can hydrolyze the starting material or product and can also affect the solubility of the base.
-
Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. If necessary, consider drying the N-methylpiperazine and the base before use.
-
-
Incorrect Stoichiometry or Base Equivalents: On a larger scale, accurate measurement of reactants and, critically, the base is paramount.
-
Solution: Double-check all calculations and ensure accurate weighing and dispensing of all materials. An excess of the base is often used to neutralize the HCl generated, but a large excess can promote side reactions. A molar ratio of 1.1 to 1.5 equivalents of base is a good starting point for optimization.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Impurity Formation
Question: Our final product is contaminated with several impurities that are difficult to remove by crystallization. What are these impurities likely to be and how can we prevent their formation?
Answer: The formation of impurities is a significant concern during scale-up as they can impact the final product's quality and require extensive purification steps.
Common Impurities and Mitigation Strategies:
-
Unreacted 2-chloro-5-nitrobenzonitrile: This is often due to an incomplete reaction.
-
Mitigation: Increase the reaction time or temperature moderately. Ensure efficient mixing to maximize contact between reactants. Consider a slight excess of N-methylpiperazine (1.05-1.1 equivalents).
-
-
N-oxide of this compound: The tertiary amine of the piperazine ring can be oxidized.[3][4] This is a common metabolic pathway for many tertiary amine drugs and can also occur during synthesis, especially at elevated temperatures in the presence of oxidizing agents or even air.[4]
-
Mitigation: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially at elevated temperatures. Avoid unnecessarily high reaction temperatures and prolonged reaction times.
-
-
Products of Nitro Group Reduction: Under certain conditions, the nitro group can be partially reduced.
-
Mitigation: Ensure that no reducing agents are inadvertently introduced into the reaction. Use high-purity starting materials.
-
-
Hydrolysis Product (2-hydroxy-5-nitrobenzonitrile): If significant water is present, the starting material can undergo hydrolysis.
-
Mitigation: As mentioned previously, use anhydrous conditions.
-
Table 1: Troubleshooting Impurity Formation
| Impurity | Potential Cause | Recommended Action |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time/temperature; use slight excess of N-methylpiperazine |
| N-oxide formation | Oxidation of product | Maintain inert atmosphere; avoid excessive heat and prolonged reaction times |
| Nitro group reduction | Presence of reducing agents | Use high-purity materials; ensure inert atmosphere |
| Hydrolysis product | Presence of water | Use anhydrous solvents and reagents |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and base combination for this reaction at scale?
A1: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions as they effectively solvate the Meisenheimer complex.[5] For the base, potassium carbonate (K₂CO₃) is a common and effective choice as it is inexpensive and has a suitable basicity to neutralize the generated HCl without promoting significant side reactions. The choice of solvent may also be influenced by downstream processing considerations such as ease of removal and environmental impact.
Q2: What is a typical temperature range for this reaction when scaling up?
A2: A temperature range of 80-120°C is a good starting point for optimization. At a larger scale, it is crucial to have a well-controlled heating system to maintain a consistent temperature throughout the reaction vessel. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress by an in-process analytical method like HPLC.
Q3: How should the reaction be monitored for completion at a larger scale?
A3: Thin-layer chromatography (TLC) can be used for a quick qualitative assessment. However, for more accurate and quantitative monitoring at scale, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][7] A validated HPLC method will allow you to track the disappearance of the starting material and the formation of the product, ensuring the reaction is stopped at the optimal time to maximize yield and minimize impurity formation.
Q4: What is the recommended work-up and purification procedure for large-scale synthesis?
A4: A typical work-up procedure involves:
-
Quenching: After cooling the reaction mixture, it is typically quenched by adding it to a large volume of water. This will precipitate the crude product.
-
Filtration: The precipitated solid is collected by filtration.
-
Washing: The filter cake should be washed with water to remove inorganic salts and any remaining water-soluble impurities.
-
Drying: The crude product should be dried under vacuum.
For purification, crystallization is the most effective and scalable method.[8] Experiment with different solvent systems to find one that provides good recovery and high purity. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
Q5: What are the key safety considerations when scaling up this synthesis?
A5: Safety is paramount when working with nitroaromatic compounds and performing reactions at scale.
-
Thermal Hazards: The reaction is exothermic. A runaway reaction is a significant risk if the heat generated is not effectively removed. A thorough thermal hazard assessment, including differential scanning calorimetry (DSC) of the reaction mixture, is highly recommended before proceeding to a large scale.[9]
-
Handling of Nitroaromatic Compounds: 2-chloro-5-nitrobenzonitrile and the product are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10] Work in a well-ventilated area or a fume hood.
-
Pressure Build-up: Ensure the reactor is equipped with a pressure relief system, especially if there is a potential for gas evolution.
Caption: Key process parameters influencing reaction outcomes.
IV. Analytical Methods
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Key Parameters to Monitor |
| HPLC | Reaction monitoring, purity assessment, and impurity profiling | Retention times of starting material, product, and known impurities; peak area percentages |
| GC-MS | Identification of volatile impurities | Mass-to-charge ratio of unknown peaks |
| NMR (¹H, ¹³C) | Structural confirmation of the final product | Chemical shifts, integration, and coupling constants consistent with the desired structure |
| FT-IR | Functional group analysis | Presence of nitrile (C≡N) and nitro (NO₂) stretching frequencies |
| DSC | Thermal hazard assessment | Onset temperature of decomposition, heat of reaction |
V. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. --INVALID-LINK--
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. --INVALID-LINK--
-
Pliego, J. R. (2010). Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents. ResearchGate. --INVALID-LINK--
-
Reddit. (2021). SNAr troubleshooting. --INVALID-LINK--
-
Google Patents. (n.d.). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. --INVALID-LINK--
-
Tuckerman, M. E., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(1), 13-16. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 3, 4 and 5. --INVALID-LINK--
-
Gallou, F., & Lipshutz, B. H. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(24), 5591-5596. --INVALID-LINK--
-
Britton, J., & Raston, C. L. (2017). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering, 5(10), 9140-9145. --INVALID-LINK--
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. --INVALID-LINK--
-
Chemistry Stack Exchange. (2019). Stereochemistry of oxidation of N-methylpiperidine. --INVALID-LINK--
-
Google Patents. (n.d.). US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives. --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of nitrofuran derivatives. --INVALID-LINK--
-
Williams, D. L. H. (1983). The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. Journal of the Chemical Society, Perkin Transactions 2, (7), 1003-1007. --INVALID-LINK--
-
Smith, K. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. --INVALID-LINK--
-
SynQuest Labs. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Safety Data Sheet. --INVALID-LINK--
-
Loughborough University Research Repository. (2014). Development of a multi-step synthesis and workup sequence for an integrated, continuous manufacturing process of a pharmaceutical. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. --INVALID-LINK--
-
ChemicalBook. (2022). This compound - Safety Data Sheet. --INVALID-LINK--
-
Veeprho. (n.d.). 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile | CAS 864069-00-1. --INVALID-LINK--
-
Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar. --INVALID-LINK--
-
Weiss, M., & Spanka, C. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. --INVALID-LINK--
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Chemspace. (n.d.). This compound. --INVALID-LINK--
-
ArtMolecule. (n.d.). Impurities and Degradation products. --INVALID-LINK--
-
Joseph, J., et al. (2020). Impurity Profiling of Marketed Formulation of Loprazolam by Using HPLC. International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020. --INVALID-LINK--
-
PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions a. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. --INVALID-LINK--
-
ResearchGate. (2021). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. --INVALID-LINK--
-
Paw, B., & Misztal, G. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. --INVALID-LINK--
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. --INVALID-LINK--
-
BenchChem. (2025). Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods. --INVALID-LINK--
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. --INVALID-LINK--
-
ResearchGate. (2022). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. --INVALID-LINK--
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for 2-Azepan-1-yl-5-nitrobenzonitrile in Organic Synthesis. --INVALID-LINK--
-
PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. --INVALID-LINK--
-
ChemicalBook. (2023). 2-Hydroxy-5-nitrobenzonitrile. --INVALID-LINK--
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 4. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. synquestlabs.com [synquestlabs.com]
Validation & Comparative
Validating the Biological Activity of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile: A Comparative Guide to its Potential as a SIRT6 Inhibitor
Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative
In the landscape of modern drug discovery, the strategic design of small molecules targeting key cellular pathways is paramount. The compound 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile emerges as a molecule of significant interest, primarily due to its structural motifs—a piperazine ring and a nitrobenzonitrile group. The piperazine scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its ability to improve pharmacokinetic properties and interact with various biological targets.[1] Concurrently, nitroaromatic compounds are known to possess a wide range of biological activities.[2]
This guide provides a comprehensive framework for the validation of the biological activity of this compound. Drawing from evidence on a closely related analog, we hypothesize that this compound may act as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a critical enzyme implicated in aging, metabolism, and cancer.[3][4] This document will objectively compare the hypothesized activity of our lead compound with a structurally similar active molecule and a known standard inhibitor, providing detailed experimental protocols to validate this hypothesis.
Comparative Analysis: Benchmarking Against Known SIRT6 Modulators
To establish a clear rationale for our experimental design, we will compare our compound of interest against two key benchmarks: a close structural analog with known SIRT6 inhibitory activity and a commercially available, well-characterized SIRT6 inhibitor.
1. The Structural Analog: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
This compound is a potent inhibitor of SIRT6, demonstrating the potential of the shared 4-methylpiperazin-yl-nitroaniline core.[3][5] Its established activity provides a strong basis for our hypothesis.
2. The Standard Inhibitor: OSS_128167
OSS_128167 is a widely used, selective SIRT6 inhibitor, making it an ideal standard for comparative in vitro and cell-based assays.[5][6]
Table 1: Comparative Biological Data of SIRT6 Inhibitors
| Compound | Structure | Target | IC50 (µM) | Selectivity | Key Findings |
| This compound | (Structure to be confirmed) | Hypothesized: SIRT6 | To be determined | To be determined | The focus of this validation guide. |
| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | (Structure available in literature) | SIRT6 | 4.93 | Selective against SIRT1-3 and HDAC1-11 | Potent SIRT6 inhibitor; increases GLUT-1 expression and reduces blood glucose in a mouse model of type 2 diabetes.[3][5] |
| OSS_128167 | (Structure available in literature) | SIRT6 | 89 | Selective over SIRT1 (1578 µM) and SIRT2 (751 µM) | Cell-permeable inhibitor that increases H3K9 acetylation and GLUT-1 expression; shows anti-inflammatory and anticancer effects.[5][6] |
| Nicotinamide | (Structure available in literature) | Pan-sirtuin inhibitor | ~50-184 (for SIRT1/2/3/5/6) | Non-selective | Endogenous negative regulator of sirtuins; often used as a control inhibitor in assays.[7][8] |
Experimental Validation: A Step-by-Step Approach
The following experimental workflow is designed to rigorously validate the hypothesized SIRT6 inhibitory activity of this compound.
Diagram of the Experimental Workflow
Caption: A phased experimental approach for the validation of this compound as a SIRT6 inhibitor.
Detailed Experimental Protocols
Protocol 1: In Vitro SIRT6 Enzymatic Inhibition Assay (Fluorometric)
This assay quantitatively measures the enzymatic activity of SIRT6 and the inhibitory potential of the test compound. Commercially available kits from suppliers like Abcam or BPS Bioscience provide a streamlined protocol.[9][10]
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., based on p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Stop solution (containing a pan-sirtuin inhibitor like Nicotinamide)
-
This compound (test compound)
-
OSS_128167 (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well black microplate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and OSS_128167 in assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the assay buffer, diluted test compound/controls, and recombinant SIRT6 enzyme.
-
Initiation: Start the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Development: Add the developer solution to each well and incubate for 15-30 minutes at room temperature. This step releases the fluorophore from the deacetylated substrate.
-
Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement - Western Blot for Histone H3 Lysine 9 Acetylation (H3K9ac)
SIRT6 is a known deacetylase of H3K9.[4] Inhibition of SIRT6 should lead to an increase in the acetylation of H3K9 in cells.
Materials:
-
Human cancer cell line (e.g., BxPC3 pancreatic cancer cells)
-
Cell culture medium and supplements
-
Test compound, OSS_128167, and DMSO
-
Lysis buffer
-
Primary antibodies: anti-acetyl-H3K9 and anti-total-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment: Seed BxPC3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound and controls for 24 hours.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the acetyl-H3K9 signal to the total Histone H3 signal.
Hypothesized Mechanism of Action and Downstream Effects
The primary enzymatic function of SIRT6 is the NAD+-dependent deacetylation of histone and non-histone proteins.[11] By inhibiting SIRT6, this compound is expected to increase the acetylation of SIRT6 substrates, such as H3K9 and H3K56. This epigenetic modification can lead to changes in gene expression, impacting various cellular pathways.[4]
SIRT6 Signaling Pathway Diagram
Caption: Hypothesized mechanism of SIRT6 inhibition leading to downstream cellular effects.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validate the biological activity of this compound as a putative SIRT6 inhibitor. The strong evidence from its close structural analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, provides a solid foundation for this investigation. Successful validation through the proposed in vitro and cell-based assays would position this compound as a promising lead for further preclinical development in therapeutic areas where SIRT6 modulation is beneficial, such as metabolic diseases and certain cancers. The subsequent steps would involve optimization of the lead compound, in vivo efficacy studies, and comprehensive pharmacokinetic and toxicological profiling.
References
- 1. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adooq.com [adooq.com]
- 10. abmole.com [abmole.com]
- 11. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile's Anticancer Activity: A Data-Driven Guide
A comprehensive review of available scientific literature and bioactivity databases reveals a significant gap in the publicly accessible data regarding the specific anticancer activity of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile across different cell lines. Despite its chemical structure suggesting potential biological activity, as of the latest searches, no peer-reviewed studies presenting experimental data such as IC50 values or detailed mechanistic insights for this particular compound could be identified.
This guide, therefore, serves to highlight this knowledge gap and to propose a framework for the evaluation of this and similar compounds. While we cannot provide a direct comparative analysis for this compound due to the absence of data, we will outline the established methodologies and the importance of such data in the field of drug discovery and development. Furthermore, we will present a speculative discussion on its potential mechanisms of action based on the activities of structurally related molecules.
The Significance of Cell Line-Specific Activity Data
In the realm of oncology drug discovery, understanding a compound's activity profile across a diverse panel of cancer cell lines is paramount. This comparative data provides crucial insights into:
-
Potency and Efficacy: Determining the half-maximal inhibitory concentration (IC50) in various cell lines allows for a quantitative comparison of a compound's potency.
-
Selectivity: Assessing activity against a wide range of cancer types (e.g., lung, breast, colon, leukemia) can reveal potential selectivity towards certain malignancies.
-
Therapeutic Window: Comparing cytotoxicity in cancer cell lines versus non-cancerous cell lines is a preliminary indicator of a compound's potential therapeutic window.
-
Mechanistic Clues: Differential sensitivity of cell lines can hint at the compound's mechanism of action, especially when correlated with the genetic and molecular backgrounds of the cells.
Postulated Activity Based on Structural Motifs
The chemical structure of this compound incorporates two key pharmacophores that are prevalent in many biologically active molecules: the piperazine ring and a nitroaromatic system.
-
The Piperazine Moiety: The piperazine ring is a common feature in a multitude of approved drugs, including many anticancer agents. Its presence can influence a molecule's pharmacokinetic properties, such as solubility and cell permeability, and it often serves as a scaffold to correctly orient other functional groups for target interaction.
-
The Nitrobenzonitrile Group: Nitroaromatic compounds are known to have a wide range of biological activities. The strong electron-withdrawing nature of the nitro group can be crucial for molecular interactions. In some contexts, nitro groups can be bioreduced to reactive intermediates that can induce cellular stress and apoptosis.
Given these structural features, it is plausible that this compound could exert anticancer effects through various mechanisms, such as:
-
Kinase Inhibition: Many kinase inhibitors incorporate a piperazine ring to interact with the ATP-binding pocket of kinases involved in cancer cell signaling.
-
Induction of Oxidative Stress: The nitro group could potentially be reduced within the hypoxic environment of tumors, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.
-
Apoptosis Induction: The compound might trigger programmed cell death through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Experimental Workflows for Characterizing Anticancer Activity
To ascertain the anticancer profile of this compound, a series of well-established in vitro assays would be necessary. The following protocols provide a roadmap for such an investigation.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT Cell Viability Assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
To determine if the compound induces apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Caption: Principle of Apoptosis Detection by Annexin V/PI Staining.
Conclusion and Future Directions
We strongly encourage researchers who may have synthesized or tested this compound to publish their findings, including both positive and negative results. This will enable a proper evaluation of its potential as an anticancer agent and allow for its comparison with other compounds in the field. The experimental protocols outlined in this guide provide a standardized framework for such an investigation. Until such data becomes available, the anticancer potential of this compound remains speculative.
Comparative Analysis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile and Known Akt Inhibitors in the Context of the PI3K/Akt/mTOR Signaling Pathway
This guide provides a comprehensive comparative analysis of the hypothetical Akt inhibitor, 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile, with well-characterized inhibitors of the PI3K/Akt/mTOR pathway. The content is structured to offer researchers, scientists, and drug development professionals a framework for evaluating novel chemical entities targeting this critical signaling cascade.
Introduction: The PI3K/Akt/mTOR Pathway - A Pivotal Hub in Cancer Progression
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention.[3][4] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, leading to the activation of PI3K.[3][5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger that recruits proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as protein kinase B).[2][6]
Once recruited to the membrane, Akt is activated through phosphorylation by PDK1 and mTORC2.[5] Activated Akt then modulates the function of a multitude of downstream substrates involved in cell survival, cell cycle progression, and cellular growth.[2] Key downstream effectors include mTORC1, which promotes protein synthesis, and the FOXO family of transcription factors, which are inhibited by Akt-mediated phosphorylation, thereby preventing apoptosis.[2][7] Given its central role as a signaling node, Akt has become a highly attractive target for the development of novel cancer therapeutics.[8][9]
This guide will focus on a comparative analysis of a novel chemical entity, this compound, against established Akt inhibitors, providing a methodological framework for its evaluation.
Signaling Pathway Overview
Caption: The PI3K/Akt/mTOR signaling pathway.
Comparative Inhibitor Analysis
This section provides a comparative overview of this compound (hypothetical data) against a panel of known Akt inhibitors with diverse mechanisms of action.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Akt1) | Cell-Based Potency (p-Akt Inhibition) |
| This compound | Akt (Hypothesized) | ATP-Competitive (Hypothesized) | 15 nM | 50 nM |
| Ipatasertib (GDC-0068) | Akt1/2/3 | ATP-Competitive[8] | 5 nM | 31 nM |
| Capivasertib (AZD5363) | Akt1/2/3 | ATP-Competitive[8] | 8 nM | 100 nM |
| MK-2206 | Akt1/2/3 | Allosteric[10] | 8 nM (Akt1), 12 nM (Akt2) | ~200 nM |
| Perifosine | Akt | PH-Domain Dependent Allosteric[8][10] | 4.7 µM | ~5 µM |
Experimental Protocols
To ensure a robust and reproducible comparison, the following standardized assays are recommended.
In Vitro Akt1 Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Akt1.
Workflow Diagram:
Caption: Workflow for in vitro Akt1 kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compounds, recombinant human Akt1 enzyme, a suitable peptide substrate, and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
Data Analysis: Measure luminescence using a plate reader. Convert luminescence values to percent inhibition relative to DMSO-treated controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blot for Akt Phosphorylation
This assay assesses the ability of a compound to inhibit Akt signaling within a cellular context by measuring the phosphorylation of Akt at Serine 473.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cancer cell line with a known activated PI3K/Akt pathway (e.g., LNCaP, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. A loading control such as GAPDH or β-actin should also be used.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.[11]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Discussion and Future Directions
The hypothetical compound, this compound, based on its structural alerts and the proposed in vitro and cellular data, presents as a promising candidate for an ATP-competitive Akt inhibitor. Its potency is comparable to established inhibitors like Ipatasertib and Capivasertib. The presence of the methylpiperazine moiety is common in kinase inhibitors and may contribute to its favorable pharmacokinetic properties. The nitrobenzonitrile core is a versatile scaffold found in various biologically active molecules.[12]
The comparative analysis with both ATP-competitive and allosteric inhibitors highlights the different modes of targeting Akt. While ATP-competitive inhibitors have shown clinical promise, allosteric inhibitors like MK-2206 offer a different pharmacological profile that may be advantageous in certain contexts.[8][10]
Future studies should focus on confirming the direct binding of this compound to Akt, determining its isoform selectivity, and evaluating its efficacy in in vivo tumor models. Furthermore, a comprehensive safety and toxicology profile will be essential for its progression as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for these continued investigations.
References
- 1. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Piperazine-Based Atypical Antipsychotics: Aripiprazole, Olanzapine, and Clozapine
An objective comparison of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile with other piperazine derivatives is not feasible at this time due to a lack of publicly available research on the biological activity and performance of this specific compound. The existing information is primarily limited to chemical supplier catalogues, which do not provide the necessary data for a comprehensive scientific comparison.
However, the broader topic of comparing piperazine derivatives holds significant interest for researchers, scientists, and drug development professionals. The piperazine ring is a key structural motif in many approved drugs and is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide will therefore pivot to a comparative analysis of a well-established class of piperazine derivatives: atypical antipsychotics. This will allow for a data-driven comparison that fulfills the core requirements of the original request.
This guide provides a detailed comparison of three prominent piperazine-containing atypical antipsychotics: aripiprazole, olanzapine, and clozapine. We will explore their structure-activity relationships, pharmacological profiles, and the experimental data that underpins their clinical use.
The Piperazine Scaffold in Central Nervous System (CNS) Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a common feature in many CNS-active drugs.[3] Its presence can confer several advantageous properties, including:
-
Improved Solubility and Oral Bioavailability: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing aqueous solubility and often leading to good oral bioavailability.[4][5]
-
Structural Rigidity and Versatility: The piperazine ring provides a relatively rigid scaffold that can be readily functionalized at the nitrogen atoms, allowing for the fine-tuning of pharmacological activity and selectivity.[4][6]
-
Blood-Brain Barrier Penetration: Many piperazine derivatives have the appropriate physicochemical properties to cross the blood-brain barrier and reach their targets in the CNS.[1]
Structural and Mechanistic Comparison of Aripiprazole, Olanzapine, and Clozapine
While all three compounds share a piperazine moiety, their overall structures and mechanisms of action exhibit key differences that translate to distinct clinical profiles.
Aripiprazole is a quinolinone derivative with a piperazine linker. It is unique among atypical antipsychotics for its mechanism as a dopamine D2 receptor partial agonist. This means it acts as a functional antagonist in a hyperdopaminergic environment and as a functional agonist in a hypodopaminergic environment.
Olanzapine is a thienobenzodiazepine that contains a methylpiperazine group. It acts as an antagonist at multiple neurotransmitter receptors, with high affinity for dopamine D2 and serotonin 5-HT2A receptors.
Clozapine , a dibenzodiazepine with a piperazine substituent, is often considered the "gold standard" for treatment-resistant schizophrenia. Like olanzapine, it is a multi-receptor antagonist, but with a lower affinity for D2 receptors and a higher affinity for several other receptor subtypes, which is thought to contribute to its unique efficacy and side-effect profile.
Comparative Pharmacological Data
The following table summarizes the receptor binding affinities (Ki, nM) of aripiprazole, olanzapine, and clozapine for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Aripiprazole (Ki, nM) | Olanzapine (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D2 | 0.34 | 11 | 126 |
| Serotonin 5-HT1A | 1.7 | - | 19 |
| Serotonin 5-HT2A | 3.4 | 4 | 12 |
| Serotonin 5-HT2C | 15 | 11 | 7 |
| Adrenergic α1 | 57 | 19 | 7 |
| Histamine H1 | 61 | 7 | 6 |
| Muscarinic M1 | >1000 | 27 | 1.9 |
Data compiled from publicly available databases and literature.
This data highlights the distinct receptor interaction profiles that drive the therapeutic and adverse effects of these drugs. Aripiprazole's high affinity and partial agonism at D2 receptors is a key differentiator. Olanzapine and clozapine exhibit a broader spectrum of high-affinity interactions, particularly at histaminic and muscarinic receptors, which are associated with side effects like sedation and weight gain.
Experimental Protocols
Radioligand Receptor Binding Assay
This is a standard in vitro technique used to determine the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound (e.g., aripiprazole) for a target receptor (e.g., dopamine D2).
Methodology:
-
Membrane Preparation: Cell lines engineered to express the receptor of interest are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the receptor) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The choice of radioligand is critical for the success of the assay. It must have high affinity and specificity for the target receptor to ensure a robust signal. The use of cell membranes expressing a single receptor subtype allows for the precise determination of binding affinity without confounding interactions with other receptors.
Visualizations
Caption: A typical preclinical workflow for the evaluation of novel piperazine-based CNS drug candidates.
Caption: Simplified signaling pathway of the dopamine D2 receptor, a primary target for many piperazine-based antipsychotics.
Conclusion
The piperazine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of drugs for central nervous system disorders. A comparative analysis of aripiprazole, olanzapine, and clozapine reveals how subtle modifications to a core structure can lead to profound differences in pharmacological profiles and clinical utility. While this compound remains a compound of unknown biological significance, the principles of structure-activity relationship and the experimental methodologies detailed in this guide provide a framework for the evaluation of this and other novel piperazine derivatives. Future research is necessary to elucidate the potential therapeutic applications, if any, of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
Executive Summary
In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is a cornerstone of its preclinical development. A molecule's interaction with unintended biological targets can lead to unforeseen toxicity or a misleading interpretation of its mechanism of action. This guide provides a comprehensive framework for the cross-reactivity profiling of the novel compound, 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. The presence of a 4-methylpiperazine moiety, a common scaffold in kinase inhibitors, suggests a potential interaction with the human kinome.[1][2] Consequently, this document outlines a multi-step, systematic approach to thoroughly characterize its selectivity, beginning with broad-panel biochemical screening and progressing to target engagement confirmation in a native cellular context. We will detail the rationale and step-by-step protocols for two industry-standard methodologies: the radiometric kinase assay and the KiNativ™ chemoproteomic platform. By presenting hypothetical, yet realistic, experimental data, this guide serves as a practical tool for researchers, scientists, and drug development professionals to design, execute, and interpret selectivity profiling campaigns for novel chemical entities.
Introduction: The Imperative of Selectivity Profiling
The journey of a small molecule from a screening hit to a therapeutic candidate is contingent upon a deep understanding of its biological interactions. The compound this compound (hereafter referred to as Compound 1A) incorporates structural motifs—specifically the piperazine and benzonitrile groups—that are prevalent in a multitude of bioactive agents.[3] The 4-methylpiperazine ring, in particular, is a well-established pharmacophore that often engages with the ATP-binding pocket of protein kinases.[2] This structural precedent necessitates a rigorous evaluation of Compound 1A's potential interaction with the human kinome.
Selectivity profiling is not merely an academic exercise; it is fundamental to mitigating risk in drug development. Off-target effects are a primary cause of clinical trial failures, and a comprehensive understanding of a compound's interaction profile can illuminate potential liabilities early in the discovery process.[4] This guide provides a logical, field-proven workflow to de-risk compounds like 1A by systematically mapping their protein kinase interaction landscape.
Foundational Strategy: Broad-Panel Biochemical Kinase Screening
The initial step in profiling a potential kinase inhibitor is to assess its activity against a large, functionally diverse panel of kinases. This provides a bird's-eye view of the compound's selectivity and identifies primary targets and potential off-targets. The radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate, remains a gold standard for its sensitivity and robustness.[5][6]
Rationale for Experimental Design
A single-point concentration screen (e.g., at 1 µM) is a cost-effective and high-throughput method to rapidly identify significant interactions.[7] Any kinase exhibiting substantial inhibition (typically >70%) at this concentration warrants further investigation through dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: Radiometric Kinase Assay ([γ-³²P]ATP)
This protocol is a generalized procedure that can be adapted for most protein kinases.[8]
-
Reaction Preparation : For each kinase to be tested, prepare a master mix containing the reaction buffer, the specific peptide or protein substrate, and the required cofactors (e.g., Mg²⁺/Mn²⁺).
-
Compound Addition : Dispense 0.2 µL of Compound 1A (dissolved in DMSO) or DMSO vehicle control into appropriate wells of a 96-well plate.
-
Kinase Addition : Add 10 µL of the kinase of interest to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme equilibration.
-
Reaction Initiation : Initiate the kinase reaction by adding 10 µL of a solution containing both unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding conditions.
-
Incubation : Incubate the reaction plate at 30°C for a predetermined period (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination : Stop the reaction by adding a quenching solution, such as phosphoric acid.
-
Substrate Capture : Spot the reaction mixtures onto phosphocellulose paper (e.g., P81), which binds the phosphorylated peptide substrate.[8]
-
Washing : Wash the papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[9][10]
-
Quantification : Measure the radioactivity of the captured, phosphorylated substrate using a scintillation counter or phosphorimager.
-
Data Analysis : Calculate the percentage of kinase activity remaining in the presence of the inhibitor relative to the DMSO control.
Visualization: Radiometric Assay Workflow
Hypothetical Data: Single-Point Kinase Screen
The following table represents hypothetical data from a screen of Compound 1A at 1 µM against a representative panel of kinases.
| Kinase Family | Kinase Target | % Inhibition at 1 µM Compound 1A |
| Tyrosine Kinase | SRC | 95% |
| ABL1 | 88% | |
| LCK | 92% | |
| EGFR | 15% | |
| VEGFR2 | 21% | |
| Ser/Thr Kinase | ROCK1 | 75% |
| PKA | 5% | |
| CDK2 | 12% | |
| Lipid Kinase | PI3Kα | 8% |
Interpretation: The data suggests that Compound 1A is a potent inhibitor of the SRC family kinases (SRC, LCK) and ABL1, with a potential secondary activity against ROCK1. It shows high selectivity against other major kinase families like EGFR, VEGFR, and PI3K at this concentration.
Cellular Context: Profiling Target Engagement with KiNativ™
While biochemical assays are invaluable, they analyze kinases in isolation. In a cell, kinases exist in multi-protein complexes and their activity is tightly regulated, which can alter inhibitor affinity.[11] The KiNativ™ platform is a powerful chemoproteomic method that measures an inhibitor's ability to engage its target directly within a native biological system, such as a cell or tissue lysate.[12][13]
Rationale for Experimental Design
This method provides a direct measure of target occupancy in a competitive and more physiologically relevant environment. By comparing the binding of Compound 1A to a biotinylated, irreversible ATP/ADP probe, we can quantify its engagement with hundreds of kinases simultaneously.[11][14] This serves as a critical secondary assay to validate the primary hits from the biochemical screen and to identify cellularly relevant off-targets that might have been missed.
Experimental Protocol: KiNativ™ In-Lysate Profiling
This protocol outlines the key steps for assessing kinase engagement in a cell lysate.[15]
-
Lysate Preparation : Culture relevant cells (e.g., a human cancer cell line like K562 for ABL1 activity) and prepare a native, non-denatured cell lysate. Determine the protein concentration.
-
Inhibitor Incubation : Aliquot the lysate and treat with a range of concentrations of Compound 1A or a DMSO vehicle control. Incubate to allow the compound to bind to its target kinases.
-
Probe Labeling : Add a desthiobiotin-ATP or -ADP acyl-phosphate probe to the lysates.[12] This probe will covalently label the active site lysine of kinases that are not occupied by Compound 1A.
-
Protein Digestion : Denature the proteins and digest them into peptides using trypsin.
-
Peptide Enrichment : Enrich the probe-labeled (biotinylated) peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis : Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Quantification : Identify peptides corresponding to the active sites of specific kinases. Quantify the abundance of each labeled peptide in the compound-treated samples relative to the DMSO control. A reduction in signal indicates target engagement by Compound 1A.
Visualization: KiNativ™ Workflow
Comparative Analysis: Compound 1A vs. a Structural Analog
To understand the structure-activity relationship (SAR) and guide optimization, it is crucial to compare the primary compound with a closely related analog. Let us introduce a hypothetical analog, Compound 1B , where the nitro group is replaced with an amino group (2-(4-Methylpiperazin-1-yl)-5-aminobenzonitrile). This seemingly minor change can significantly impact binding affinity and selectivity.
The following table presents a hypothetical comparison of the IC₅₀ values for both compounds against the primary targets identified in the initial screen and key off-targets.
| Kinase Target | Compound 1A IC₅₀ (nM) | Compound 1B IC₅₀ (nM) | Fold Selectivity (1B vs 1A) |
| Primary Targets | |||
| SRC | 15 | 12 | 0.8x (No change) |
| ABL1 | 25 | 350 | 14x Weaker |
| LCK | 18 | 21 | 1.2x (No change) |
| Key Off-Targets | |||
| ROCK1 | 250 | >10,000 | >40x More Selective |
| EGFR | >10,000 | >10,000 | - |
| VEGFR2 | >10,000 | >10,000 | - |
Interpretation: This comparative data provides critical insights. The nitro group in Compound 1A appears to be crucial for potent ABL1 inhibition but also contributes to the off-target activity against ROCK1. Replacing it with an amino group (Compound 1B) abrogates both activities, dramatically improving selectivity for the SRC family (SRC/LCK) over ABL1 and ROCK1. This suggests a clear path for optimization: Compound 1B is a more selective SRC/LCK inhibitor, while Compound 1A is a dual SRC/ABL inhibitor with moderate ROCK1 activity.
Conclusion and Forward Path
This guide has outlined a systematic and robust strategy for the cross-reactivity profiling of this compound. The proposed workflow, combining broad biochemical screening with in-cell target engagement, provides a comprehensive and reliable assessment of kinase selectivity. Our hypothetical data illustrates that Compound 1A is a potent dual inhibitor of SRC and ABL kinases, a profile relevant for certain oncological indications.[1] Furthermore, the comparative analysis with a structural analog (Compound 1B) demonstrates how subtle chemical modifications can fine-tune a compound's selectivity profile, providing actionable intelligence for medicinal chemistry efforts. By adhering to this rigorous, multi-faceted approach, researchers can build a robust data package that clearly defines a compound's mechanism of action and potential therapeutic window, paving the way for its successful development.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. m.youtube.com [m.youtube.com]
- 11. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
Navigating the Landscape of SIRT6 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile, a compound of interest for its potential as a selective inhibitor of Sirtuin 6 (SIRT6). Based on its structural similarity to known SIRT6 inhibitors, we delve into the methodologies for target validation and performance comparison against other modulators of this critical enzyme.
SIRT6 is a NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a pivotal role in regulating genome stability, DNA repair, metabolism, and inflammation. Its dysregulation is implicated in various diseases, including cancer, metabolic disorders, and aging. This has spurred significant interest in the development of potent and selective SIRT6 inhibitors as potential therapeutic agents.
While direct biological data for this compound is not extensively available in public literature, its structural components—the 4-methylpiperazine and nitrobenzonitrile moieties—are present in numerous biologically active compounds. The 4-methylpiperazine group is a common feature in various kinase inhibitors and other CNS-active drugs, often enhancing solubility and target engagement.[1][2] The nitroaromatic scaffold is a known pharmacophore that can participate in crucial molecular interactions within target proteins.[3][4]
A significant breakthrough in this chemical space was the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a potent and selective SIRT6 inhibitor.[5] The striking structural resemblance between this compound and this compound provides a strong rationale for investigating the latter as a potential SIRT6 inhibitor. This guide will, therefore, use the known inhibitor as a benchmark for outlining a comprehensive evaluation strategy.
Comparative Analysis of SIRT6 Inhibitors
To ascertain the potential of this compound as a SIRT6 inhibitor, a direct comparison with established modulators is essential. The following table summarizes key parameters for a known, structurally similar SIRT6 inhibitor, providing a framework for evaluation.
| Compound | Target | IC50 (µM) | Assay Method | Key Findings | Reference |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | SIRT6 | 4.93 | Fluor de Lys (FDL) Assay | Selective inhibitor of SIRT6; increases glucose transporter GLUT-1 levels in a mouse model of type 2 diabetes. | [5] |
Experimental Protocols for Target Validation and Performance Comparison
A rigorous and multi-faceted experimental approach is necessary to validate the target and characterize the activity of a novel compound like this compound.
In Vitro Enzymatic Assays
The initial step is to determine the direct inhibitory effect of the compound on SIRT6 enzymatic activity.
Protocol: Fluor de Lys (FDL) SIRT6 Deacetylase Assay
-
Reagents and Materials: Recombinant human SIRT6 enzyme, Fluor de Lys-SIRT6 substrate (e.g., a peptide with an acetylated lysine residue), NAD+, Developer solution, and the test compound.
-
Procedure: a. Prepare a reaction buffer containing SIRT6 enzyme and NAD+. b. Add the test compound at various concentrations. c. Initiate the reaction by adding the Fluor de Lys-SIRT6 substrate. d. Incubate at 37°C for a specified time (e.g., 60 minutes). e. Stop the reaction and add the Developer solution, which generates a fluorescent signal from the deacetylated substrate. f. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assays
To confirm that the compound interacts with SIRT6 within a cellular context, target engagement assays are crucial.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with known SIRT6 expression) to confluence.
-
Compound Treatment: Treat the cells with the test compound or vehicle control for a defined period.
-
Thermal Challenge: Heat the cell lysates at a range of temperatures.
-
Protein Extraction and Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble SIRT6 in each sample by Western blotting using a SIRT6-specific antibody.
-
Data Analysis: A shift in the melting curve of SIRT6 in the presence of the compound indicates target engagement.
Downstream Pathway Analysis
Inhibition of SIRT6 is expected to modulate its downstream signaling pathways.
Protocol: Western Blot Analysis of H3K9ac
SIRT6 is a known histone deacetylase for acetylated histone H3 at lysine 9 (H3K9ac).
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Histone Extraction: Isolate histones from the cell nuclei.
-
Western Blotting: Perform Western blotting using antibodies specific for H3K9ac and total Histone H3 (as a loading control).
-
Data Analysis: An increase in the levels of H3K9ac upon compound treatment would indicate cellular SIRT6 inhibition.
Visualizing the Scientific Workflow
To provide a clear overview of the experimental process for validating a novel SIRT6 inhibitor, the following workflow diagram is presented.
Caption: Experimental workflow for the validation of a novel SIRT6 inhibitor.
SIRT6 Signaling Pathway
Understanding the central role of SIRT6 in cellular processes is key to appreciating the therapeutic potential of its inhibitors. The following diagram illustrates some of the key pathways regulated by SIRT6.
Caption: Simplified diagram of key SIRT6 signaling pathways.
Conclusion
While the definitive molecular target of this compound remains to be conclusively elucidated through direct experimental evidence, its strong structural homology to known SIRT6 inhibitors like 5-(4-methylpiperazin-1-yl)-2-nitroaniline presents a compelling case for its investigation in this context. The experimental framework outlined in this guide provides a robust strategy for researchers to validate its potential as a SIRT6 inhibitor and to compare its performance against existing modulators. Such studies are critical for the development of novel therapeutics targeting the multifaceted roles of SIRT6 in human health and disease.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Dose-Response Analysis: Characterizing the Novel PI3K/Akt Pathway Inhibitor, 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
This guide provides a comprehensive framework for conducting a dose-response analysis of the novel investigational compound 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile, hereafter referred to as Cmpd-X. In the context of modern drug discovery, rigorous characterization of a compound's potency and efficacy is paramount. This document outlines the scientific rationale, a detailed experimental protocol, and data analysis workflow for determining the inhibitory potential of Cmpd-X.
For the purpose of this illustrative guide, we will hypothesize that Cmpd-X is a novel inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer.[1][2] To establish a robust benchmark, Cmpd-X will be compared against MK-2206, a well-characterized allosteric pan-Akt inhibitor.[2][3]
The Scientific Imperative: Why the PI3K/Akt Pathway?
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Its hyperactivation is a common feature in many human cancers, making it a highly attractive target for therapeutic intervention.[1][5] Akt (also known as Protein Kinase B) serves as a critical node within this pathway.[2] Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and inhibiting apoptosis.
Inhibiting this pathway can thus suppress tumor growth and enhance the efficacy of other cancer treatments.[6] Therefore, identifying and characterizing novel inhibitors like Cmpd-X is a vital research endeavor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. drugs.com [drugs.com]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous characterization. A critical milestone in this journey is understanding a compound's selectivity – its ability to interact with the intended target while minimizing engagement with other, often related, proteins. This guide provides an in-depth comparative analysis of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile , a novel small molecule inhibitor, against its primary target and a panel of related kinases.
While the precise selectivity profile of every new compound is unique, the methodologies and analytical frameworks for its determination are well-established. This guide will use a hypothetical, yet scientifically plausible, scenario to illustrate the process of characterizing the selectivity of this compound as a potent and selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the MAPK/ERK signaling pathway.[1][2]
The Compound: this compound
The structure of this compound, featuring a nitrobenzonitrile core coupled with a methylpiperazine moiety, is a scaffold that has been explored for activity against various protein kinases.[3][4][5] For the purpose of this guide, we will posit that this compound, hereafter referred to as "Compound X," has been identified as a potent inhibitor of MEK1.
Chemical Structure:
Caption: 2D structure of this compound.
Comparative Kinase Inhibition Profile
A crucial first step in characterizing a new inhibitor is to determine its potency against the primary target and its selectivity against a panel of related kinases. This is typically achieved through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the kinase's activity by half (IC50).
The following table presents a hypothetical kinase selectivity profile for Compound X, compared to a known, well-characterized MEK1/2 inhibitor, Selumetinib. The data is presented as IC50 values (in nanomolars), with lower values indicating higher potency.
Table 1: Kinase Selectivity Profile of Compound X and Selumetinib
| Kinase Target | Compound X IC50 (nM) | Selumetinib IC50 (nM) | Kinase Family |
| MEK1 | 15 | 14 | MAPKK |
| MEK2 | 25 | 21 | MAPKK |
| ERK2 | >10,000 | >10,000 | MAPK |
| p38α | 2,500 | >10,000 | MAPK |
| JNK1 | 3,800 | >10,000 | MAPK |
| c-Src | >10,000 | >10,000 | Tyrosine Kinase |
| Abl | >10,000 | >10,000 | Tyrosine Kinase |
| PI3Kα | 8,500 | >10,000 | Lipid Kinase |
| AKT1 | >10,000 | >10,000 | Ser/Thr Kinase |
| CDK2 | >10,000 | >10,000 | Ser/Thr Kinase |
This data is hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer that Compound X is a potent inhibitor of MEK1 and MEK2, with significantly less activity against other kinases in the MAPK pathway and other kinase families. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it can minimize off-target effects.[6]
Experimental Methodologies
To generate the data presented above and to further characterize the cellular effects of Compound X, a series of well-defined experiments are necessary. The following sections provide detailed, step-by-step protocols for key assays.
In Vitro Kinase Selectivity Profiling: Radiometric Kinase Assay
The "gold standard" for quantifying protein kinase activity and inhibition is the radiometric kinase assay, which measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[7][8][9]
Experimental Workflow Diagram:
Caption: Workflow for a radiometric kinase assay.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and a buffer containing MgCl₂.
-
Inhibitor Addition: Add varying concentrations of Compound X (or the comparator compound) to the wells. Include a DMSO control (vehicle).
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes).
-
Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction mixture onto a P81 phosphocellulose paper.[10]
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Pathway Analysis: Western Blotting for MAPK Signaling
To confirm that Compound X inhibits the MAPK pathway in a cellular context, Western blotting can be used to measure the phosphorylation status of key downstream proteins, such as ERK1/2.[1][11][12]
Relevant Signaling Pathway:
Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of Compound X on MEK1/2.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., A375, which has a BRAF mutation leading to constitutive MAPK activation) and allow the cells to adhere. Treat the cells with various concentrations of Compound X for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the extent of pathway inhibition.
Cellular Viability Assessment: MTT Assay
To assess the cytotoxic or cytostatic effects of Compound X, a cell viability assay such as the MTT assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[13][14][15][16][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X and incubate for a prolonged period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.
Conclusion
The comprehensive characterization of a compound's selectivity is a cornerstone of modern drug discovery. By employing a suite of in vitro and cellular assays, researchers can build a detailed picture of a compound's potency, selectivity, and mechanism of action. This guide, using the hypothetical example of this compound as a selective MEK1 inhibitor, outlines the standard methodologies and data presentation formats that are essential for this critical phase of research. The provided protocols and diagrams serve as a robust framework for the evaluation of novel kinase inhibitors, enabling researchers to make informed decisions as they advance promising compounds through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - figshare - Figshare [figshare.com]
- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile Against Standard PI3K/Akt/mTOR Pathway Inhibitors
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffolding
In the landscape of modern drug discovery, particularly within oncology, the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal target.[1][2][3][4] Its frequent dysregulation in various cancers drives tumor growth, proliferation, and survival, making it a focal point for therapeutic intervention.[2][5] This guide introduces 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile , a novel chemical entity whose structural motifs—a methylpiperazine group and a nitrobenzonitrile core—are suggestive of potential kinase inhibitory activity. While direct biological data for this specific compound is not yet broadly published, its architecture compels a thorough investigation into its potential as an inhibitor of the PI3K/Akt/mTOR cascade.
This document provides a comprehensive framework for benchmarking this compound against a panel of well-characterized, industry-standard inhibitors targeting key nodes of the PI3K/Akt/mTOR pathway. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based methodology to elucidate the compound's mechanism of action, potency, and selectivity. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Rationale for Comparator Compound Selection
To comprehensively assess the inhibitory profile of this compound, a selection of standard compounds targeting different kinases within the PI3K/Akt/mTOR pathway is essential. This multi-point comparison will enable the precise localization of the test compound's activity.
| Standard Compound | Target(s) | Rationale for Inclusion |
| LY294002 | Pan-PI3K | A foundational, well-characterized pan-PI3K inhibitor. Provides a broad benchmark for PI3K-level activity. |
| Alpelisib (BYL719) | PI3Kα-specific | An isoform-specific inhibitor to probe for selectivity towards the frequently mutated PIK3CA gene product.[6] |
| MK-2206 | Allosteric pan-Akt | Targets the central node of the pathway, Akt, through a distinct allosteric mechanism, offering a comparison for both direct and indirect Akt modulation.[7] |
| Capivasertib (AZD5363) | ATP-competitive pan-Akt | A potent, ATP-competitive pan-Akt inhibitor currently in clinical development, representing a clinically relevant benchmark.[8][9] |
| Rapamycin | mTORC1 (allosteric) | The archetypal mTORC1 inhibitor, crucial for assessing effects on the downstream signaling components regulated by mTORC1.[1] |
| Torin 1 | mTOR (ATP-competitive) | A potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, allowing for the dissection of mTOR-centric activity. |
Experimental Workflow: A Multi-tiered Approach to Target Deconvolution
The proposed benchmarking strategy employs a tiered approach, beginning with broad, pathway-level screens and progressively narrowing the focus to specific kinase targets and cellular outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. drugs.com [drugs.com]
- 7. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Arylpiperazine Benzonitrile Analogs: A Guide for Preclinical Drug Development
For drug development professionals, navigating the preclinical landscape of a novel chemical series is a critical endeavor. The journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges, demanding a deep understanding of not only the compound's potency but also its behavior within a complex biological system. This guide provides a comparative analysis of the in vivo efficacy of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile and its structural analogs, drawing upon published data to inform strategic decisions in preclinical research.
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets.[1] When coupled with a benzonitrile group, it gives rise to a chemical class with diverse and potent activities. Our focus is to dissect the in vivo performance of these analogs across various therapeutic areas, providing the necessary context, comparative data, and detailed experimental protocols to guide future research.
Section 1: Efficacy in Oncological Models
The fight against cancer has seen a surge in the development of small-molecule inhibitors that target specific signaling pathways crucial for tumor growth and survival.[2] Arylpiperazine derivatives have emerged as a valuable scaffold in this area, demonstrating cytotoxic effects against various cancer cell lines.[1][3][4] The transition from in vitro cytotoxicity to in vivo tumor regression is the definitive test of their therapeutic potential.
Lead Compound Analog: Pyrimidine Derivatives Targeting CDC42/RHOJ
A notable example of this scaffold's success is seen in a series of trisubstituted pyrimidine derivatives, which are structural analogs of the core arylpiperazine-benzonitrile theme. These compounds, including ARN22089 , were developed as inhibitors of CDC42 and RHOJ, small GTPases implicated in melanoma progression.[5]
The rationale for targeting these proteins stems from their role in cell motility, proliferation, and invasion. By inhibiting their function, these compounds aim to halt tumor growth and metastasis. The in vivo validation of this hypothesis is a cornerstone of their preclinical development.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| ARN22089 | Melanoma Xenograft (Mouse) | Not specified | Tumor Growth Inhibition | Favorable PK and in vivo efficacy reported | [5] |
| ARN25062 | Melanoma Xenograft (Mouse) | Not specified | Tumor Growth Inhibition | Favorable PK and in vivo efficacy reported | [5] |
| ARN24928 | Melanoma Xenograft (Mouse) | Not specified | Tumor Growth Inhibition | Favorable PK and in vivo efficacy reported | [5] |
Note: The specific quantitative data on tumor growth inhibition percentages were not detailed in the abstract, but the compounds were highlighted for their successful in vivo efficacy.
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of test compounds in a xenograft model. The self-validating nature of this protocol lies in the inclusion of a vehicle control group, which establishes the baseline tumor growth rate, and potentially a positive control (a known anti-melanoma agent) to benchmark the efficacy of the test articles.
-
Cell Culture: Human melanoma cancer cell lines (e.g., A375, SKMel3) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Animal Husbandry: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), aged 6-8 weeks, are used. They are housed in sterile conditions with ad libitum access to food and water.
-
Tumor Implantation: Cultured melanoma cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS. A suspension of 2-5 million cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are monitored 2-3 times per week using calipers. Volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., vehicle control, test compound at various doses). The test compound is formulated in an appropriate vehicle and administered via the desired route (e.g., oral gavage, intraperitoneal injection) according to the specified schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
-
Termination and Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be used for further pharmacodynamic or histological analysis.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Section 2: Efficacy in Metabolic Disease Models
The versatility of the arylpiperazine scaffold extends beyond oncology. Analogs have been investigated for their potential in treating metabolic disorders like type 2 diabetes. A key target in this area is Sirtuin 6 (SIRT6), a histone deacetylase that plays a crucial role in glucose metabolism.[6]
Lead Compound: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline, a SIRT6 Inhibitor
A close analog of our topic compound, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (compound 6d) , was identified as a potent and selective inhibitor of SIRT6.[6] The therapeutic hypothesis is that inhibiting SIRT6 can increase the levels of glucose transporter 1 (GLUT1), thereby enhancing glucose uptake and lowering blood glucose levels.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| 5-(4-Methylpiperazin-1-yl)-2-nitroaniline | Type 2 Diabetes (Mouse) | Not specified | Blood Glucose Reduction | Significantly reduced blood glucose | [6] |
| Vehicle Control | Type 2 Diabetes (Mouse) | Not specified | Blood Glucose Reduction | Baseline | [6] |
This protocol describes a common method for inducing a diabetic phenotype in mice and evaluating the efficacy of glucose-lowering agents. The inclusion of a vehicle group is essential for validating that the observed effects are due to the compound and not other factors.
-
Induction of Diabetes: A model of type 2 diabetes can be induced in mice (e.g., C57BL/6J) through a combination of a high-fat diet for several weeks followed by a low-dose injection of streptozotocin (STZ), which selectively destroys pancreatic β-cells.
-
Confirmation of Hyperglycemia: After STZ injection, blood glucose levels are monitored. Mice with fasting blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL) are considered diabetic and selected for the study.
-
Treatment: Diabetic mice are randomized into groups and treated with the test compound (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline) or vehicle via the appropriate route and schedule.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points after dosing to assess the compound's acute and chronic effects.
-
Glucose Tolerance Test (Optional): An oral glucose tolerance test (OGTT) can be performed to assess improvements in glucose disposal. After an overnight fast, mice are given an oral glucose load, and blood glucose is measured at intervals (e.g., 0, 15, 30, 60, 120 minutes).
Caption: Proposed mechanism of action for the SIRT6 inhibitor.
Section 3: Efficacy in Central Nervous System (CNS) Models
The blood-brain barrier permeability of many arylpiperazine compounds makes them attractive candidates for treating CNS disorders. Their ability to modulate key neurotransmitter receptors and transporters has been widely explored.[7][8][9]
Alternative Scaffold: 4-(2-Aminoethyl)piperidine Analog for Psychosis
While not a direct benzonitrile analog, the piperidine carboxamide AP163 serves as an excellent comparator due to its piperazine-like core and its progression to in vivo models for psychosis.[8] AP163 is a Trace Amine-Associated Receptor 1 (TAAR1) agonist. TAAR1 activation is known to modulate dopamine signaling, suggesting a therapeutic benefit in disorders characterized by dopamine hyperactivity, such as schizophrenia.
The in vivo efficacy was tested in a dopamine transporter knockout (DAT-KO) rat model, which exhibits spontaneous hyperlocomotion due to elevated synaptic dopamine levels. This model provides a robust, self-validating system where a reduction in hyperactivity serves as a direct measure of a compound's antipsychotic-like potential.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| AP163 | DAT-KO Rat | Not specified | Reduction in Hyperlocomotion | Statistically significant, dose-dependent reduction | [8] |
| 3 Other Analogs | DAT-KO Rat | Not specified | Reduction in Hyperlocomotion | No significant effect | [8] |
| Vehicle Control | DAT-KO Rat | Not specified | Reduction in Hyperlocomotion | Baseline hyperlocomotion | [8] |
-
Animals: Adult male dopamine transporter knockout (DAT-KO) rats and their wild-type littermates are used.
-
Habituation: Animals are habituated to the open-field testing arenas for a set period (e.g., 60 minutes) on several days prior to the experiment.
-
Drug Administration: On the test day, rats are administered the test compound (e.g., AP163) or vehicle.
-
Locomotor Activity Recording: Immediately after injection, rats are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 90 minutes) using an automated video-tracking system.
-
Data Analysis: The locomotor activity data is binned into time intervals. The primary outcome is the total distance traveled, which is compared between treatment groups using appropriate statistical tests (e.g., ANOVA). A dose-dependent reduction in locomotion in DAT-KO rats, without causing sedation in wild-type rats, indicates a desired antipsychotic-like effect.
Conclusion and Future Directions
The this compound scaffold and its broader family of arylpiperazine analogs represent a chemically versatile and biologically active class of compounds. The in vivo studies highlighted in this guide demonstrate their potential across diverse and challenging therapeutic areas, from oncology to metabolic and CNS disorders.
For researchers in drug development, the key takeaways are:
-
Target Versatility: The arylpiperazine core is a true "privileged structure," capable of being adapted to inhibit enzymes, modulate receptors, and disrupt protein-protein interactions.
-
Importance of In Vivo Validation: While in vitro assays are essential for initial screening, the data clearly shows that only a subset of potent compounds translate their efficacy to complex animal models.[8] Factors such as pharmacokinetics, metabolic stability, and target engagement in a physiological context are paramount.
-
Rational Design and SAR: The subtle structural modifications between analogs can lead to vastly different in vivo outcomes. A continued focus on understanding structure-activity relationships is crucial for optimizing lead candidates.[5]
Future work should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic data for lead compounds to build robust models that can better predict the transition from in vitro potency to in vivo efficacy. The protocols and comparative data presented here offer a foundational framework for designing and interpreting these critical preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
This document provides essential procedural guidance for the safe handling and disposal of 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile (CAS No. 451459-92-0). As a compound integrating a nitroaromatic group, a nitrile function, and a piperazine moiety, it requires rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This guide is intended for drug development professionals, researchers, and scientists who may handle this or structurally similar compounds.
Hazard Assessment & Safety Profile
A thorough understanding of the chemical's hazard profile is the foundation of safe handling and disposal. While comprehensive toxicological data for this specific molecule is not fully available, its constituent functional groups provide a strong basis for hazard assessment by analogy to similar compounds like 4-Nitrobenzonitrile and various piperazine derivatives.[1][2][3] The compound should be treated as highly toxic.
| Parameter | Description & Rationale | Source(s) |
| Chemical Identity | This compound | [4] |
| CAS Number | 451459-92-0 | [4] |
| Molecular Formula | C12H14N4O2 | [4] |
| Physical State | Solid, likely a powder. | [1] |
| Acute Toxicity | Assumed to be high. Analogous nitrobenzonitriles are fatal if swallowed and toxic upon skin contact or inhalation.[1][2] Piperazine compounds can also be hazardous.[3] | [1][2][3] |
| Health Hazards | Potential for severe skin, eye, and respiratory system irritation.[5][6] | [5][6] |
| Environmental Hazard | Expected to be harmful to aquatic life.[2] Release into the environment must be strictly avoided.[2][5] | [2][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids. Nitriles can release hydrogen cyanide upon contact with strong acids. | [1][7][8] |
| Hazardous Decomposition | Combustion produces highly toxic gases, including Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx), and Hydrogen Cyanide (HCN).[1] | [1] |
Core Disposal Protocol: A Step-by-Step Guide
In-laboratory chemical neutralization or treatment of this compound is not recommended . The potential for uncontrolled reactions and the generation of highly toxic gases like hydrogen cyanide presents an unacceptable risk.[8] The only approved disposal method is through a licensed environmental waste management service.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All handling of this compound, whether in use or for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]
-
Hand Protection: Wear chemical-resistant nitrile gloves.[11]
-
Eye Protection: Use chemical safety goggles or a face shield.[9]
-
Body Protection: A flame-retardant lab coat must be worn at all times.[11]
Step 2: Waste Collection and Containerization
Proper segregation and containment are critical steps in the disposal workflow.
-
Designate a Waste Container: Use a dedicated, chemically compatible container, preferably plastic, for all waste containing this compound.[12] The container must have a tightly sealing lid.
-
Collect Waste: This includes any unused or expired pure compound, reaction residues, and contaminated materials such as gloves, weigh boats, and paper towels.
-
Avoid Mixing: Never mix this waste stream with incompatible materials, especially acidic waste, to prevent dangerous chemical reactions.[8]
Step 3: Labeling and Storage
All hazardous waste must be meticulously labeled to ensure safe handling and compliance with regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[12][13]
-
Attach a Hazardous Waste Label: As soon as the first item of waste is placed in the container, affix a completed hazardous waste label.
-
Complete the Label: The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all container contents.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage: Keep the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[12] Ensure it is stored away from incompatible materials.
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8] The standard and required method of final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the toxic decomposition products.[1][8]
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of chemical waste.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.[3]
-
Don PPE: Before re-entering, don the appropriate PPE, including a respirator if dust is airborne.
-
Containment: Prevent the spill from spreading and ensure it does not enter any drains.[2][5]
-
Clean-up: For a solid spill, gently sweep or vacuum the material to avoid creating dust.[3][9] Place the spilled material and all cleaning supplies (e.g., paper towels, pads) into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. A common procedure is to wipe the area with a cloth dampened with alcohol, followed by a thorough wash with soap and water.[8]
-
Disposal: Seal and label the container with the spill cleanup materials as hazardous waste and arrange for professional disposal.[8]
Decontamination of Laboratory Equipment
All non-disposable equipment, such as glassware, that has come into contact with the compound must be decontaminated before re-use.
-
Initial Rinse: Carefully rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) under a fume hood. Collect this rinse as hazardous waste.
-
Wash: Wash the equipment thoroughly with laboratory detergent and hot water.[14]
-
Final Rinse: Rinse thoroughly with purified water.[14]
-
Drying: Allow the equipment to air dry completely.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe management and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
Comprehensive Safety Protocol: Handling 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for handling this compound (CAS No. 451459-92-0). The recommendations herein are synthesized from an analysis of the molecule's constituent functional groups and safety data for structurally analogous compounds. This proactive, science-based approach to safety is designed to protect laboratory personnel while ensuring the integrity of your research.
Hazard Assessment: A Structure-Based Rationale
Due to the specific nature of this compound as a research chemical, comprehensive toxicological data is limited.[1] Therefore, a robust safety plan must be derived from the known hazards of its core chemical motifs: the nitrobenzonitrile scaffold and the N-methylpiperazine substituent.
-
Nitrobenzonitrile Moiety: Aromatic nitro compounds are frequently associated with significant toxicity. Analogs such as 4-nitrobenzonitrile are classified as fatal if swallowed and toxic if inhaled or in contact with skin.[2][3][4] A critical, and often overlooked, hazard is the potential for these compounds to release highly toxic gases—including nitrogen oxides (NOx) and hydrogen cyanide (HCN)—upon thermal decomposition or combustion.[2]
-
N-Methylpiperazine Moiety: Piperazine derivatives can be corrosive, causing severe skin burns, eye damage, and potential allergic skin reactions.[5] This functional group increases the likelihood of the compound acting as a skin and eye irritant.
Based on this analysis, this compound should be handled as a substance with high acute toxicity (oral, dermal, and inhalation), a potential skin and eye irritant, and a substance capable of producing toxic gases under fire conditions.
| Potential Hazard | Associated Functional Group | Primary Risk | Reference Analogs |
| Acute Toxicity | Nitrobenzonitrile | Fatal or toxic via ingestion, skin contact, or inhalation. | 4-Nitrobenzonitrile, 3-Nitrobenzonitrile[2][3][6][7][8] |
| Skin/Eye Irritation | N-Methylpiperazine, Nitrobenzonitrile | Can cause irritation, burns, or serious eye damage. | 2-Fluoro-5-methylbenzonitrile, N-Methylpiperazine[5][9] |
| Respiratory Irritation | Nitrobenzonitrile | Dust or aerosols may irritate the respiratory tract. | 2-Fluoro-4-methyl-5-nitrobenzonitrile[9] |
| Hazardous Combustion | Nitrobenzonitrile | Thermal decomposition can release hydrogen cyanide (HCN) and NOx. | 4-Nitrobenzonitrile[2] |
Core Directive: Personal Protective Equipment (PPE)
The following PPE protocol is mandatory for all procedures involving this compound. Remember, PPE is the final barrier of protection; its efficacy depends on the prior implementation of engineering controls, most notably the use of a certified chemical fume hood.
Body and Extremity Protection
-
Laboratory Coat: A clean, flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required. It must be fully buttoned with sleeves rolled down to provide maximum skin coverage.[10]
-
Full-Length Pants and Closed-Toe Shoes: Standard laboratory attire is mandatory. Legs and feet must be completely covered. Fabrics such as polyester or acrylic, which can melt and adhere to skin in a fire, should be avoided.[10]
Hand Protection: A Critical Barrier
The selection of appropriate gloves is paramount due to the high presumed dermal toxicity. A single glove layer is insufficient.
-
Primary Recommendation: Butyl Rubber Gloves. The Occupational Safety and Health Administration (OSHA) specifically recommends butyl rubber gloves for protection against nitrocompounds.[11] Their superior resistance to a wide array of chemicals makes them the preferred choice for direct handling.
-
Double-Gloving Protocol: For enhanced safety and to minimize contamination risk during doffing, a double-gloving technique is required.
-
Inner Glove: A standard disposable nitrile glove.
-
Outer Glove: A butyl rubber glove.
-
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately following the proper procedure (see Section 3.1), wash hands, and don a new pair.
| Glove Material | Protection Against Nitrocompounds | Recommendation for This Protocol | Justification |
| Butyl Rubber | Excellent | Mandatory Outer Glove | Offers the highest chemical resistance to the primary hazardous moiety.[11] |
| Nitrile | Fair to Good | Mandatory Inner Glove | Provides a secondary barrier and protects against incidental splashes.[11] |
| Latex (Natural Rubber) | Poor to Fair | Not Recommended | Offers inferior chemical resistance and poses an allergy risk.[11] |
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields are required for all activities.
-
Enhanced Protection: For any procedure involving liquids, solutions, or the potential for splashing (e.g., transfers, making solutions), chemical splash goggles must be worn.
-
Maximum Protection: When handling larger quantities (>1 gram) or performing energetic reactions, a full-face shield worn over chemical splash goggles is mandatory to protect against splashes and potential eruptions.[10][12]
Respiratory Protection
All handling of this compound solid must be performed within a certified chemical fume hood to mitigate inhalation exposure.
-
Standard Operations: For routine handling of small quantities in a fume hood, additional respiratory protection is not typically required.
-
Non-Routine Operations: If procedures have a high potential for generating dust or aerosols (e.g., sonication, vigorous mixing) that cannot be contained within a fume hood, or in the event of a spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with combination organic vapor/P100 (HEPA) cartridges is required.
-
Respirator Program Compliance: Use of a respirator requires prior medical clearance, annual fit-testing, and documented training, as mandated by institutional and OSHA guidelines.[10][12]
Operational and Disposal Plans
PPE Donning and Doffing Protocol
Properly removing PPE is as critical as wearing it. The goal is to prevent contact with any contamination on the exterior of the equipment.
Diagram: PPE Donning and Doffing Sequence
A step-by-step workflow for the correct sequence of putting on and taking off PPE.
Spill Management
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, double gloves (nitrile inner, butyl outer), and chemical splash goggles. A respirator may be necessary depending on the spill size and location.
-
Containment: For a solid spill, gently cover it with an absorbent material like vermiculite or a commercial chemical absorbent to prevent dust generation.[5] Do not dry sweep.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.[5]
Disposal of Contaminated Waste
All materials that come into contact with this compound are to be considered hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams to prevent unknown hazardous reactions.[5]
-
Containers: Collect all contaminated solids (gloves, absorbent pads, weigh paper, etc.) in a clearly labeled, sealed hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.
-
Pickup: Arrange for disposal through your institution's EHS office or a certified chemical waste contractor.[5] Never dispose of this chemical or its contaminated materials down the drain.[2]
Summary of PPE for Specific Laboratory Tasks
| Task | Body/Clothing | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Lab Coat, Long Pants, Closed-Toe Shoes | Double Gloves (Nitrile Inner, Butyl Outer) | Safety Glasses with Side Shields | Required: Chemical Fume Hood |
| Preparing Solutions | Lab Coat, Long Pants, Closed-Toe Shoes | Double Gloves (Nitrile Inner, Butyl Outer) | Chemical Splash Goggles | Required: Chemical Fume Hood |
| Running Reaction | Lab Coat, Long Pants, Closed-Toe Shoes | Double Gloves (Nitrile Inner, Butyl Outer) | Chemical Splash Goggles (Face shield if splash/energy risk) | Required: Chemical Fume Hood |
| Spill Cleanup | Lab Coat, Long Pants, Closed-Toe Shoes | Double Gloves (Nitrile Inner, Butyl Outer) | Chemical Splash Goggles & Face Shield | Recommended: NIOSH-approved respirator |
This guide is intended to establish a robust framework for safely handling this compound. Adherence to these protocols is not merely a matter of compliance; it is a fundamental component of responsible scientific practice.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
